molecular formula C31H24Cl2N4O4 B15577291 BMS-986143

BMS-986143

Cat. No.: B15577291
M. Wt: 587.4 g/mol
InChI Key: IRBVGTPPFBYDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-986143 is a useful research compound. Its molecular formula is C31H24Cl2N4O4 and its molecular weight is 587.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H24Cl2N4O4

Molecular Weight

587.4 g/mol

IUPAC Name

3-chloro-4-[3-(5-chloro-1,3-dioxopyrido[1,2-c]pyrimidin-2-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-9H-carbazole-1-carboxamide

InChI

InChI=1S/C31H24Cl2N4O4/c1-15-17(6-4-8-23(15)37-25(38)14-24-20(32)7-5-11-36(24)30(37)40)26-21(33)13-19(29(34)39)28-27(26)18-10-9-16(31(2,3)41)12-22(18)35-28/h4-14,35,41H,1-3H3,(H2,34,39)

InChI Key

IRBVGTPPFBYDKX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of BMS-986142: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a highly potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various hematopoietic cells.[1][2][3] Extensive preclinical and clinical investigations have elucidated its mechanism of action, highlighting its potential as a modulator of pathogenic immune responses, particularly in the context of autoimmune diseases such as rheumatoid arthritis.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of BMS-986142, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

It is important to note that while initial research may have been associated with the designation BMS-986143, the substantial body of scientific literature and clinical trial data points to BMS-986142 as the compound of interest for autoimmune disease research.

Core Mechanism: Potent and Selective BTK Inhibition

The primary mechanism of action of BMS-986142 is its direct, reversible inhibition of the enzymatic activity of Bruton's tyrosine kinase. BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial component of multiple signaling pathways that govern the development, activation, and survival of B-lymphocytes and other immune cells like monocytes and mast cells.[3]

Quantitative Potency and Selectivity

BMS-986142 demonstrates nanomolar potency against human recombinant BTK and exhibits high selectivity over a wide range of other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

TargetIC50 (nM)Selectivity vs. BTK
BTK 0.5 -
Tec1020-fold
ITKData not consistently reported>30-fold (functional assays suggest >45-fold)[4]
BLKData not consistently reported>100-fold
BMXData not consistently reported>100-fold
TxkData not consistently reported>100-fold

Table 1: In vitro kinase inhibition profile of BMS-986142. Data compiled from multiple sources.[1][2][5]

Impact on Key Signaling Pathways

BMS-986142 exerts its immunomodulatory effects by interfering with several key signaling cascades that are pathologically activated in autoimmune diseases.

B-Cell Receptor (BCR) Signaling

BCR signaling is fundamental for B-cell activation, proliferation, differentiation, and autoantibody production. BTK is a central node in this pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events leading to cellular responses.

BMS-986142 effectively blocks these BCR-dependent functional endpoints in human B-cells.

Functional EndpointIC50 (nM)
Calcium Flux (Ramos B cells)9
IL-6 Production3
TNF-α Production4
Cell Proliferation3-4
CD86 Surface Expression3-4
CD69 Surface Expression (human whole blood)90

Table 2: Inhibition of BCR-stimulated functional endpoints in B-cells by BMS-986142.[1][2][4][5]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NFkB NF-κB Ca_PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression Translocation BMS986142 BMS-986142 BMS986142->BTK Inhibition

BCR Signaling Pathway and the inhibitory action of BMS-986142.
Fcγ Receptor (FcγR) Signaling

In autoimmune diseases, immune complexes formed by autoantibodies and self-antigens can activate Fcγ receptors on the surface of myeloid cells, such as macrophages and monocytes. This activation triggers the release of pro-inflammatory cytokines, contributing to tissue damage. BTK is also a key signaling molecule downstream of FcγR activation.

BMS-986142 has been shown to potently inhibit FcγR-dependent cytokine production from peripheral blood mononuclear cells (PBMCs).

CytokineIC50 (nM)
TNF-α3
IL-64

Table 3: Inhibition of FcγR-stimulated cytokine production in PBMCs by BMS-986142.[1][2]

FcR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FcR FcγR SYK SYK FcR->SYK Activation Immune_Complex Immune Complex Immune_Complex->FcR Binding BTK BTK SYK->BTK Activation Downstream_Signaling Downstream Signaling (e.g., MAPKs, NF-κB) BTK->Downstream_Signaling Activation Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6) Downstream_Signaling->Cytokine_Release BMS986142 BMS-986142 BMS986142->BTK Inhibition

FcγR Signaling Pathway and the inhibitory action of BMS-986142.
RANK-L Induced Osteoclastogenesis

In rheumatoid arthritis, bone erosion is a major cause of joint destruction and is mediated by osteoclasts. Receptor activator of nuclear factor kappa-B ligand (RANK-L) is a key cytokine that drives the differentiation and activation of osteoclasts. BTK signaling has been implicated in this process. BMS-986142 has been demonstrated to inhibit RANK-L-dependent formation of osteoclasts in a dose-dependent manner.[1][2]

Experimental Methodologies

The following section details the protocols for key experiments cited in the preclinical evaluation of BMS-986142.

In Vitro Assays
  • BTK Enzymatic Assay: The potency of BMS-986142 against human recombinant BTK was determined using a biochemical assay. While the specific proprietary assay details are not fully public, such assays typically involve incubating the recombinant enzyme with a substrate and ATP, and measuring the resulting product formation in the presence of varying concentrations of the inhibitor.

  • Kinase Selectivity Profiling: The selectivity of BMS-986142 was assessed against a large panel of kinases (e.g., 384 kinases).[1][2] This is typically performed using commercially available kinase profiling services that employ radiometric, fluorescence, or luminescence-based assays to measure the activity of each kinase in the presence of the test compound.

  • BCR-Stimulated B-Cell Activation Assays:

    • Cell Type: Primary human B-cells or Ramos B-cells (a human Burkitt's lymphoma cell line).[1][4]

    • Stimulation: B-cells are stimulated with anti-IgM antibodies to cross-link the BCR.[1][4]

    • Endpoints and Measurement:

      • Calcium Flux: Intracellular calcium levels are measured using a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4) and a fluorometric imaging plate reader.

      • Cytokine Production (IL-6, TNF-α): Supernatants from stimulated B-cell cultures are collected, and cytokine concentrations are quantified using enzyme-linked immunosorbent assays (ELISAs).

      • Cell Proliferation: B-cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or using a dye dilution assay (e.g., CFSE).

      • Co-stimulatory Molecule Expression (CD86, CD69): The expression of surface markers is quantified by flow cytometry using fluorescently labeled antibodies.[1]

  • FcγR-Stimulated Cytokine Production Assay:

    • Cell Type: Human peripheral blood mononuclear cells (PBMCs).[1]

    • Stimulation: PBMCs are stimulated with plate-bound immune complexes (e.g., aggregated IgG) to activate FcγRs.[1]

    • Endpoint and Measurement: The concentrations of TNF-α and IL-6 in the culture supernatants are measured by ELISA.[1]

  • RANK-L-Induced Osteoclastogenesis Assay:

    • Cell Type: Primary monocytic progenitor cells or bone marrow-derived macrophages (BMMs).[1]

    • Protocol:

      • Progenitor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate BMMs.[6][7]

      • BMMs are then cultured with RANK-L and M-CSF for several days to induce differentiation into osteoclasts.[6][7]

      • BMS-986142 is added at various concentrations during the differentiation period.

      • Osteoclast formation is assessed by staining for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[6][7] The number of TRAP-positive multinucleated cells is then counted.

In Vivo Models
  • Collagen-Induced Arthritis (CIA) in Mice:

    • Animal Model: DBA/1 mice are typically used as they are highly susceptible to CIA.

    • Induction:

      • Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

      • A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given approximately 21 days later.

    • Treatment: BMS-986142 is administered orally, once daily, starting either at the time of the initial immunization (prophylactic model) or after the onset of disease (therapeutic model).

    • Assessment: The severity of arthritis is evaluated using a clinical scoring system based on paw swelling and inflammation. Histological analysis of the joints is also performed to assess inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.

  • Collagen Antibody-Induced Arthritis (CAIA) in Mice:

    • Animal Model: BALB/c mice are often used for this model.[1]

    • Induction:

      • Mice are administered a cocktail of monoclonal antibodies against type II collagen.[1]

      • A few days later, lipopolysaccharide (LPS) is injected to synchronize and enhance the inflammatory response.[1]

    • Treatment and Assessment: Similar to the CIA model, BMS-986142 is administered orally, and disease severity is assessed through clinical scoring and histology.[1]

Experimental_Workflow_CIA_Model cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Assessment Immunization1 Day 0: Primary Immunization (Collagen + CFA) Immunization2 Day 21: Booster Immunization (Collagen + IFA) Immunization1->Immunization2 Prophylactic Prophylactic Dosing: BMS-986142 from Day 0 Immunization1->Prophylactic Therapeutic Therapeutic Dosing: BMS-986142 after Disease Onset Immunization2->Therapeutic Clinical_Scoring Daily Clinical Scoring (Paw Swelling, Inflammation) Prophylactic->Clinical_Scoring Therapeutic->Clinical_Scoring Histology End-of-Study: Histological Analysis of Joints Clinical_Scoring->Histology

Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Clinical Development and Future Directions

A Phase 2, randomized, double-blind, placebo-controlled study (NCT02638948) was conducted to evaluate the efficacy and safety of BMS-986142 in patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate.[8] The study did not meet its co-primary endpoints of ACR20 and ACR70 responses at week 12.[8] This outcome suggests that while BMS-986142 demonstrates potent BTK inhibition and efficacy in preclinical models, further research is needed to understand the translation of this mechanism to clinical benefit in rheumatoid arthritis. Factors such as the required level and duration of BTK inhibition in the target tissue and patient population heterogeneity may play a role.

Conclusion

BMS-986142 is a potent and selective reversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action is centered on the disruption of key signaling pathways in B-cells and myeloid cells, including BCR signaling, FcγR signaling, and RANK-L-induced osteoclastogenesis. While preclinical studies demonstrated robust efficacy in models of autoimmune arthritis, the translation to clinical efficacy in rheumatoid arthritis was not observed in a Phase 2 trial. Nevertheless, the detailed understanding of the mechanism of action of BMS-986142 provides valuable insights into the role of BTK in autoimmune and inflammatory diseases and can inform the future development of BTK inhibitors for these indications.

References

BMS-986143: A Technical Overview of a Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-986143, a potent and orally active reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various autoimmune diseases. This document summarizes the binding affinity and inhibitory activity of this compound, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound has been characterized through various in vitro assays, demonstrating its high potency for BTK and selectivity against other kinases.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)
BTK Enzymatic Assay 0.26 [1][2]
BTKRamos Cellular Assay6.9 ± 3.4[1]
BTKHuman Whole Blood Assay25 ± 19[1]
TECEnzymatic Assay3[1][2]
BLKEnzymatic Assay5[1][2]
BMXEnzymatic Assay7[1][2]
TXKEnzymatic Assay10[1][2]
FGREnzymatic Assay15[1][2]
YES1Enzymatic Assay19[1][2]
ITKEnzymatic Assay21[1][2]
Table 2: Cellular Functional Activity of this compound
Functional EndpointCell Type/SystemIC50 (nM)
FcεRI-driven CD63 ExpressionHuman Basophils (Whole Blood)54[1][2]
Calcium FluxRamos B-cells7 ± 3[1][2]
ProliferationHuman Peripheral B-cells1 ± 0.4[1][2]
CD86 Surface ExpressionHuman Peripheral B-cells1 ± 0.5[1][2]
TNFα ProductionHuman PBMC2[1][2]
Fcγ Receptor SignalingHuman PBMC (IgG Immune Complex)2[1][3]

It is important to note that a related compound, BMS-986142, has also been extensively studied. While distinct molecules, the research on BMS-986142 provides further context for the therapeutic potential of targeting BTK in autoimmune diseases.[4][5][6]

Mechanism of Action: BTK Signaling Pathway Inhibition

This compound exerts its therapeutic effect by reversibly binding to Bruton's tyrosine kinase, a key enzyme in B-cell and myeloid cell activation.[7] This inhibition disrupts downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and autoantibody production, as well as myeloid cell-mediated inflammation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) LYN_SRC LYN/SRC Family Kinases BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Calcium Ca²⁺ Mobilization DAG_IP3->Calcium NFkB_AP1_NFAT NF-κB, AP-1, NFAT Activation Calcium->NFkB_AP1_NFAT Proliferation Cell Proliferation Survival, Cytokine Production NFkB_AP1_NFAT->Proliferation BMS986143 This compound BMS986143->BTK Inhibition

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of BTK and other kinases.

  • Reagents and Materials : Recombinant human BTK enzyme, specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound).

  • Procedure :

    • The kinase reaction is initiated by mixing the BTK enzyme, the peptide substrate, and varying concentrations of this compound in a reaction buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP) or antibody-based detection (e.g., ELISA with anti-phosphotyrosine antibodies).

  • Data Analysis : The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

Ramos B-cell Calcium Flux Assay

This assay measures the effect of this compound on BCR-induced calcium mobilization in a B-cell line.

  • Cell Culture : Ramos B-cells are cultured under standard conditions.

  • Procedure :

    • Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The cells are pre-incubated with various concentrations of this compound.

    • BCR signaling is stimulated by adding an anti-IgM antibody.

    • The change in intracellular calcium concentration is measured over time using a fluorometric plate reader or flow cytometer.

  • Data Analysis : The IC50 value is calculated based on the inhibition of the peak fluorescence intensity, representing the extent of calcium mobilization.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Enzymatic Enzymatic Assay (BTK Inhibition) IC50 IC50 Determination Enzymatic->IC50 Cellular Cellular Assays (e.g., Calcium Flux, Proliferation) Cellular->IC50 WholeBlood Human Whole Blood Assay (e.g., Basophil Activation) WholeBlood->IC50 CIA Collagen-Induced Arthritis (CIA) Model Efficacy Efficacy Assessment (e.g., Clinical Score Reduction) CIA->Efficacy CAIA Collagen Antibody-Induced Arthritis (CAIA) Model CAIA->Efficacy

Caption: General Experimental Workflow for this compound Characterization.

Human Whole Blood Basophil Activation Assay (CD63 Expression)

This assay assesses the inhibitory effect of this compound on IgE-mediated basophil activation in a physiologically relevant matrix.[1]

  • Sample Collection : Fresh human whole blood is collected from healthy donors.

  • Procedure :

    • Aliquots of whole blood are pre-incubated with varying concentrations of this compound.

    • Basophils are stimulated with an anti-FcεRI antibody to cross-link the high-affinity IgE receptor.

    • The blood is then stained with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c) and the activation marker CD63.

    • Red blood cells are lysed, and the remaining cells are analyzed by flow cytometry.

  • Data Analysis : The percentage of CD63-positive basophils is determined for each inhibitor concentration. The IC50 value is calculated from the dose-response curve.

Conclusion

This compound is a highly potent, reversible inhibitor of BTK with significant activity in both enzymatic and cellular assays. Its ability to modulate key functions of B-cells and other immune cells underscores its potential as a therapeutic agent for autoimmune diseases. The detailed experimental protocols provide a framework for the continued investigation and characterization of this and similar molecules in the drug development pipeline.

References

An In-Depth Technical Guide to BMS-986143: A Novel Reversible Bruton's Tyrosine Kinase (BTK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986143 is a potent and selective, orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) and Fc receptor (FcR) pathways.[1][2] Its development represents a significant advancement in the pursuit of targeted therapies for autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound. Detailed experimental protocols and a visualization of the BTK signaling pathway are included to support further research and development efforts in this area. It is important to note that while this guide focuses on this compound, some of the presented data, particularly from clinical trials, pertains to the closely related compound BMS-986142. The existing literature suggests that this compound is one of four rotationally stable atropisomers, with this compound (specifically the Ia atropisomer) demonstrating superior potency and efficacy in preclinical studies.[3]

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C31H25ClN4O4.[4] Its structure is characterized by a carbazole (B46965) core linked to a pyridopyrimidinedione moiety.[3] The presence of two chiral axes gives rise to four stable atropisomers, with this compound being the most active.[3][5]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-(3-(5-chloro-1,3-dioxo-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl)-2-methylphenyl)-7-(2-hydroxypropan-2-yl)-9H-carbazole-1-carboxamide[1]
Chemical Formula C31H25ClN4O4[4]
Molecular Weight 553.02 g/mol [4]
CAS Number 1643372-95-5[2]
Solubility Soluble in DMSO[1]

Mechanism of Action and Pharmacology

This compound functions as a reversible inhibitor of BTK, a non-receptor tyrosine kinase essential for B-cell development, activation, and signaling.[6][7] By binding to the ATP-binding site of BTK, this compound blocks its kinase activity, thereby disrupting downstream signaling cascades.[8] This inhibition has been shown to be highly potent and selective.

Table 2: In Vitro Potency and Selectivity of this compound and Related Compound BMS-986142

Target/AssayInhibitorIC50 (nM)Reference
BTK (enzymatic)This compound0.26[2]
BTK (enzymatic)BMS-9861420.5[9]
TECThis compound3[2]
BLKThis compound5[2]
BMXThis compound7[2]
TXKThis compound10[2]
ITKThis compound21[2]
Ramos Cellular Assay (BTK)This compound6.9 ± 3.4[2]
Human Whole Blood Assay (BTK)This compound25 ± 19[2]
Calcium Flux in Ramos B CellsBMS-9861429[9]
CD86 Surface Expression (Peripheral B Cells)BMS-9861423-4[10]
TNFα from human PBMCThis compound2[2]
BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK LYN->CD79 BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis PLCg2->PIP2 BMS986143 This compound BMS986143->BTK Inhibition PIP3 PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

BTK Signaling Pathway and Inhibition by this compound

Preclinical Pharmacokinetics

Preclinical studies in animal models have demonstrated favorable pharmacokinetic properties for this compound, supporting its potential for oral administration.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

SpeciesOral Bioavailability (%)Cmax (µM) at dose (mg/kg)Elimination Half-life (h)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Reference
Mouse1004.3 (at 6)3.68.61.8[2]
Dog821.2 (at 2)7.94.42.6[2]

Clinical Development and Safety Profile

As of the latest available information, there are no specific clinical trials registered for this compound. However, the closely related compound, BMS-986142, has undergone Phase I and Phase II clinical evaluation.

In a Phase I study in healthy volunteers, BMS-986142 was generally well-tolerated.[11][12] It was rapidly absorbed, with peak plasma concentrations occurring within 2 hours, and had a mean elimination half-life of 7 to 11 hours.[11][12]

A Phase II study evaluated BMS-986142 in patients with moderate-to-severe rheumatoid arthritis.[13] Unfortunately, the study did not meet its primary endpoints, and further investigation of BMS-986142 for this indication was not warranted.[13] The 350 mg dose was discontinued (B1498344) due to elevated liver enzymes.[13] Serious adverse events were reported in both the placebo and BMS-986142 treatment groups, but there were no deaths.[13]

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of BMS-986142, which are likely applicable to the study of this compound due to their structural similarity.

BTK Enzymatic Assay (for BMS-986142)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human BTK.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. The assay measures the phosphorylation of a biotinylated peptide substrate by BTK.

  • Methodology:

    • Recombinant human BTK enzyme is incubated with the test compound (e.g., BMS-986142) at various concentrations.

    • A biotinylated peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin are added.

    • The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

    • IC50 values are calculated from the dose-response curves.[10]

B-cell Receptor (BCR)-stimulated Phospholipase C-γ2 (PLCγ2) Phosphorylation in Ramos B Cells (for BMS-986142)

This cellular assay assesses the functional inhibition of BTK signaling in a B-cell line.

  • Principle: BTK activation upon BCR stimulation leads to the phosphorylation of PLCγ2. Inhibition of BTK will reduce PLCγ2 phosphorylation.

  • Methodology:

    • Ramos B cells are pre-incubated with varying concentrations of the test compound for 1 hour at 37°C.

    • The cells are then stimulated with anti-human IgM F(ab')2 fragments for 2 minutes at 37°C to activate the BCR.

    • The reaction is quenched with ice-cold phosphate-buffered saline.

    • Cells are lysed, and the levels of phosphorylated PLCγ2 (pY759) are measured by immunoblotting and normalized to a loading control like actin.[10]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model (for BMS-986142)

This is a widely used animal model to evaluate the efficacy of anti-arthritic compounds.

  • Principle: Immunization of susceptible mouse strains with type II collagen induces an autoimmune arthritis that shares pathological features with human rheumatoid arthritis.

  • Methodology:

    • Male DBA/1 mice are immunized subcutaneously at the base of the tail with bovine type II collagen emulsified in complete Freund's adjuvant.

    • A booster immunization is given 21 days later.

    • For prophylactic treatment, the test compound is administered orally once daily, starting from the day of the initial immunization. For therapeutic treatment, dosing starts after the booster immunization.

    • The severity of arthritis is assessed by clinical scoring of paw swelling and inflammation.

    • At the end of the study, paws can be collected for histological analysis of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.[9]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation (for BMS-986142) enzymatic BTK Enzymatic Assay (IC50 Determination) cellular Cellular Assays (e.g., pPLCγ2 in Ramos Cells) enzymatic->cellular Confirm Cellular Activity pk Pharmacokinetic Studies (Mouse, Dog) cellular->pk Guide Dose Selection efficacy Efficacy Models (e.g., CIA in Mice) pk->efficacy Correlate Exposure and Efficacy phase1 Phase I (Safety, PK/PD in Healthy Volunteers) efficacy->phase1 Preclinical Proof-of-Concept phase2 Phase II (Efficacy and Safety in Patients) phase1->phase2 Establish Safety and Dose

General Experimental Workflow for BTK Inhibitor Development

Synthesis

The synthesis of this compound involves a multi-step process. A key step in the construction of the biaryl core is a Suzuki-Miyaura coupling reaction.[3] The separation of the four atropisomers is achieved by chiral supercritical fluid chromatography.[3]

Conclusion

This compound is a highly potent and selective reversible inhibitor of BTK with promising preclinical characteristics for the treatment of autoimmune diseases. While the clinical development of the closely related compound BMS-986142 for rheumatoid arthritis has not been successful, the unique properties of the this compound atropisomer may warrant further investigation in other immunological indications. The detailed information provided in this guide serves as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.

References

The Discovery and Development of BMS-986143: A Reversible Bruton's Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide details the discovery and development of BMS-986143, a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK). This document is intended for researchers, scientists, and professionals in the field of drug development. It covers the mechanism of action, preclinical data, and experimental methodologies associated with this compound and the closely related BMS-986142, which are part of a Bristol Myers Squibb program aimed at developing treatments for autoimmune diseases. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to provide a comprehensive overview of this therapeutic candidate.

Introduction: Targeting Bruton's Tyrosine Kinase in Autoimmune Disease

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells, including B cells and myeloid cells.[1] It is a crucial component of the B cell receptor (BCR) signaling cascade, which is essential for B cell development, activation, proliferation, and survival.[2] Dysregulation of BTK signaling is implicated in the pathogenesis of numerous autoimmune diseases, making it a compelling therapeutic target.[3] Unlike irreversible BTK inhibitors, which have been successfully developed for oncology indications, reversible inhibitors are being pursued for inflammatory conditions due to a potentially better safety profile.[4]

This compound is an orally active, reversible BTK inhibitor.[5] It is structurally defined as a pyridopyrimidinedione-carbazole and is one of four rotationally stable atropisomers, with the specific isomer demonstrating superior potency.[6] Closely related, and with more extensive published data, is BMS-986142, another reversible BTK inhibitor from the same discovery program.[7] This guide will present the available data for both compounds to provide a thorough understanding of this class of inhibitors.

Mechanism of Action

This compound and BMS-986142 act as reversible inhibitors of BTK. By binding to the kinase domain, they prevent the autophosphorylation and activation of BTK, thereby blocking downstream signaling cascades. This inhibition affects multiple cellular processes central to the inflammatory response in autoimmune diseases.[8]

Key Signaling Pathways Affected:
  • B Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the signal transduction from the BCR, leading to reduced B cell activation, proliferation, and antibody production.[2]

  • Fc Receptor (FcR) Signaling: BTK is also involved in signaling downstream of Fc receptors on myeloid cells.[3] Inhibition by this compound can reduce the release of inflammatory cytokines from these cells.[5]

  • RANKL-Induced Osteoclastogenesis: BTK signaling is implicated in the differentiation of osteoclasts, which are responsible for bone erosion in conditions like rheumatoid arthritis. Inhibition of this pathway can be bone-protective.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BMS986143 This compound (Reversible Inhibitor) BMS986143->BTK Inhibition IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression

BTK Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound and the closely related BMS-986142.

Table 1: In Vitro Potency and Selectivity
CompoundTargetAssay TypeIC50 (nM)Reference
This compound BTK Enzymatic 0.26 [5]
TECEnzymatic3[5]
BLKEnzymatic5[5]
BMXEnzymatic7[5]
TXKEnzymatic10[5]
FGREnzymatic15[5]
YES1Enzymatic19[5]
ITKEnzymatic21[5]
BMS-986142 BTK Enzymatic 0.5 [9]
TECEnzymatic10[9]
ITKEnzymatic15[9]
BLKEnzymatic23[9]
TXKEnzymatic28[9]
BMXEnzymatic32[9]
LCKEnzymatic71[9]
SRCEnzymatic1100[9]
Table 2: Cellular Activity
CompoundAssayCell Type/SystemIC50 (nM)Reference
This compound Ramos Cellular AssayRamos B Cells6.9 ± 3.4[5]
Human Whole Blood AssayHuman Whole Blood25 ± 19[5]
Calcium FluxRamos B Cells7 ± 3[5]
B Cell ProliferationHuman Peripheral B Cells1 ± 0.4[5]
CD86 ExpressionPeripheral B Cells1 ± 0.5[5]
TNFα Production (FcγR)Human PBMC2[5]
CD63 Expression (FcεRI)Human Whole Blood54[5]
BMS-986142 Calcium FluxRamos B Cells9[9]
CD69 ExpressionHuman Whole Blood90[10]
TNF-α Production (FcγR)Human PBMC3[10]
IL-6 Production (FcγR)Human PBMC4[10]
Table 3: In Vivo Pharmacokinetics
CompoundSpeciesDose (mg/kg)RouteBioavailability (%)Cmax (µM)T1/2 (h)Reference
This compound Mouse6Oral1004.33.6[5]
Dog2Oral821.27.9[5]
BMS-986142 Human5-900 (SAD)OralN/ADose-proportional7-11[11]
Human25-350 (MAD)OralN/ADose-proportional7-11[11]
Table 4: In Vivo Efficacy in Arthritis Models
CompoundModelDosing RegimenDose (mg/kg)% Inhibition of Clinical ScoreReference
This compound CIA (Mouse)N/A1563[5]
CIA (Mouse)N/A4580[5]
BMS-986142 CIA (Mouse)Preventative426[9]
CIA (Mouse)Preventative1043[9]
CIA (Mouse)Preventative3079[9]
CIA (Mouse)Therapeutic217[9]
CIA (Mouse)Therapeutic437[9]
CIA (Mouse)Therapeutic2567[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Assays

The potency of the compounds against human recombinant BTK was determined using a standard enzymatic assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The reaction is initiated by adding the enzyme to a mixture of the compound (at various concentrations), the substrate, and ATP. After a defined incubation period, the reaction is stopped, and the amount of phosphorylated product is quantified, typically using a fluorescence-based method. The IC50 value is calculated from the dose-response curve.

  • Cell Preparation: Ramos B cells, a human Burkitt's lymphoma cell line, are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM.[12][13]

  • Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for 30-60 minutes at 37°C.[8]

  • BCR Stimulation: A baseline fluorescence reading is acquired using a flow cytometer or a fluorescence plate reader. The B cell receptor is then stimulated by adding an anti-human IgM antibody.[8]

  • Data Acquisition: Fluorescence is monitored in real-time for several minutes to measure the increase in intracellular calcium concentration.

  • Analysis: The IC50 value is determined by the concentration of the compound that causes a 50% reduction in the peak calcium flux signal compared to the vehicle control.[8]

  • Blood Collection and Preparation: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., ACD or EDTA).[10]

  • Compound Incubation: The whole blood is diluted and pre-incubated with various concentrations of the test compound for 30 minutes at 37°C.[10]

  • Stimulation:

    • For CD69 (BCR pathway): The blood is stimulated with anti-human IgM and human IL-4 for 18 hours.[10]

    • For CD63 (FcεRI pathway): The blood is stimulated with anti-human IgE for 25 minutes.[10]

  • Staining and Lysis: The cells are stained with fluorescently-labeled antibodies against a B cell marker (e.g., CD20 for CD69 assay) or a basophil marker (e.g., CCR3 for CD63 assay) and the activation marker (CD69 or CD63). Red blood cells are then lysed.[10]

  • Flow Cytometry: The expression of the activation marker on the target cell population is quantified by flow cytometry. The IC50 is calculated based on the inhibition of marker expression.[10]

In Vivo Models

This is a widely used model for rheumatoid arthritis that relies on an autoimmune response to type II collagen.[14]

  • Animals: DBA/1 mice, which are genetically susceptible, are typically used.[15]

  • Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[9][15]

  • Booster (Day 21): A booster injection of type II collagen, often emulsified with Incomplete Freund's Adjuvant (IFA), is administered.[9][15]

  • Dosing Regimens:

    • Preventative: The test compound is administered daily, starting from the initial immunization.[9]

    • Therapeutic: Dosing begins after the booster immunization, once disease signs are expected to develop.[9]

  • Disease Assessment: The severity of arthritis is assessed by visually scoring the inflammation and swelling of the paws. A clinical score is assigned to each paw, and the total score per animal is monitored over time.[15]

cluster_workflow Collagen-Induced Arthritis (CIA) Model Workflow cluster_dosing Dosing Regimens Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Preventative Preventative Dosing (Starts Day 0) Day0->Preventative Start Disease_Onset Disease Onset (Days 26-35) Day21->Disease_Onset Therapeutic Therapeutic Dosing (Starts Day 21) Day21->Therapeutic Start Scoring Clinical Scoring (Paw Swelling & Redness) Disease_Onset->Scoring

Workflow for the Collagen-Induced Arthritis (CIA) mouse model.

The CAIA model offers a more rapid and synchronized onset of arthritis compared to the CIA model.[16]

  • Induction: Arthritis is induced by administering a cocktail of monoclonal antibodies against type II collagen. This is typically followed by a single injection of lipopolysaccharide (LPS) to enhance the inflammatory response.[17]

  • Disease Onset: The disease develops rapidly, usually within 7-8 days.[17]

  • Dosing and Assessment: Dosing and clinical scoring are performed similarly to the CIA model, but over a shorter timeframe (typically 1-2 weeks).[16]

Synthesis and Preclinical Development

The chemical synthesis of this compound involves a Suzuki-Miyaura coupling to construct the chiral axis in the biaryl structure.[6] The resulting atropisomers are then separated using chiral supercritical fluid chromatography to isolate the most potent isomer.[6]

Preclinical development studies have demonstrated that both this compound and BMS-986142 are orally bioavailable with favorable pharmacokinetic profiles in multiple species.[5][11] The compounds have shown dose-dependent efficacy in rodent models of arthritis, reducing clinical signs of the disease.[5][9] These promising preclinical data supported the advancement of this class of reversible BTK inhibitors into clinical trials for autoimmune indications such as rheumatoid arthritis.[7]

Conclusion

This compound is a potent, selective, and reversible inhibitor of BTK that has demonstrated significant promise in preclinical models of autoimmune disease. Through its mechanism of inhibiting key signaling pathways in B cells and myeloid cells, it represents a targeted therapeutic approach for conditions like rheumatoid arthritis. The comprehensive data package, including detailed in vitro and in vivo pharmacology, supports its continued investigation as a potential treatment for a range of inflammatory and autoimmune disorders. The development of this compound, alongside the closely related BMS-986142, highlights the therapeutic potential of reversible BTK inhibition.

References

An In-depth Technical Guide to the In Vitro Pharmacodynamics of BMS-986143

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986143 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) and Fc receptor signaling pathways, making it a key therapeutic target for autoimmune diseases.[4][5] This document provides a comprehensive overview of the in vitro pharmacodynamics of this compound, presenting quantitative data on its inhibitory activity, detailing the experimental protocols used for its characterization, and visualizing the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a selective and reversible inhibitor of BTK.[1][2] By binding to the kinase domain, it prevents the autophosphorylation and activation of BTK, thereby blocking downstream signaling cascades. This inhibitory action modulates B-cell proliferation, activation, and cytokine production, as well as effector functions of other immune cells such as monocytes and basophils.

Quantitative In Vitro Pharmacology

The in vitro potency and selectivity of this compound have been characterized across a range of biochemical and cell-based assays. The data is summarized below.

Biochemical Kinase Inhibition

This compound demonstrates high potency against its primary target, BTK, and exhibits selectivity over other related TEC family kinases.

Table 1: Inhibition of Purified Kinase Enzymes by this compound

Kinase TargetIC50 (nM)
BTK 0.26
TEC3
BLK5
BMX7
TXK10
FGR15
YES119
ITK21
Data sourced from[1][6]
Cellular Inhibitory Activity

The compound's activity was further assessed in various cell-based functional assays, confirming its potent effects on BTK-dependent signaling pathways in a more complex biological environment.

Table 2: Cellular Functional Inhibition by this compound

Assay DescriptionCell Type / SystemEndpoint MeasuredIC50 (nM)
BTK Inhibition (Ramos Cellular Assay)Ramos B-cellsBTK Activity6.9 ± 3.4
BTK Inhibition (Human Whole Blood Assay)Human Whole BloodBTK Activity25 ± 19
Calcium Flux InhibitionRamos B-cellsIntracellular Ca2+ Mobilization7 ± 3
B-cell Proliferation InhibitionHuman Peripheral B-cellsProliferation1 ± 0.4
Co-stimulatory Molecule Expression InhibitionHuman Peripheral B-cellsCD86 Surface Expression1 ± 0.5
Fcγ Receptor Signaling InhibitionPeripheral Blood Mononuclear Cells (PBMCs)TNFα Production2
FcεRI Signaling InhibitionHuman Basophils (in Whole Blood)CD63 Surface Expression (Degranulation)54
Data sourced from[1][6][7]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway

This compound inhibits BTK, a crucial node in the BCR signaling cascade. Activation of the BCR leads to the recruitment and activation of SYK and LYN, which then phosphorylate and activate BTK. Active BTK subsequently phosphorylates PLCγ2, leading to downstream events including calcium mobilization and activation of transcription factors like NF-κB, ultimately driving B-cell proliferation and survival.

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Ag Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Phosphorylates (Activates) PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates (Activates) Ca_Flux Ca²⁺ Mobilization PLCG2->Ca_Flux NFkB NF-κB Activation Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BMS986143 This compound BMS986143->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Fc Receptor (FcR) Signaling Pathway

BTK also plays a significant role in signaling downstream of Fc receptors on myeloid cells and basophils. Upon engagement by immune complexes (e.g., IgG), Fcγ receptors trigger a signaling cascade involving BTK that results in the production of inflammatory cytokines like TNFα. Similarly, FcεRI signaling in basophils, which is also BTK-dependent, leads to degranulation.

FcR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcR Fc Receptor (FcγR / FcεRI) SYK SYK FcR->SYK Immune Complex Binding BTK BTK SYK->BTK Activates Downstream Downstream Signaling BTK->Downstream Cytokines TNFα Production Downstream->Cytokines Degranulation Degranulation (CD63 Expression) Downstream->Degranulation BMS986143 This compound BMS986143->BTK Inhibits

Caption: Fc Receptor (FcR) signaling pathway showing inhibition by this compound.

General Workflow for In Vitro Cellular Assays

The following diagram illustrates a typical workflow for evaluating the activity of this compound in cell-based assays.

Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate_Cells 1. Plate Cells (e.g., Ramos, PBMCs) Add_Cmpd 3. Add Compound to Cells (Pre-incubation) Plate_Cells->Add_Cmpd Prepare_Cmpd 2. Prepare Serial Dilutions of this compound Prepare_Cmpd->Add_Cmpd Add_Stim 4. Add Stimulus (e.g., anti-IgD, IgG) Add_Cmpd->Add_Stim Incubate 5. Incubate Add_Stim->Incubate Readout 6. Measure Endpoint (e.g., Fluorescence, Cytokines) Incubate->Readout Calculate 7. Calculate IC50 Readout->Calculate

Caption: A generalized workflow for in vitro cell-based functional assays.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols are based on standard laboratory practices for the respective assays.

BTK Enzymatic Assay
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified BTK.

  • Methodology:

    • Reagents: Recombinant human BTK enzyme, a suitable kinase substrate (e.g., a poly-Glu,Tyr peptide), ATP, and kinase assay buffer.

    • Procedure: The assay is typically performed in a 96- or 384-well plate format.

    • A reaction mixture containing the BTK enzyme, substrate, and varying concentrations of this compound (in DMSO, with final concentration ≤1%) is prepared in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated for a specified time (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and kinase activity is quantified by measuring the amount of phosphorylated substrate. This can be done using various detection methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).

    • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Calcium Mobilization Assay
  • Objective: To measure the inhibition of BCR-induced intracellular calcium flux in B-cells.[1][7][8]

  • Methodology:

    • Cell Line: Ramos B-cells, which express a functional B-cell receptor.

    • Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM), assay buffer (e.g., HBSS with calcium and magnesium), and a BCR stimulus (e.g., anti-human IgM or IgD antibody).

    • Procedure: a. Ramos cells are harvested and washed. b. The cells are incubated with the calcium-sensitive dye in the dark to allow for dye loading into the cytoplasm. c. After loading, cells are washed to remove excess dye and resuspended in assay buffer. d. Cells are plated into a microplate, and baseline fluorescence is measured using a plate reader equipped with a fluorometer (e.g., FLIPR or FlexStation). e. Varying concentrations of this compound are added to the wells, and the plate is incubated. f. The BCR stimulus is then added to induce calcium mobilization, and fluorescence is monitored in real-time.

    • Data Analysis: The increase in intracellular calcium is measured by the change in fluorescence intensity. The inhibitory effect of this compound is calculated, and the IC50 value is determined from the dose-response curve.[1][7]

FcγR-Induced TNFα Production Assay
  • Objective: To assess the effect of this compound on Fcγ receptor-mediated cytokine production in primary human immune cells.[1][7]

  • Methodology:

    • Cells: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Reagents: Cell culture medium (e.g., RPMI-1640), and an FcγR stimulus, typically plate-bound IgG or aggregated IgG immune complexes.

    • Procedure: a. PBMCs are seeded in a 96-well plate. b. The cells are pre-incubated with serial dilutions of this compound for a defined period (e.g., 1 hour). c. The FcγR stimulus is added to the wells to activate the cells. d. The plates are incubated for 18-24 hours at 37°C in a CO₂ incubator. e. After incubation, the cell culture supernatant is collected. f. The concentration of TNFα in the supernatant is measured using a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: The inhibition of TNFα production is calculated relative to the stimulated vehicle control. The IC50 value is derived from the resulting concentration-response curve.[1][7]

Conclusion

The in vitro pharmacodynamic data for this compound consistently demonstrate its function as a highly potent and selective reversible inhibitor of BTK. It effectively blocks signaling downstream of both the B-cell receptor and Fc receptors, leading to the inhibition of key cellular functions implicated in the pathogenesis of autoimmune diseases, including B-cell proliferation, calcium mobilization, and inflammatory cytokine production.[1][6][7] These findings establish a strong preclinical rationale for its development as a therapeutic agent for such conditions.

References

BMS-986143: A Comprehensive Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of BMS-986143 (also reported as BMS-986142), a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is crucial for understanding the compound's mechanism of action, potential off-target effects, and its application in research and drug development for autoimmune diseases.[1][2][3][4]

Core Data Presentation: Kinase Inhibition Profile

This compound demonstrates high potency and selectivity for BTK. In comprehensive screenings against large kinase panels, only a limited number of other kinases were inhibited with significant potency. The majority of these belong to the Tec family of kinases, of which BTK is a member.[1][2][4][5] The following table summarizes the quantitative inhibition data (IC50 values) for this compound against its primary target and key off-target kinases.

KinaseIC50 (nM)Kinase Family
BTK 0.26 - 0.5 Tec
TEC3 - 10Tec
BLK5 - 23Src
BMX7 - 32Tec
TXK10 - 28Tec
FGR15Src
YES119Src
ITK15 - 21Tec
LCK71Src
SRC1100Src

Note: Data compiled from multiple sources.[1][2][4][5] The slight variations in IC50 values can be attributed to different experimental conditions and assay formats.

Experimental Protocols

The kinase selectivity of this compound was primarily determined through in vitro biochemical enzymatic assays and cell-based functional assays.

Biochemical Enzyme Assay for Kinase Inhibition

A common method to determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant kinases involves a fluorescence-based assay.

General Workflow:

  • Assay Setup: The assays are typically performed in 384-well plates.

  • Reaction Mixture: Each well contains the specific purified kinase, a fluoresceinated peptide substrate, and ATP in an appropriate assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, and 4 mM dithiothreitol).

  • Compound Addition: this compound is dissolved in DMSO and added to the wells at various concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Quantification: The amount of phosphorylated product is quantified. One method for this is using a Caliper LabChip 3000, which separates the phosphorylated and unphosphorylated substrate based on charge, allowing for the determination of product turnover.[2]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based B-Cell Receptor (BCR) Signaling Assay

To assess the activity of this compound in a more physiologically relevant context, cell-based assays are employed.

Example Protocol using Ramos B cells:

  • Cell Culture: Human Ramos B-lymphoma cells are cultured in appropriate media.

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • BCR Stimulation: The B-cell receptor is stimulated using an anti-human IgM antibody.

  • Measurement of Downstream Signaling: The inhibition of BTK activity is assessed by measuring the phosphorylation of its downstream substrate, phospholipase Cγ2 (PLCγ2). This is often done via immunoblotting (Western blot) using an antibody specific for the phosphorylated form of PLCγ2.[1]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. Activation of the BCR by an antigen leads to a signaling cascade that is crucial for B-cell proliferation, differentiation, and survival. This compound exerts its effect by inhibiting BTK within this pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PIP3 PIP3 PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB Ca_release->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR binds BMS986143 This compound BMS986143->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound on BTK.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for a biochemical kinase inhibition assay used to determine the potency of compounds like this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare this compound Dilution Series Assay_Plate Dispense Reagents and Compound into 384-well Plate Compound_Prep->Assay_Plate Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation Detection Quantify Phosphorylated Product (e.g., Caliper LabChip) Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Value Detection->Data_Analysis

Caption: A generalized workflow for a biochemical kinase inhibition assay.

References

The Reversible BTK Inhibitor BMS-986143: A Deep Dive into its Modulation of B-Cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), and its subsequent effects on B-cell receptor (BCR) signaling. The information presented herein is intended for an audience with a strong background in immunology, cell biology, and pharmacology.

Core Mechanism of Action: Reversible Inhibition of BTK

This compound is an orally active small molecule that functions as a reversible inhibitor of BTK.[1][2] BTK is a critical non-receptor tyrosine kinase in the Tec family of kinases, playing a pivotal role in the signal transduction of the B-cell receptor and other immune receptors.[3][4] By binding to BTK, this compound effectively blocks its enzymatic activity, thereby attenuating downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival.

Quantitative Inhibition Profile

This compound demonstrates high potency against BTK and a degree of selectivity against other kinases. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of this compound against BTK and Other Kinases

TargetIC50 (nM)Assay Type
BTK 0.26 Enzymatic Assay
TEC3Enzymatic Assay
BLK5Enzymatic Assay
BMX7Enzymatic Assay
TXK10Enzymatic Assay
FGR15Enzymatic Assay
YES119Enzymatic Assay
ITK21Enzymatic Assay

Data sourced from MedchemExpress.com.[1]

Table 2: Cellular Inhibitory Activity of this compound

EndpointCell TypeIC50 (nM)
BTK InhibitionRamos B Cells6.9 ± 3.4
BTK InhibitionHuman Whole Blood25 ± 19
Calcium FluxRamos B Cells7 ± 3
ProliferationHuman Peripheral B Cells1 ± 0.4
CD86 Surface ExpressionHuman Peripheral B Cells1 ± 0.5
TNFα ProductionHuman PBMC2
FcεRI-driven CD63 ExpressionHuman Basophils54
Fcγ Receptor SignalingHuman PBMC2

Data sourced from MedchemExpress.com and InvivoChem.[1][5]

Impact on B-Cell Receptor Signaling Pathway

The B-cell receptor signaling cascade is a complex network of protein interactions initiated by the binding of an antigen to the BCR. This event triggers a series of phosphorylation events, ultimately leading to the activation of transcription factors that govern B-cell fate. BTK is a central node in this pathway.

Below is a diagram illustrating the BCR signaling pathway and the point of intervention for this compound.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PLCg2 PLCγ2 BTK->PLCg2 Activation BMS986143 This compound BMS986143->BTK Inhibition PLCg2->PIP2 Hydrolysis Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, etc.) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Methodologies

The following sections detail the protocols for key experiments used to characterize the activity of this compound.

BTK Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified BTK enzyme.

Protocol:

  • Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Ramos B-Cell Calcium Flux Assay

Objective: To assess the effect of this compound on BCR-induced calcium mobilization in a human B-lymphoma cell line.

Protocol:

  • Ramos B cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The cells are pre-incubated with varying concentrations of this compound.

  • BCR signaling is stimulated by adding an anti-IgM antibody.

  • Changes in intracellular calcium levels are monitored in real-time using a flow cytometer or a fluorescence plate reader.

  • The inhibition of calcium flux is quantified, and IC50 values are determined.

Calcium_Flux_Workflow Start Ramos B Cells Step1 Load with Fluo-4 AM Start->Step1 Step2 Pre-incubate with This compound (various conc.) Step1->Step2 Step3 Stimulate with anti-IgM Step2->Step3 Step4 Measure Fluorescence (Flow Cytometry/Plate Reader) Step3->Step4 End Calculate IC50 Step4->End

Caption: Experimental workflow for the Ramos B-cell calcium flux assay.

Human Peripheral B-Cell Proliferation Assay

Objective: To evaluate the impact of this compound on the proliferation of primary human B cells following BCR stimulation.

Protocol:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • B cells are purified from the PBMC population using magnetic-activated cell sorting (MACS).

  • The purified B cells are cultured in the presence of a BCR stimulus (e.g., anti-IgM and anti-CD40 antibodies) and various concentrations of this compound.

  • Cell proliferation is assessed after a defined incubation period (e.g., 72 hours) using methods such as [³H]-thymidine incorporation or a dye-dilution assay (e.g., CFSE).

  • The inhibition of proliferation is quantified to determine the IC50 value.

CD86 Expression Assay

Objective: To measure the effect of this compound on the upregulation of the co-stimulatory molecule CD86 on the surface of B cells.

Protocol:

  • Isolated human peripheral B cells are stimulated as described in the proliferation assay.

  • The cells are co-incubated with different concentrations of this compound.

  • After an appropriate incubation period (e.g., 48 hours), the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and CD86.

  • The expression of CD86 on the B-cell population is analyzed by flow cytometry.

  • The dose-dependent inhibition of CD86 upregulation is used to calculate the IC50.

Conclusion

This compound is a highly potent, reversible inhibitor of BTK that effectively antagonizes B-cell receptor signaling. Its ability to inhibit key downstream events such as calcium mobilization, proliferation, and the expression of co-stimulatory molecules underscores its potential as a modulator of B-cell-mediated immune responses. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds in the field of immunology and drug discovery.

References

Preclinical Pharmacology of BMS-986143: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile of this compound.

Core Mechanism of Action

This compound is an orally active, small molecule that reversibly inhibits the enzymatic activity of BTK. BTK is a critical signaling molecule in multiple cell types, most notably B-lymphocytes. It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively blocks these downstream signaling events, leading to the modulation of B-cell function.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of enzymatic and cellular assays, demonstrating its high potency and selectivity.

Enzymatic and Kinase Inhibition

This compound is a highly potent inhibitor of BTK with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its selectivity has been profiled against a panel of other kinases.

Table 1: In Vitro Enzymatic and Kinase Inhibition of this compound

TargetIC50 (nM)
BTK 0.26
TEC3
BLK5
BMX7
TXK10
FGR15
YES119
ITK21
Data sourced from MedchemExpress.[1]
Cellular Activity

The cellular activity of this compound was assessed in various human cell-based assays, confirming its ability to inhibit BTK-mediated signaling pathways in a cellular context.

Table 2: In Vitro Cellular Activity of this compound

AssayCell Type/SystemEndpointIC50 (nM)
BTK InhibitionRamos Cellular AssayBTK activity6.9 ± 3.4
BTK InhibitionHuman Whole Blood AssayBTK activity25 ± 19
FcεRI Signaling InhibitionHuman Whole Blood BasophilsCD63 Expression54
B-Cell Receptor SignalingRamos B CellsCalcium Flux7 ± 3
B-Cell FunctionHuman Peripheral B CellsProliferation1 ± 0.4
B-Cell FunctionPeripheral B CellsCD86 Surface Expression1 ± 0.5
Fcγ Receptor SignalingHuman PBMCTNFα Production2
Data sourced from MedchemExpress.[1]

In Vivo Pharmacology

The in vivo efficacy of this compound has been demonstrated in preclinical models of autoimmune disease, specifically mouse models of arthritis.

Table 3: In Vivo Efficacy of this compound in Mouse Arthritis Models

ModelDosingEfficacy Outcome
Collagen-Induced Arthritis (CIA)15 and 45 mg/kgDose-dependent inhibition of clinical disease progression (63% and 80%, respectively).[1]
Anti-collagen Antibody-Induced Arthritis (CAIA)Not specifiedDemonstrated desirable efficacy.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in mice and dogs, demonstrating high oral bioavailability and long elimination half-lives.

Table 4: Pharmacokinetic Parameters of this compound

SpeciesAdministrationDoseOral Bioavailability (%)Cmax (µM)T1/2 (h)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)
MouseOral6 mg/kg1004.33.6--
Intravenous3.0 mg/kg---8.61.8
DogOral2 mg/kg821.27.9--
Intravenous1.0 mg/kg---4.42.6
Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are based on standard methodologies in the field.

BTK Enzymatic Assay

Biochemical assays to determine the IC50 of this compound against BTK and other kinases typically involve incubating the purified recombinant kinase with a substrate (e.g., a peptide containing a tyrosine residue) and ATP. The inhibitor is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection.

Ramos Cellular BTK Assay

Ramos B-cells, a human Burkitt's lymphoma cell line, are used to assess the cellular potency of BTK inhibitors. The cells are pre-incubated with varying concentrations of this compound before being stimulated with an anti-IgM antibody to activate the BCR pathway. The phosphorylation of BTK at a specific tyrosine residue (e.g., Y223) or a downstream substrate like PLCγ2 is then measured by western blotting or a cell-based ELISA to determine the IC50.

Human Whole Blood Assays

For the human whole blood assay, fresh blood from healthy donors is used. To assess BTK inhibition, the blood is treated with this compound and then stimulated to activate B-cells (e.g., with anti-IgD). The activation of basophils is measured by stimulating with an anti-FcεRI antibody and then quantifying the surface expression of CD63 using flow cytometry.

Calcium Flux Assay

Ramos B-cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM.[2][3] After incubation with different concentrations of this compound, the cells are stimulated with an anti-IgM antibody. The resulting increase in intracellular calcium concentration is measured over time using a flow cytometer or a fluorescence plate reader.

B-Cell Proliferation Assay

Human peripheral B-cells are isolated from peripheral blood mononuclear cells (PBMCs). The B-cells are then cultured in the presence of a mitogen that stimulates proliferation, such as anti-IgM, CD40L, and IL-4, along with varying concentrations of this compound.[4][5] After a set incubation period (typically 3-5 days), cell proliferation is measured by quantifying the incorporation of a labeled nucleotide, such as ³H-thymidine or BrdU, or by using a dye-dilution assay (e.g., CFSE) with flow cytometry.

CD86 Expression Assay

Isolated human peripheral B-cells are stimulated to induce activation and upregulation of co-stimulatory molecules. The cells are treated with different concentrations of this compound and a stimulating agent (e.g., anti-IgM and IL-4). After incubation, the expression of CD86 on the B-cell surface is quantified using a fluorescently labeled anti-CD86 antibody and flow cytometry.

TNFα Release Assay from PBMCs

PBMCs are isolated from healthy donor blood. The cells are then incubated with various concentrations of this compound before being stimulated with an agent that induces TNFα production, such as lipopolysaccharide (LPS) or immune complexes.[6][7] The concentration of TNFα in the cell culture supernatant is then measured using an enzyme-linked immunosorbent assay (ELISA).

Collagen-Induced Arthritis (CIA) Mouse Model

Male DBA/1 mice are typically used for this model.[8][9] Arthritis is induced by immunization with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is often given 21 days later. This compound is administered orally, and the development and severity of arthritis are monitored using a clinical scoring system that assesses paw swelling and inflammation.

Anticollagen Antibody-Induced Arthritis (CAIA) Mouse Model

The CAIA model is induced in mice by the administration of a cocktail of monoclonal antibodies that target type II collagen, followed by an injection of LPS a few days later.[10][11] This model develops more rapidly than the CIA model. The efficacy of this compound is evaluated by monitoring clinical scores of arthritis.

Visualizations

Signaling Pathways

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates BMS986143 This compound BMS986143->BTK Inhibits IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Production) NFkB->Gene_Expression NFAT->Gene_Expression

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental Workflows

In_Vitro_Cellular_Assay_Workflow cluster_setup Assay Setup cluster_stimulation Stimulation cluster_readout Readout start Isolate/Culture Cells (e.g., Ramos B-Cells, PBMCs) add_inhibitor Add this compound (Varying Concentrations) start->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_stimulus Add Stimulating Agent (e.g., anti-IgM, LPS) pre_incubate->add_stimulus incubate Incubate add_stimulus->incubate measure Measure Endpoint incubate->measure endpoint1 Calcium Flux (Flow Cytometry) measure->endpoint1 endpoint2 Cytokine Release (ELISA) measure->endpoint2 endpoint3 Proliferation (³H-Thymidine) measure->endpoint3 endpoint4 Marker Expression (Flow Cytometry) measure->endpoint4

Caption: Generalized Workflow for In Vitro Cellular Assays.

In_Vivo_Arthritis_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis start Select Mice (e.g., DBA/1) immunize Induce Arthritis (CIA or CAIA Protocol) start->immunize dosing Administer this compound (Oral Gavage) immunize->dosing monitor Monitor Disease Progression (Clinical Scoring) dosing->monitor analysis Terminal Analysis (Histology, Biomarkers) monitor->analysis

Caption: Generalized Workflow for In Vivo Arthritis Models.

References

A Technical Guide to BMS-986143: Atropisomeric Properties and Activity of a Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986143 is a potent and selective, orally bioavailable, reversible inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. A key feature of this compound is its atropisomerism, arising from hindered rotation around two chiral axes, which results in four stable atropisomeric stereoisomers. This technical guide provides an in-depth overview of the atropisomeric properties of this compound, its mechanism of action, and a summary of its preclinical activity. Detailed methodologies for its synthesis, chiral separation, and key biological assays are also presented to support further research and development efforts in the field of kinase inhibition and autoimmune disease.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and activation.[1] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.[2] this compound is a novel, reversible BTK inhibitor that has demonstrated potent and selective activity in preclinical studies.[3][4]

A distinguishing characteristic of this compound is its unique molecular structure, which possesses two atropisomeric axes, leading to the existence of four stable stereoisomers.[5][6] Atropisomerism, a type of axial chirality arising from restricted rotation about a single bond, can significantly impact a molecule's pharmacological properties.[7] For this compound, one specific atropisomer has been identified as the most active and has been the focus of development efforts.[5]

This guide will delve into the technical aspects of this compound, with a focus on its atropisomeric properties and the resulting differential activity of its isomers.

Atropisomeric Properties and Chiral Separation

The presence of two rotationally stable atropisomeric axes in this compound gives rise to four distinct stereoisomers. The separation and characterization of these isomers are crucial for understanding their individual contributions to the overall pharmacological profile.

Chiral Separation Methodology

Supercritical fluid chromatography (SFC) has been successfully employed for the preparative-scale separation of this compound atropisomers.[5][6] This technique offers advantages over traditional high-performance liquid chromatography (HPLC), including faster separations and reduced solvent consumption.[6]

Experimental Protocol: Chiral Supercritical Fluid Chromatography (SFC) Separation

  • Instrumentation: A preparative-scale SFC system equipped with a suitable chiral stationary phase.

  • Column: Immobilized polysaccharide-based chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, have proven effective.[5][6] A sub-2 µm immobilized cellulose-based column can provide high efficiency.[6]

  • Mobile Phase: A typical mobile phase consists of supercritical carbon dioxide as the main solvent, with a polar co-solvent such as methanol (B129727) or ethanol. The exact composition is optimized to achieve baseline separation of the four atropisomers.

  • Temperature and Pressure: These parameters are critical in SFC and are carefully controlled to maintain the supercritical state of the mobile phase and optimize selectivity. Low-temperature conditions (e.g., 6°C) may be necessary to prevent on-column interconversion of the atropisomers.[7]

  • Detection: A UV detector is commonly used for monitoring the elution of the separated isomers.

dot

G cluster_0 SFC Separation Workflow Racemic_Mixture Racemic Mixture of this compound Atropisomers SFC_System Preparative SFC System (CO2 + Co-solvent) Racemic_Mixture->SFC_System Chiral_Column Immobilized Polysaccharide Chiral Column SFC_System->Chiral_Column Fraction_Collection Fraction Collection Chiral_Column->Fraction_Collection Atropisomer_1 Atropisomer 1 (e.g., Active Isomer) Fraction_Collection->Atropisomer_1 Atropisomer_2 Atropisomer 2 Fraction_Collection->Atropisomer_2 Atropisomer_3 Atropisomer 3 Fraction_Collection->Atropisomer_3 Atropisomer_4 Atropisomer 4 Fraction_Collection->Atropisomer_4

Caption: Workflow for the chiral separation of this compound atropisomers using SFC.

Synthesis of this compound

The synthesis of the carbazole (B46965) core of this compound involves a key Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactants: A carbazole-containing boronic acid or ester derivative and a suitable aryl halide partner.

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is used in catalytic amounts.

  • Ligand: A phosphine-based ligand is often employed to stabilize the palladium catalyst and facilitate the reaction.

  • Base: An inorganic base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid derivative.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is typically used.

  • Procedure:

    • The aryl halide, boronic acid derivative, palladium catalyst, ligand, and base are combined in the reaction vessel.

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • The solvent system is added, and the mixture is heated to the desired temperature (e.g., 80-110°C) with stirring.

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction is cooled, and the product is isolated through standard workup and purification procedures (e.g., extraction and column chromatography).

dot

G cluster_0 Suzuki-Miyaura Coupling for this compound Core Reactants Carbazole Boronic Acid Derivative + Aryl Halide Reaction Heating under Inert Atmosphere Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base_Solvent Base (e.g., K2CO3) + Solvent (e.g., Toluene/H2O) Base_Solvent->Reaction Product This compound Carbazole Core Reaction->Product

Caption: Key steps in the synthesis of the this compound core via Suzuki-Miyaura coupling.

Mechanism of Action and In Vitro Activity

This compound exerts its therapeutic effect by reversibly inhibiting the kinase activity of BTK. This inhibition disrupts downstream signaling pathways that are critical for B-cell function.

BTK Signaling Pathway

dot

G cluster_0 BTK Signaling Pathway and Point of Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK_Activation BTK Activation Lyn_Syk->BTK_Activation PLCg2 PLCy2 Activation BTK_Activation->PLCg2 BMS_986143 This compound BMS_986143->BTK_Activation Inhibition Downstream Downstream Signaling (Ca2+ flux, NF-kB, MAPK) PLCg2->Downstream Cellular_Response B-Cell Proliferation, Survival, & Cytokine Release Downstream->Cellular_Response

Caption: Inhibition of the BCR signaling pathway by this compound.

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of BTK with an IC₅₀ value in the sub-nanomolar range.[3] The different atropisomers exhibit varying degrees of inhibitory activity, with one isomer demonstrating significantly higher potency.

Table 1: In Vitro Activity of this compound and its Atropisomers

Target/AssayBMS-986142 ((R)-atropisomer) IC₅₀ (nM)(S)-atropisomer IC₅₀ (nM)Other AtropisomersReference
Enzymatic Assays
BTK0.5750-[2]
TEC10--[2]
ITK15--[2]
BLK23--[2]
TXK28--[2]
BMX32--[2]
LCK71--[2]
SRC1100--[2]
Cellular Assays
Ramos B-cell Ca²⁺ Flux9--[2]
Human B-cell Proliferation≤ 5--[3]
Human B-cell CD86 Expression≤ 5--[3]
PBMC FcγR-dependent Cytokine Production≤ 5--[3]
Human Whole Blood CD69 Expression90--[8]

Note: Data for "Other Atropisomers" is not consistently reported in the public literature. The (R)-atropisomer is consistently identified as the most potent.

Experimental Protocol: BTK Kinase Inhibition Assay (ADP-Glo™ Principle)

  • Principle: This assay measures the amount of ADP produced by the kinase reaction, which is proportional to the kinase activity. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.

  • Reagents: Recombinant human BTK enzyme, kinase buffer, ATP, a suitable peptide substrate, test compound (this compound), and a commercial ADP detection kit (e.g., ADP-Glo™).

  • Procedure:

    • In a multi-well plate, add the BTK enzyme, kinase buffer, and various concentrations of this compound.

    • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.[1][9][10]

In Vivo Efficacy and Pharmacokinetics

The potent in vitro activity of this compound translates to significant efficacy in preclinical models of autoimmune disease, such as collagen-induced arthritis (CIA).

Table 2: In Vivo Efficacy of BMS-986142 in a Mouse Collagen-Induced Arthritis (CIA) Model

Treatment GroupDose (mg/kg)Reduction in Clinical Score (%)Reference
BMS-986142426[2]
BMS-9861421043[2]
BMS-9861423079[2]

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

  • Animal Model: DBA/1 mice, which are susceptible to CIA, are commonly used.

  • Induction of Arthritis:

    • An emulsion of type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

    • Mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

    • A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[11][12]

  • Treatment: this compound is administered orally at various doses, typically starting at the time of the booster injection or upon the first signs of arthritis.

  • Assessment: The severity of arthritis is monitored by visually scoring the inflammation of the paws. Paw thickness can also be measured using calipers. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.[11][12][13]

Pharmacokinetics

In healthy human subjects, BMS-986142 was rapidly absorbed, with peak plasma concentrations occurring within 2 hours. The mean half-life ranged from 7 to 11 hours, supporting once-daily dosing.[14][15]

Conclusion

This compound is a potent and selective reversible BTK inhibitor with a unique atropisomeric nature. The successful separation of its four stereoisomers has revealed that one atropisomer is responsible for the majority of the compound's potent BTK inhibitory activity. Preclinical studies have demonstrated the efficacy of this compound in models of autoimmune disease, highlighting its potential as a therapeutic agent. The detailed methodologies provided in this guide for the synthesis, chiral separation, and biological evaluation of this compound are intended to facilitate further research into this promising molecule and the broader class of atropisomeric kinase inhibitors. While a Phase 2 study in rheumatoid arthritis did not meet its primary endpoints, further investigation into the optimal dosing, patient populations, and therapeutic indications for BTK inhibitors like this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for BMS-986143 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the in vitro pharmacological profile of BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The accompanying protocols are representative methods for evaluating the activity of this compound and similar compounds.

Introduction

This compound is a selective, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. These notes provide detailed protocols for key in vitro assays to characterize the potency and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeTarget/Cell LineEndpointIC50 (nM)
Enzymatic AssayRecombinant BTKKinase Activity0.26
Cellular AssayRamos B CellsBTK Activity6.9 ± 3.4
Human Whole BloodBasophilsCD63 Expression (FcεRI signaling)54
Cellular AssayRamos B CellsCalcium Flux7 ± 3
Cellular AssayHuman Peripheral B CellsProliferation1 ± 0.4
Cellular AssayHuman Peripheral B CellsCD86 Surface Expression1 ± 0.5
Cellular AssayHuman PBMCsTNFα Production (FcγR signaling)2
Kinase PanelTECKinase Activity3
Kinase PanelBLKKinase Activity5
Kinase PanelBMXKinase Activity7
Kinase PanelTXKKinase Activity10
Kinase PanelFGRKinase Activity15
Kinase PanelYES1Kinase Activity19
Kinase PanelITKKinase Activity21

Data compiled from publicly available sources.[1][3][4]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade and the point of inhibition by this compound.

BCR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Phosphorylates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Antigen Antigen Antigen->BCR Activation BMS986143 This compound BMS986143->BTK Inhibits Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by this compound.

Experimental Protocols

BTK Enzymatic Assay Protocol (Representative)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant BTK enzyme.

Workflow Diagram:

enzymatic_workflow start Start prepare_reagents Prepare Reagents (BTK, Substrate, ATP, this compound) start->prepare_reagents add_inhibitor Add serial dilutions of This compound to plate prepare_reagents->add_inhibitor add_btk Add BTK enzyme add_inhibitor->add_btk pre_incubate Pre-incubate add_btk->pre_incubate initiate_reaction Initiate reaction with ATP/Substrate mix pre_incubate->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop reaction & add detection reagent incubate_reaction->stop_reaction read_plate Read plate (Luminescence/Fluorescence) stop_reaction->read_plate analyze Analyze data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a representative BTK enzymatic assay.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., poly-Glu,Tyr 4:1)

  • ATP

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 5 µL of recombinant BTK enzyme diluted in kinase buffer to each well.

  • Gently mix and pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP in kinase buffer.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., add 20 µL of ADP-Glo™ Reagent).

  • Incubate for 40 minutes at room temperature.

  • Add 40 µL of Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay Protocol (Representative)

This assay measures the ability of this compound to inhibit BCR-induced calcium flux in a B-cell line, such as Ramos cells.

Workflow Diagram:

calcium_workflow start Start harvest_cells Harvest & wash Ramos B cells start->harvest_cells load_dye Load cells with calcium indicator dye harvest_cells->load_dye incubate_dye Incubate load_dye->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells plate_cells Plate cells wash_cells->plate_cells add_inhibitor Add this compound dilutions plate_cells->add_inhibitor incubate_inhibitor Incubate add_inhibitor->incubate_inhibitor stimulate_cells Stimulate with anti-IgM (BCR agonist) incubate_inhibitor->stimulate_cells read_fluorescence Measure fluorescence kinetics (e.g., FLIPR) stimulate_cells->read_fluorescence analyze Analyze data (Calculate IC50) read_fluorescence->analyze end End analyze->end

Caption: Workflow for a representative calcium mobilization assay.

Materials:

  • Ramos B cells

  • RPMI-1640 medium with 10% FBS

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid

  • Anti-human IgM antibody (for BCR stimulation)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Harvest Ramos B cells and wash them with assay buffer.

  • Resuspend the cells in assay buffer containing a calcium-sensitive dye and probenecid.

  • Incubate the cells for 45-60 minutes at 37°C to allow for dye loading.

  • Wash the cells to remove excess dye and resuspend them in assay buffer.

  • Dispense the cell suspension into the wells of the assay plate.

  • Prepare a serial dilution of this compound and add it to the appropriate wells.

  • Incubate the plate for 15-30 minutes at room temperature.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add a pre-determined concentration of anti-human IgM antibody to stimulate the BCR.

  • Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

  • Calculate the response (e.g., peak fluorescence minus baseline) for each well.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

B-Cell Proliferation Assay Protocol (Representative)

This protocol outlines a method to assess the effect of this compound on the proliferation of primary human B cells following BCR stimulation.

Workflow Diagram:

proliferation_workflow start Start isolate_pbmcs Isolate PBMCs from healthy donor blood start->isolate_pbmcs isolate_bcells Isolate B cells (e.g., magnetic bead selection) isolate_pbmcs->isolate_bcells plate_bcells Plate B cells isolate_bcells->plate_bcells add_inhibitor Add this compound dilutions plate_bcells->add_inhibitor add_stimuli Add stimuli (e.g., anti-IgM + IL-4) add_inhibitor->add_stimuli incubate_culture Incubate for 72 hours add_stimuli->incubate_culture add_proliferation_reagent Add proliferation reagent (e.g., [³H]-thymidine, CellTiter-Glo) incubate_culture->add_proliferation_reagent incubate_final Incubate add_proliferation_reagent->incubate_final measure_signal Measure signal (Scintillation/Luminescence) incubate_final->measure_signal analyze Analyze data (Calculate IC50) measure_signal->analyze end End analyze->end

Caption: Workflow for a representative B-cell proliferation assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • B-cell isolation kit (e.g., CD19 MicroBeads)

  • RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Anti-human IgM antibody

  • Recombinant human IL-4

  • This compound

  • Proliferation detection reagent (e.g., [³H]-thymidine or a colorimetric/luminescent reagent like CellTiter-Glo®)

  • 96-well U-bottom plates

Procedure:

  • Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Purify B cells from PBMCs using a positive or negative selection method.

  • Resuspend the purified B cells in complete culture medium and plate them in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Add B-cell stimuli (e.g., anti-human IgM and IL-4) to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assess proliferation:

    • For [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter.

    • For CellTiter-Glo®: Add the reagent according to the manufacturer's protocol, incubate, and measure luminescence.

  • Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.

Disclaimer

These protocols are intended as representative examples and may require optimization for specific experimental conditions, reagents, and equipment. It is recommended to consult relevant literature and perform appropriate validation experiments. The information provided is for research use only and not for human or veterinary use.[5]

References

Application Notes and Protocols for BMS-986143 in Primary B Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] BTK plays a central role in B-cell development, proliferation, activation, and differentiation.[3][4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[6] These application notes provide detailed protocols for utilizing this compound in primary human B cell cultures to investigate its effects on key cellular functions.

Mechanism of Action

This compound acts as a reversible inhibitor of BTK.[2] Upon activation of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2). This leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which trigger a rise in intracellular calcium levels and the activation of protein kinase C (PKC), respectively. These events culminate in the activation of transcription factors such as NF-κB and NFAT, which drive B-cell proliferation, survival, and differentiation into antibody-producing plasma cells.[7][8] By reversibly binding to BTK, this compound prevents its phosphorylation and subsequent downstream signaling events.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound in various functional assays involving primary B cells and related cell lines.

Assay TypeCell TypeEndpoint MeasuredIC50 (nM)
B Cell ProliferationHuman Peripheral B CellsProliferation1 ± 0.4
B Cell ActivationHuman Peripheral B CellsCD86 Surface Expression1 ± 0.5
Calcium FluxRamos B CellsCalcium Mobilization7 ± 3
Cytokine SecretionHuman PBMCsTNFα Production2
BTK Enzymatic AssayRecombinant BTKKinase Activity0.26
B Cell ActivationRamos B CellsBTK Phosphorylation6.9 ± 3.4
Whole Blood AssayHuman Whole BloodB Cell Activation25 ± 19

Note: Data is compiled from publicly available sources.[1] Values may vary depending on experimental conditions.

Experimental Protocols

Isolation and Culture of Primary Human B Cells

A critical first step for studying the effects of this compound is the isolation of high-purity primary B cells from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque or other density gradient medium

  • Human peripheral blood (buffy coat or whole blood)

  • RosetteSep™ Human B Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) B cell isolation kit (e.g., EasySep™ Human Pan-B Cell Enrichment Kit)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • This compound (stock solution in DMSO)

Protocol:

  • PBMC Isolation: Isolate PBMCs from human peripheral blood using density gradient centrifugation with Ficoll-Paque according to the manufacturer's instructions.

  • B Cell Enrichment: Enrich for B cells from the PBMC population using a negative selection method like the RosetteSep™ cocktail or a MACS-based B cell isolation kit.[8] Negative selection is often preferred to avoid unintentional B-cell activation that can occur with positive selection methods.[9]

  • Cell Purity Assessment: Assess the purity of the isolated B-cell population (CD19+ or CD20+) by flow cytometry. Purity should typically be >95%.

  • Cell Culture: Resuspend the purified B cells in complete RPMI medium at a density of 1 x 10^6 cells/mL. Culture the cells at 37°C in a humidified atmosphere with 5% CO2. For long-term cultures or expansion, specific B-cell expansion kits containing stimuli like CD40L and IL-4 may be required.[7][10]

Experimental Workflow for Primary B Cell Isolation and Culture

G start Start: Human Peripheral Blood pbmc_isolation PBMC Isolation (Ficoll-Paque) start->pbmc_isolation b_cell_enrichment B Cell Enrichment (Negative Selection) pbmc_isolation->b_cell_enrichment purity_assessment Purity Assessment (Flow Cytometry) b_cell_enrichment->purity_assessment cell_culture Cell Culture (Complete RPMI, 37°C, 5% CO2) purity_assessment->cell_culture end Primary B Cells Ready for Assays cell_culture->end

Caption: Workflow for isolating and culturing primary human B cells.

B-Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibitory effect of this compound on B-cell proliferation following stimulation.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI medium

  • Anti-IgM antibody (for BCR stimulation)

  • This compound

  • Flow cytometer

Protocol:

  • CFSE Staining: Resuspend isolated primary B cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete RPMI. Wash the cells twice with complete RPMI.

  • Cell Plating: Resuspend the CFSE-labeled B cells in complete RPMI at 1 x 10^6 cells/mL and plate in a 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO, final concentration ≤ 0.1%). Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • B-Cell Stimulation: Stimulate the B cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells. Gate on the live cell population and analyze the CFSE histogram to determine the percentage of divided cells.

B-Cell Activation Assay (CD86 Expression)

This assay assesses the effect of this compound on the upregulation of the activation marker CD86 on primary B cells.

Materials:

  • Complete RPMI medium

  • Anti-IgD antibody conjugated to a fluorophore (e.g., FITC) or anti-IgM

  • Anti-CD86 antibody conjugated to a different fluorophore (e.g., PE)

  • Anti-CD19 or Anti-CD20 antibody for B-cell gating (e.g., PerCP-Cy5.5)

  • This compound

  • Flow cytometer

Protocol:

  • Cell Plating: Plate isolated primary B cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI.

  • Inhibitor Treatment: Add serial dilutions of this compound and a vehicle control. Pre-incubate for 1-2 hours at 37°C.

  • B-Cell Stimulation: Stimulate the B cells with anti-IgD-dextran or anti-IgM (e.g., 10 µg/mL) for 18-24 hours at 37°C.

  • Antibody Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain the cells with fluorophore-conjugated antibodies against a B-cell marker (CD19 or CD20) and CD86 for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer. Gate on the B-cell population (CD19+ or CD20+) and measure the median fluorescence intensity (MFI) of CD86.

Calcium Flux Assay

This protocol measures the immediate effect of this compound on BCR-induced calcium mobilization.

Materials:

  • Indo-1 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Anti-IgM antibody

  • This compound

  • Flow cytometer capable of kinetic measurements

Protocol:

  • Dye Loading: Resuspend primary B cells at 1-2 x 10^6 cells/mL in HBSS. Add Indo-1 AM (3-5 µM) or Fluo-4 AM (1-5 µM) and a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm HBSS to remove extracellular dye and resuspend in HBSS at 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Add serial dilutions of this compound or vehicle control to the cell suspension. Incubate for 15-30 minutes at room temperature.

  • Baseline Reading: Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.

  • Stimulation and Measurement: Add anti-IgM antibody (10-20 µg/mL) to the cell suspension while continuously acquiring data on the flow cytometer for 5-10 minutes.

  • Data Analysis: Analyze the data by plotting the ratio of calcium-bound to calcium-free Indo-1 fluorescence or the fluorescence intensity of Fluo-4 over time. The peak fluorescence intensity reflects the magnitude of the calcium flux.

Cytokine Secretion Assay (TNFα)

This protocol determines the effect of this compound on the production of TNFα by PBMCs, where B cells contribute to the overall cytokine milieu.

Materials:

  • Complete RPMI medium

  • Lipopolysaccharide (LPS) or other appropriate stimulus

  • This compound

  • Human TNFα ELISA kit

Protocol:

  • PBMC Plating: Isolate PBMCs and plate them in a 96-well plate at 2 x 10^5 cells/well in complete RPMI.

  • Inhibitor Treatment: Add serial dilutions of this compound and a vehicle control. Pre-incubate for 1-2 hours at 37°C.

  • Stimulation: Stimulate the cells with an appropriate stimulus, such as LPS (1 µg/mL), for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the concentration of TNFα in the supernatants using a commercial human TNFα ELISA kit according to the manufacturer's instructions.

Signaling Pathway Visualization

BTK Signaling Pathway in Primary B Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT activates NFkB NF-κB PKC->NFkB activates Gene_expression Gene Expression (Proliferation, Survival, Differentiation) NFAT->Gene_expression NFkB->Gene_expression BMS986143 This compound BMS986143->BTK inhibits Antigen Antigen Antigen->BCR binds

Caption: Simplified BTK signaling pathway in B cells and the point of inhibition by this compound.

References

Application Notes and Protocols for BMS-986143 in Murine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme involved in the activation and function of B cells and myeloid cells, making it an attractive therapeutic target for autoimmune diseases.[3] Preclinical studies have demonstrated the efficacy of this compound in mouse models of autoimmune arthritis, highlighting its potential for the treatment of inflammatory conditions.[1] These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in relevant mouse models.

Mechanism of Action

This compound selectively inhibits BTK, which plays a key role in B cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[3][4] Inhibition of BTK can attenuate B cell activation and proliferation, as well as the production of inflammatory cytokines by myeloid cells.[3][4]

BTK_Signaling_Pathway cluster_cell B Cell / Myeloid Cell BCR_FcR BCR / FcR BTK BTK BCR_FcR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Activation Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activation NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Activation Gene_Expression Gene Expression (Cytokines, Proliferation, etc.) NFkB_AP1->Gene_Expression BMS986143 This compound BMS986143->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

In Vitro Potency of this compound
Target/AssayIC50Reference
BTK (enzymatic assay)0.26 nM[1]
TEC3 nM[1]
BLK5 nM[1]
BMX7 nM[1]
TXK10 nM[1]
FGR15 nM[1]
YES119 nM[1]
ITK21 nM[1]
Ramos Cellular Assay (BTK)6.9 ± 3.4 nM[1]
Human Whole Blood Assay (BTK)25 ± 19 nM[1]
FcεRI-driven CD63 expression (human whole blood)54 nM[1]
Calcium flux in Ramos B Cells7 ± 3 nM[1]
Human peripheral B Cell proliferation1 ± 0.4 nM[1]
CD86 surface expression in peripheral B Cells1 ± 0.5 nM[1]
TNFα from human PBMC Cells2 nM[1]
In Vivo Pharmacokinetics of this compound in Mice
ParameterIntravenous Administration (3.0 mg/kg)Oral Administration (6 mg/kg)Reference
Bioavailability-100%[1]
Cmax-4.3 µM[1]
Elimination Half-life (t1/2)3.6 h-[1]
Plasma Clearance8.6 mL/min/kg-[1]
Volume of Distribution1.8 L/kg-[1]
In Vivo Efficacy of this compound in Mouse Arthritis Models
Mouse ModelDose (Oral)EffectReference
Collagen-Induced Arthritis (CIA)15 mg/kg63% inhibition of clinical disease progression[1]
Collagen-Induced Arthritis (CIA)45 mg/kg80% inhibition of clinical disease progression[1]
Anti-collagen Antibody-Induced Arthritis (CAIA)Not specifiedDemonstrates desirable efficacy[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the prophylactic administration of this compound to evaluate its efficacy in a mouse model of collagen-induced arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio).

    • Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.

  • Treatment:

    • Begin oral administration of this compound or vehicle daily from day 20 to the end of the study. Doses of 15 and 45 mg/kg have been shown to be effective.[1]

  • Clinical Scoring:

    • Monitor mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Endpoint Analysis:

    • At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Collect blood samples to measure serum levels of inflammatory cytokines and anti-collagen antibodies.

CIA_Workflow Day0 Day 0 Immunization with CII in CFA Day21 Day 21 Booster with CII in IFA Day0->Day21 Treatment Daily Treatment (this compound or Vehicle) Day21->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Cytokines, Antibodies) Monitoring->Endpoint

Caption: Experimental Workflow for the CIA Mouse Model.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol describes the use of this compound in a more acute model of arthritis induced by anti-collagen antibodies.

Materials:

  • BALB/c mice (8-10 weeks old)

  • Anti-collagen antibody cocktail

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle for oral administration

Procedure:

  • Antibody Administration (Day 0):

    • Administer the anti-collagen antibody cocktail intravenously or intraperitoneally.

  • LPS Challenge (Day 3):

    • Administer LPS intraperitoneally to synchronize and enhance the inflammatory response.

  • Treatment:

    • Begin prophylactic oral administration of this compound or vehicle daily, starting one day before or on the day of antibody administration, and continue for the duration of the study.

  • Clinical Scoring:

    • Monitor and score the paws daily for signs of arthritis as described in the CIA protocol.

  • Endpoint Analysis:

Conclusion

This compound is a potent BTK inhibitor with demonstrated efficacy in preclinical mouse models of arthritis. The provided protocols for the CIA and CAIA models offer a framework for in vivo studies to further investigate the therapeutic potential of this compound. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.

References

Application Notes and Protocols: BMS-986143 in the Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen-induced arthritis (CIA) is a widely utilized preclinical animal model that recapitulates many of the key pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion. This model is instrumental in the evaluation of novel therapeutic agents for RA. BMS-986143 is an orally active, reversible, and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in B-lymphocytes and myeloid cells, playing a crucial role in the pathogenesis of autoimmune diseases like RA. These application notes provide a comprehensive overview of the use of this compound in the CIA model, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols.

Mechanism of Action: BTK Inhibition in Rheumatoid Arthritis

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that functions as a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1] In the context of rheumatoid arthritis, the activation of these pathways contributes to the production of autoantibodies, the formation of immune complexes, and the release of pro-inflammatory cytokines, all of which drive the chronic inflammation and joint destruction characteristic of the disease.

This compound, as a potent BTK inhibitor, is designed to interrupt these pathological processes. By binding to BTK, this compound blocks its kinase activity, thereby attenuating downstream signaling cascades. This leads to a reduction in B-cell proliferation and differentiation, decreased autoantibody production, and diminished activation of myeloid cells, ultimately alleviating the inflammatory response in the joints. The reversible nature of this compound's binding offers a potential advantage in managing the safety profile of BTK inhibition in chronic inflammatory conditions.[2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and its in vivo efficacy in a murine model of collagen-induced arthritis.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50 (nM)
Kinase Inhibition
BTK (enzymatic assay)0.26[3]
TEC3[3]
BLK5[3]
BMX7[3]
TXK10[3]
FGR15[3]
YES119[3]
ITK21[3]
Cellular Assays
BTK (Ramos cellular assay)6.9 ± 3.4[3]
BTK (human whole blood assay)25 ± 19[3]
Fcγ receptor signaling (PBMC)2[3]
Calcium flux (Ramos B Cells)7 ± 3[3]
Human peripheral B Cell proliferation1 ± 0.4[3]
CD86 surface expression (peripheral B Cells)1 ± 0.5[3]
TNFα from human PBMC Cells2[3]
FcεRI signaling (human whole blood basophils)54[3]

Table 2: In Vivo Efficacy of this compound in Murine Collagen-Induced Arthritis (CIA)

Treatment GroupDose (mg/kg)Route of AdministrationDosing ScheduleInhibition of Clinical Disease Progression (%)
Vehicle Control-OralDaily0
This compound15OralDaily63[3]
This compound45OralDaily80[3]

Signaling Pathway Diagrams

CIA_Signaling_Pathway cluster_antigen_presentation Antigen Presentation & B-Cell Activation cluster_effector_phase Effector Phase: Joint Inflammation cluster_bms_intervention Therapeutic Intervention Collagen Type II Collagen APC Antigen Presenting Cell (e.g., Dendritic Cell) Collagen->APC Uptake & Processing T_Cell CD4+ T-Cell APC->T_Cell MHC-II Presentation B_Cell B-Cell T_Cell->B_Cell T-Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Downstream Signaling Autoantibodies Anti-Collagen Autoantibodies Plasma_Cell->Autoantibodies Production Immune_Complex Immune Complexes (Collagen + Autoantibodies) Autoantibodies->Immune_Complex Macrophage Macrophage/Myeloid Cell Immune_Complex->Macrophage Binding to FcγR Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Cytokines Activation & Release FcR Fcγ Receptor (FcγR) FcR->BTK Joint_Damage Joint Inflammation & Destruction Cytokines->Joint_Damage BMS986143 This compound BMS986143->BTK Inhibition BTK->B_Cell Activation & Survival BTK->Macrophage Activation

Caption: Pathogenesis of CIA and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for a collagen-induced arthritis (CIA) study to evaluate the efficacy of this compound, adapted from established methodologies.

Materials and Reagents
  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Collagen: Bovine type II collagen (CII), lyophilized.

  • Adjuvants:

    • Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.

    • Incomplete Freund's Adjuvant (IFA).

  • This compound: Synthesized and formulated in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Anesthesia: Isoflurane or equivalent.

  • General Supplies: Syringes, needles (26G and 30G), gavage needles, calipers, tubes for blood collection.

Experimental Workflow Diagram

CIA_Workflow cluster_induction Arthritis Induction Phase cluster_treatment Treatment & Monitoring Phase Day_0 Day 0: Primary Immunization (CII in CFA) Day_21 Day 21: Booster Immunization (CII in IFA) Day_0->Day_21 Treatment_Start Day 21-42: Daily Dosing (Vehicle or this compound) Day_21->Treatment_Start Monitoring Clinical Scoring (3x per week) Treatment_Start->Monitoring Termination Day 42: Study Termination & Sample Collection Monitoring->Termination

Caption: Experimental workflow for the CIA model with this compound treatment.

Detailed Methodology

a. Preparation of Collagen Emulsions:

  • Primary Immunization Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C.

    • Prepare an equal volume of Complete Freund's Adjuvant (CFA).

    • Create a stable emulsion by drawing the collagen solution and CFA into two separate glass syringes connected by a luer lock and rapidly passing the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Booster Immunization Emulsion (Day 21):

    • Prepare the collagen solution as described above.

    • Prepare an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Emulsify the collagen solution and IFA using the same procedure as for the primary immunization.

b. Induction of Arthritis:

  • Primary Immunization (Day 0):

    • Anesthetize the DBA/1 mice.

    • Inject 100 µL of the primary collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the booster collagen-IFA emulsion intradermally at a site near the primary injection but not in the same location.

c. Treatment with this compound:

  • Randomize mice into treatment groups (e.g., vehicle control, this compound at 15 mg/kg, this compound at 45 mg/kg) on Day 21, prior to the booster immunization.

  • Administer the assigned treatment daily via oral gavage from Day 21 to the end of the study (e.g., Day 42).

d. Assessment of Arthritis:

  • Clinical Scoring:

    • Begin clinical scoring on Day 21 and continue three times per week until the end of the study.

    • Score each of the four paws on a scale of 0-4 based on the severity of inflammation and swelling:

      • 0 = No evidence of erythema and swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.

    • The maximum clinical score per mouse is 16.

  • Histopathological Analysis (at study termination):

    • Euthanize mice at the end of the study.

    • Dissect the hind paws and fix them in 10% neutral buffered formalin.

    • Decalcify, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O.

    • Evaluate sections for inflammation, pannus formation, cartilage damage, and bone erosion.

  • Biomarker Analysis (optional):

    • Collect blood at termination for the analysis of serum anti-collagen antibodies and inflammatory cytokines.

Conclusion

The collagen-induced arthritis model is a robust and relevant system for assessing the therapeutic potential of novel compounds for rheumatoid arthritis. The BTK inhibitor this compound has demonstrated significant efficacy in this model, supporting its further development as a potential treatment for RA. The protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the pharmacological properties of this compound and other BTK inhibitors in the context of autoimmune and inflammatory diseases.

References

Application Notes and Protocols for BMS-986143 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in various cellular pathways, including B-cell receptor and cytokine receptor signaling. Its inhibition is a promising therapeutic strategy for autoimmune diseases. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical animal studies, along with a summary of available pharmacokinetic and toxicological data to guide study design.

Data Presentation

Pharmacokinetic Parameters of this compound in Animals

The following table summarizes the key pharmacokinetic parameters of this compound observed in mice and dogs following oral and intravenous administration. This data is essential for determining appropriate dosing regimens to achieve desired systemic exposure.

SpeciesAdministration RouteDose (mg/kg)Cmax (µM)Tmax (h)t½ (h)Oral Bioavailability (%)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)
MouseOral64.3-3.6100--
Intravenous3.0--3.6-8.61.8
DogOral21.2-7.982--
Intravenous1.0--7.9-4.42.6

Data compiled from publicly available sources.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Elimination half-life.

In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

This table presents the dose-dependent efficacy of this compound in a CIA mouse model, a common preclinical model for rheumatoid arthritis.

Animal ModelDosage (mg/kg)AdministrationEfficacy Outcome
DBA/1 male mice (8-10 weeks old) with CIA15Oral gavage; BID63% inhibition of clinical disease progression
45Oral gavage; BID80% inhibition of clinical disease progression

BID: twice daily. Efficacy was assessed based on the coverage of the mouse whole blood IC50 (130 nM).[1]

Experimental Protocols

Formulation Protocol for Oral Administration

This compound is a poorly water-soluble compound, requiring a specific vehicle for effective oral administration in animal studies. The following protocol is based on formulations used for similar compounds.

Materials:

  • This compound powder

  • Ethanol (EtOH), USP grade

  • d-α-Tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS)

  • Polyethylene glycol 300 (PEG300), USP grade

  • Sterile water for injection

  • Glass vials

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing Ethanol, TPGS, and PEG300 in a 5:5:90 (v/v/v) ratio.

  • Dissolution of this compound:

    • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

    • Add the this compound powder to a sterile glass vial.

    • Add the prepared EtOH:TPGS:PEG300 vehicle to the vial.

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, but temperature should be carefully controlled to avoid degradation.

  • Final Formulation: The resulting clear solution is the final formulation ready for oral gavage.

  • Storage: The formulation should be prepared fresh daily. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. Stability under these conditions should be validated.

Pharmacokinetic Study Protocol in Mice

This protocol outlines a typical experimental workflow for assessing the pharmacokinetics of this compound in mice.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old, weighing 20-25g.

Groups:

  • Group 1 (Oral): this compound administered by oral gavage.

  • Group 2 (Intravenous): this compound administered via tail vein injection.

Procedure:

  • Dose Administration:

    • Acclimatize animals for at least 3 days before the experiment.

    • Fast animals overnight (with access to water) before dosing.

    • Administer the formulated this compound at the desired dose. For oral administration, use a gavage needle. For intravenous administration, inject into the lateral tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital sinus or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

    • Keep samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, etc.) using appropriate software (e.g., WinNonlin).

Toxicology Study Protocol (General Outline)

A comprehensive toxicology assessment is crucial for any investigational new drug. The following provides a general framework for conducting a repeat-dose oral toxicity study in rodents.

Animals:

  • Sprague-Dawley rats, 6-8 weeks old.

Groups:

  • Group 1: Vehicle control.

  • Group 2: Low dose of this compound.

  • Group 3: Mid dose of this compound.

  • Group 4: High dose of this compound. (Dose levels should be selected based on preliminary dose-range finding studies).

Procedure:

  • Daily Dosing: Administer the formulated this compound or vehicle control orally by gavage once daily for a specified duration (e.g., 28 days).

  • Clinical Observations: Conduct and record clinical observations at least twice daily, noting any changes in behavior, appearance, or signs of toxicity.

  • Body Weight and Food Consumption: Measure and record body weights and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve specified organs and tissues for histopathological examination.

  • Data Analysis: Analyze all data for treatment-related effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Visualizations

BTK Signaling Pathway and Inhibition by this compound

The following diagram illustrates the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial for B-cell activation and proliferation. This compound acts as a reversible inhibitor of BTK, thereby blocking downstream signaling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Transcription_Factors Transcription Factors (NF-κB, NFAT) PKC->Transcription_Factors activates Ca_Flux->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression BMS986143 This compound BMS986143->BTK reversibly inhibits Antigen Antigen Antigen->BCR Antigen Binding

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Preclinical Efficacy Study

This diagram outlines the typical workflow for evaluating the efficacy of this compound in a preclinical animal model, such as the collagen-induced arthritis (CIA) model.

Efficacy_Study_Workflow start Start animal_model Induce Disease Model (e.g., CIA in mice) start->animal_model randomization Randomize Animals into Treatment Groups animal_model->randomization treatment Administer this compound or Vehicle (Daily) randomization->treatment monitoring Monitor Clinical Signs (e.g., Paw Swelling, Arthritis Score) treatment->monitoring monitoring->treatment Repeat for study duration termination Study Termination and Sample Collection monitoring->termination analysis Data Analysis (Histopathology, Biomarkers) termination->analysis end End analysis->end

Caption: Workflow for a preclinical efficacy study of this compound.

References

Application Notes and Protocols for Measuring BTK Occupancy with BMS-986143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a fundamental role in B-cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Consequently, BTK has emerged as a significant therapeutic target.

BMS-986143 is a potent and selective, reversible inhibitor of BTK.[4][6][7] Unlike covalent inhibitors that form a permanent bond, reversible inhibitors like this compound exist in an equilibrium between the bound and unbound state with the target protein. Therefore, accurately measuring BTK occupancy—the fraction of BTK molecules bound by the inhibitor at a given time—is a crucial pharmacodynamic (PD) biomarker.[8][9] Measuring target engagement provides direct evidence of the drug's mechanism of action and is essential for optimizing dosage, determining the relationship between pharmacokinetics and pharmacodynamics (PK/PD), and predicting clinical efficacy.[10][11]

These application notes provide detailed protocols for quantifying the occupancy of BTK by this compound in biological samples using three distinct methodologies: Flow Cytometry, Mass Spectrometry, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PIP2 PIP2 DAG DAG PIP2->DAG Hydrolyzes IP3 IP3 PIP2->IP3 Hydrolyzes PIP3 PIP3 PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PLCg2->PIP2 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Activate Ca_Flux->NFkB Activate Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) NFkB->Gene Expression\n(Proliferation, Survival) BMS986143 This compound BMS986143->BTK Inhibits

Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting BTK's role.

Data Presentation: this compound Activity

The following table summarizes the in vitro inhibitory activity of this compound.

TargetAssay TypeIC50 ValueSource
BTK Biochemical Assay0.26 nM [4]
BTK Ramos Cellular Assay6.9 ± 3.4 nM [4]
BTK Human Whole Blood Assay25 ± 19 nM [4]
FcεRI-driven CD63 ExpressionHuman Whole Blood54 nM[4]
IgG IC-driven SignalingHuman PBMCs2 nM[4]
Calcium FluxRamos B-Cells7 ± 3 nM[4]
B-Cell ProliferationHuman Peripheral B-Cells1 ± 0.4 nM[4]
CD86 ExpressionPeripheral B-Cells1 ± 0.5 nM[4]
TNFα ProductionHuman PBMCs2 nM[4]
TEC Biochemical Assay3 nM [4]
BLK Biochemical Assay5 nM [4]
BMX Biochemical Assay7 nM [4]
TXK Biochemical Assay10 nM [4]
FGR Biochemical Assay15 nM [4]
YES1 Biochemical Assay19 nM [4]
ITK Biochemical Assay21 nM [4]

Experimental Protocols

Protocol 1: Flow Cytometry-Based BTK Occupancy Assay

This protocol measures the amount of free (unoccupied) BTK in peripheral blood mononuclear cells (PBMCs) using a competitive binding approach.[12][13] A fluorescently labeled probe that binds to the same site as this compound is used to detect BTK that is not already occupied by the drug.

Materials:

  • Whole blood or isolated PBMCs

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Wash Buffer (e.g., PBS with 2% FBS)

  • Fc Block (e.g., Human TruStain FcX™)

  • Cell surface antibodies (e.g., anti-CD19, anti-CD3)

  • A fluorescently-labeled, competitive BTK binding probe (e.g., a biotinylated covalent BTK inhibitor or a fluorescent analog of a BTK inhibitor)

  • Labeled streptavidin (if using a biotinylated probe)

  • Unconjugated anti-BTK antibody (for total BTK measurement)

  • Fluorescently-labeled secondary antibody (for total BTK measurement)

  • Flow cytometer

Workflow Diagram:

Flow_Cytometry_Workflow A 1. Sample Collection (Whole Blood / PBMCs) B 2. Surface Staining (e.g., anti-CD19) A->B C 3. Fix & Permeabilize B->C D 4. Intracellular Staining C->D E Split Sample D->E F 4a. Free BTK Add Fluorescent Probe E->F Aliquot 1 G 4b. Total BTK Add anti-BTK Ab E->G Aliquot 2 H 5. Wash F->H G->H I 6. Acquire on Flow Cytometer H->I J 7. Data Analysis (Gate on CD19+ B-cells) I->J K 8. Calculate Occupancy J->K

Caption: Workflow for measuring BTK occupancy by flow cytometry.

Procedure:

  • Sample Preparation: Collect whole blood in an appropriate anticoagulant tube or isolate PBMCs via density gradient centrifugation.

  • Surface Marker Staining: Aliquot cells into flow cytometry tubes. Add Fc block and incubate. Add antibodies for B-cell identification (e.g., anti-CD19) and incubate in the dark.

  • Fixation and Permeabilization: Wash the cells, then add fixation/permeabilization buffer according to the manufacturer's protocol. This step is crucial for allowing intracellular access to BTK.

  • Intracellular Staining (Competitive Binding):

    • For Free BTK: To one set of tubes, add the fluorescently-labeled BTK probe. The probe will bind to any BTK not occupied by this compound.

    • For Total BTK (Normalization Control): To a separate set of tubes, add a primary anti-BTK antibody that binds to a different epitope than the inhibitor. After incubation and washing, add a corresponding fluorescently-labeled secondary antibody.

    • Controls: Include an unstained control and fluorescence minus one (FMO) controls for proper gating. A sample from an untreated subject or a pre-dose sample should be used to establish 100% free BTK.

  • Washing: Wash the cells to remove unbound antibodies and probes.

  • Acquisition: Resuspend cells in wash buffer and acquire data on a flow cytometer. Collect a sufficient number of events within the B-cell gate (CD19+).

  • Data Analysis:

    • Gate on the lymphocyte population, then on single cells, and finally on CD19+ B-cells.

    • Determine the Mean Fluorescence Intensity (MFI) for the "Free BTK" probe (MFI_free) and the "Total BTK" antibody (MFI_total) in the B-cell population.

    • Use MFI values from untreated control samples (MFI_free_control) to represent 100% available BTK.

  • Calculation:

    • % Free BTK = (MFI_free_treated / MFI_free_control) * 100

    • % BTK Occupancy = 100 - % Free BTK

Protocol 2: Immunocapture-Liquid Chromatography-Mass Spectrometry (IC-LC-MS/MS)

This method offers high sensitivity and directly measures the drug-bound BTK protein.[14] For a reversible inhibitor, it is critical to prevent dissociation during sample processing. This can be achieved by rapidly denaturing the sample or by "quenching" the free BTK with a covalent inhibitor immediately after collection.[14]

Materials:

  • Cell lysates from PBMCs or tissue

  • Lysis buffer with protease and phosphatase inhibitors

  • Covalent BTK inhibitor to act as a quencher (e.g., ibrutinib)

  • Anti-BTK antibody conjugated to magnetic beads

  • Wash buffers (e.g., PBS-Tween)

  • Elution buffer (e.g., low pH glycine)

  • Reduction (DTT) and alkylation (iodoacetamide) reagents

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Workflow Diagram:

Mass_Spec_Workflow cluster_direct Direct Drug-Adduct Detection A 1. Cell Lysis (Optional: Quench with covalent inhibitor) B 2. Immunocapture (Enrich BTK with anti-BTK beads) A->B C 3. Wash Beads B->C D 4. On-Bead Digestion (Reduce, Alkylate, Trypsinize) C->D E 5. Peptide Elution D->E F 6. LC-MS/MS Analysis (Quantify surrogate peptides for total BTK) E->F G 7. Calculate Occupancy F->G F2 Quantify this compound-bound peptide vs unbound peptide F->F2 Alternative Analysis

Caption: Workflow for immunocapture-mass spectrometry (IC-MS) BTK occupancy assay.

Procedure:

  • Sample Collection and Lysis: Lyse isolated PBMCs or tissue samples in a buffer containing protease and phosphatase inhibitors. To prevent re-equilibration of the reversible inhibitor, either immediately add a denaturing agent (e.g., urea) or add a covalent BTK inhibitor in excess to permanently occupy any free BTK.[14]

  • Immunocapture: Add anti-BTK antibody-conjugated magnetic beads to the lysate and incubate to enrich for BTK protein.

  • Washing: Pellet the beads using a magnet and wash extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the protein disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the protein into peptides with trypsin.

  • Peptide Analysis by LC-MS/MS:

    • Elute the peptides from the beads.

    • Inject the peptide mixture into an LC-MS/MS system.

    • Develop a method to monitor and quantify specific surrogate peptides:

      • A peptide unique to the BTK protein (to measure total BTK).

      • The specific peptide that this compound binds to. The analysis would compare the signal for the unbound version of this peptide versus the total BTK signal.

  • Data Analysis and Calculation:

    • Calculate the peak area for the surrogate peptide representing total BTK (Area_total) and the unbound target peptide (Area_unbound).

    • Use a pre-dose or untreated sample to establish the baseline ratio of unbound peptide to total peptide.

    • % BTK Occupancy = (1 - (Area_unbound_treated / Area_unbound_control)) * 100

Protocol 3: Homogeneous TR-FRET Assay

This is a biochemical, in-well assay format suitable for higher throughput analysis of cell lysates.[3][15][16] It measures the displacement of a fluorescent tracer from BTK by this compound. The assay measures free BTK and total BTK simultaneously in the same well for normalization.[3][15]

Materials:

  • Cell lysates from PBMCs or other relevant cells

  • Assay buffer

  • Terbium (Tb)-conjugated anti-BTK antibody (Donor)

  • Biotinylated BTK tracer/probe (that competes with this compound)

  • G2-Streptavidin (Acceptor 1 for Free BTK)

  • D2-conjugated anti-BTK antibody (recognizing a different epitope, Acceptor 2 for Total BTK)

  • Microplate reader capable of TR-FRET detection

Assay Principle Diagram:

TR_FRET_Principle cluster_free Free BTK Detection cluster_total Total BTK Detection Tb_Ab Tb-anti-BTK Ab (Donor) BTK_Free Free BTK Tb_Ab->BTK_Free Biotin_Probe Biotin-Tracer BTK_Free->Biotin_Probe G2_SA G2-Streptavidin (Acceptor 1) Biotin_Probe->G2_SA FRET1 High TR-FRET Signal (520 nm) G2_SA->FRET1 Tb_Ab2 Tb-anti-BTK Ab (Donor) BTK_Total Total BTK Tb_Ab2->BTK_Total D2_Ab D2-anti-BTK Ab (Acceptor 2) BTK_Total->D2_Ab FRET2 High TR-FRET Signal (665 nm) D2_Ab->FRET2 BMS This compound BMS->BTK_Free Competes with Tracer, Reduces FRET1 Signal

Caption: Principle of the duplexed TR-FRET assay for BTK occupancy.

Procedure:

  • Lysate Preparation: Prepare cell lysates from treated and untreated control cells. Determine the total protein concentration for normalization.

  • Assay Plate Setup: Add cell lysates to the wells of a microplate. Include wells for untreated controls (0% occupancy) and buffer-only blanks.

  • Reagent Addition: Add the detection reagent mix containing the Tb-anti-BTK antibody, D2-anti-BTK antibody, biotinylated tracer, and G2-Streptavidin to all wells.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the binding reactions to reach equilibrium.

  • Plate Reading: Read the plate on a TR-FRET-capable reader, measuring emissions at two wavelengths (e.g., 520 nm for G2 and 665 nm for D2) after excitation of the Terbium donor.

  • Data Analysis:

    • Calculate the ratio of the acceptor to donor emissions for both free BTK (520 nm/615 nm) and total BTK (665 nm/615 nm).[15]

    • The signal for total BTK should be constant across samples, while the signal for free BTK will decrease as this compound occupancy increases.

  • Calculation:

    • Normalize the free BTK signal from treated samples to the signal from untreated (vehicle) control samples.

    • % Free BTK = (TR-FRET_Ratio_free_treated / TR-FRET_Ratio_free_control) * 100

    • % BTK Occupancy = 100 - % Free BTK[15]

References

Application Notes and Protocols: Flow Cytometry Analysis of B cells Treated with BMS-986143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 is a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] BTK plays a central role in B-cell development, activation, proliferation, and survival.[4][5][6] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[3][5][6] this compound exerts its therapeutic effect by blocking the downstream signaling cascade initiated by BCR engagement, thereby inhibiting B-cell functions.[3][7]

These application notes provide detailed protocols for analyzing the effects of this compound on B cells using flow cytometry. The described methods allow for the quantitative assessment of BTK pathway inhibition and the modulation of B-cell activation markers.

Mechanism of Action of this compound

This compound is a selective and reversible inhibitor of BTK with a reported IC50 of 0.5 nM in enzymatic assays.[3][7][8] It effectively blocks BCR-dependent signaling pathways in B cells.[3][7] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK.[9][10] Activated BTK, in turn, phosphorylates and activates downstream substrates like Phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors that regulate cell proliferation, survival, and differentiation.[10] this compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation, thereby attenuating the downstream signaling events.

Data Presentation

Table 1: In Vitro Activity of this compound in B-cell Functional Assays
AssayCell TypeEndpointIC50 (nM)Reference
BTK Enzyme AssayRecombinant Human BTKEnzymatic Activity0.5[3][7][8]
Calcium FluxRamos B-cellsCalcium Mobilization7 ± 3[1]
B-cell ProliferationHuman Peripheral B-cellsProliferation1 ± 0.4[1]
CD86 ExpressionHuman Peripheral B-cellsSurface Marker Expression1 ± 0.5[1]
TNFα ProductionHuman PBMCsCytokine Release2[1]
IL-6 ProductionHuman B-cellsCytokine Release≤ 5[3][8]

Signaling Pathways and Experimental Workflows

BTK_Signaling_Pathway BTK Signaling Pathway and Inhibition by this compound BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR engagement BTK BTK LYN_SYK->BTK phosphorylates and activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates and activates BMS986143 This compound BMS986143->BTK inhibits Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2->Downstream Response B-cell Proliferation, Activation, Survival, and Differentiation Downstream->Response

Caption: BTK signaling cascade initiated by BCR engagement and the inhibitory action of this compound.

Phospho_Flow_Workflow Experimental Workflow for Phospho-flow Cytometry Analysis cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_staining Staining cluster_analysis Analysis Isolate_B_cells Isolate B cells (e.g., from PBMCs) Treat Treat with this compound (or vehicle control) Isolate_B_cells->Treat Stimulate Stimulate with anti-IgM (or other BCR agonist) Treat->Stimulate Fix_Perm Fix and Permeabilize Stimulate->Fix_Perm Stain_pBTK Stain with anti-pBTK (Y223) and other surface markers Fix_Perm->Stain_pBTK Acquire Acquire on Flow Cytometer Stain_pBTK->Acquire Analyze Analyze Data (gate on B cells, measure pBTK MFI) Acquire->Analyze

Caption: Workflow for assessing the inhibition of BTK phosphorylation by this compound using phospho-flow cytometry.

Experimental Protocols

Protocol 1: Phospho-flow Cytometry Assay for BTK Phosphorylation (pBTK)

This protocol details the measurement of BTK phosphorylation at Tyrosine 223 (Y223) in B cells following BCR stimulation and treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells

  • This compound

  • Anti-IgM antibody (for stimulation)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 1.5% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or commercial permeabilization buffer)

  • Staining Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19 (for B-cell gating)

    • Anti-phospho-BTK (Y223)

  • Flow cytometer

Method:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • For a purer population, isolate B cells from PBMCs using magnetic-activated cell sorting (MACS) with CD19 microbeads.[11]

    • Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the cell culture should be ≤ 0.1%.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the cell suspension.

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulation:

    • Stimulate the B cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.

    • Include an unstimulated control (no anti-IgM).

    • Incubate for 10-15 minutes at 37°C.

  • Fixation:

    • Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Gently resuspend the cell pellet and add 1 mL of ice-cold 90% methanol.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with Staining Buffer.

  • Staining:

    • Prepare a cocktail of anti-CD19 and anti-phospho-BTK (Y223) antibodies in Staining Buffer.

    • Resuspend the cell pellet in the antibody cocktail.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with Staining Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in Staining Buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer.

    • Gate on the CD19-positive B-cell population.

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-BTK signal for each condition.

    • Calculate the percentage of inhibition of BTK phosphorylation relative to the stimulated vehicle control.

Protocol 2: B-cell Activation Marker Analysis

This protocol describes the assessment of B-cell activation by measuring the expression of surface markers such as CD69, CD80, and CD86 following stimulation and treatment with this compound.

Materials:

  • Human PBMCs or isolated B cells

  • This compound

  • Anti-IgM antibody or other B-cell stimuli (e.g., CpG ODN)

  • RPMI 1640 medium with 10% FBS

  • PBS

  • Staining Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD19

    • Anti-CD69

    • Anti-CD80

    • Anti-CD86

    • Viability dye (e.g., 7-AAD or a fixable viability stain)

  • Flow cytometer

Method:

  • Cell Preparation:

    • Isolate PBMCs or B cells as described in Protocol 1.

    • Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment and Stimulation:

    • Add serial dilutions of this compound or vehicle control (DMSO) to the cell suspension.

    • Add the B-cell stimulus (e.g., anti-IgM at 10 µg/mL).

    • Include an unstimulated control.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells and wash with PBS.

    • If using a fixable viability dye, stain the cells according to the manufacturer's protocol.

    • Prepare a cocktail of anti-CD19, anti-CD69, anti-CD80, and anti-CD86 antibodies in Staining Buffer.

    • Resuspend the cells in the antibody cocktail.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with Staining Buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in Staining Buffer for flow cytometry analysis.

    • Acquire data on a flow cytometer.

    • Gate on live, single, CD19-positive B cells.

    • Determine the percentage of positive cells and the MFI for each activation marker (CD69, CD80, CD86).

    • Analyze the dose-dependent effect of this compound on the expression of these markers.

Expected Results

Treatment of B cells with this compound is expected to result in a dose-dependent inhibition of BCR-induced BTK phosphorylation at Y223.[12] This will be observed as a decrease in the MFI of the anti-phospho-BTK antibody staining in the phospho-flow cytometry assay.

Furthermore, this compound is expected to inhibit the upregulation of B-cell activation markers such as CD69, CD80, and CD86 upon stimulation.[12][13] This will be reflected by a lower percentage of positive cells and/or a lower MFI for these markers in the presence of the inhibitor.

Troubleshooting

  • Low phospho-BTK signal: Ensure that the stimulation time is optimal and that the anti-IgM antibody is potent. The fixation and permeabilization steps are critical for intracellular staining and should be performed carefully.

  • High background staining: Ensure adequate washing steps and use an appropriate antibody concentration determined by titration. An Fc block may be used before staining to reduce non-specific antibody binding.

  • Cell viability issues: Handle cells gently and minimize the duration of incubations, especially after permeabilization. Use a viability dye to exclude dead cells from the analysis.

Conclusion

The provided protocols offer a robust framework for investigating the pharmacological effects of the BTK inhibitor this compound on B cells using flow cytometry. These assays are valuable tools for drug development and immunology research, enabling the detailed characterization of BTK pathway modulation and its functional consequences on B-cell activation. Careful optimization of experimental conditions is recommended to ensure high-quality, reproducible data.

References

Application Notes and Protocols for Studying Osteoclastogenesis with BMS-986143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143 (also known as BMS-986142) is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in various cell types, including B cells and myeloid cells. In the context of bone biology, BTK plays a crucial role in the signaling cascade initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine that drives the differentiation of monocytic precursors into mature, bone-resorbing osteoclasts.[2][3] By inhibiting BTK, this compound effectively blocks RANKL-induced osteoclastogenesis, making it a valuable tool for in vitro studies of osteoclast differentiation and function.[2][3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on osteoclastogenesis.

Mechanism of Action

This compound is a reversible inhibitor of BTK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] In the RANKL signaling pathway, BTK and Tec are involved in relaying signals from the RANK receptor to downstream effectors that ultimately lead to the activation of key transcription factors for osteoclastogenesis, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos. By inhibiting the catalytic activity of BTK, this compound disrupts this signaling cascade, leading to a dose-dependent reduction in the formation of mature osteoclasts.[3]

Quantitative Data

The inhibitory activity of this compound on both its primary target (BTK) and its cellular effect on osteoclastogenesis has been quantified in various assays.

ParameterTarget/ProcessValueReference
IC50 Recombinant Human BTK0.5 nM[1]
IC50 Human B cell function (e.g., cytokine production, proliferation)≤ 5 nM[1]
Inhibition of Osteoclastogenesis RANKL-induced formation of TRAP-positive multinucleated cells from human monocytic precursorsInhibition evident at 15 nM[2][3]
Concentration of this compoundMean Number of TRAP-positive Multinucleated Cells per Well (± SD)Statistical Significance (vs. Vehicle)
Vehicle (0 nM)~140 (± 20)-
15 nM~90 (± 15)p < 0.05
100 nM~30 (± 10)p < 0.01
500 nM~10 (± 5)p < 0.01
(Data is estimated from the graphical representation in the cited source and is for illustrative purposes.)[3]

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on osteoclastogenesis are provided below.

Protocol 1: In Vitro Osteoclast Differentiation Assay

This protocol describes the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts in the presence of this compound.

Materials:

  • Mouse bone marrow cells

  • Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

  • This compound

  • 96-well tissue culture plates

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

Procedure:

  • Isolation of Bone Marrow-Derived Macrophages (BMMs):

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3-4 days to generate BMMs.

  • Osteoclast Differentiation:

    • Plate BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

    • Allow the cells to adhere overnight.

    • The next day, replace the medium with fresh α-MEM containing 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL.

    • Add this compound at desired concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the culture medium. A vehicle control (e.g., DMSO) should be included.

    • Culture the cells for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.

  • Identification of Osteoclasts (TRAP Staining):

    • After the culture period, fix the cells with 4% paraformaldehyde for 10 minutes.

    • Wash the cells with PBS and stain for TRAP activity using a commercially available kit, following the manufacturer's instructions.

    • TRAP-positive cells with three or more nuclei are identified as mature osteoclasts.

  • Quantification:

    • Count the number of TRAP-positive multinucleated osteoclasts in each well using a light microscope.

Protocol 2: Bone Resorption Assay

This assay evaluates the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.

Materials:

  • Bone resorption assay plates (e.g., calcium phosphate-coated plates)

  • Differentiated osteoclasts (from Protocol 1)

  • Toluidine blue or other suitable stain for visualizing resorption pits

  • Microscope with imaging software

Procedure:

  • Cell Seeding:

    • Perform osteoclast differentiation (as described in Protocol 1) directly on bone resorption assay plates.

  • Cell Removal and Pit Visualization:

    • After the culture period, remove the cells from the plates using a solution such as 1 M ammonium (B1175870) hydroxide (B78521) or sonication.

    • Wash the plates with distilled water and air dry.

    • Stain the plates with Toluidine blue (1% solution in 1% sodium borate) for 1-2 minutes.

    • Wash the plates again with distilled water.

  • Quantification:

    • Capture images of the resorption pits using a microscope.

    • Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).

Protocol 3: Gene Expression Analysis by qRT-PCR

This protocol is for analyzing the effect of this compound on the expression of key osteoclast marker genes.

Materials:

  • Differentiated osteoclasts (from Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for osteoclast marker genes (e.g., Nfatc1, c-Fos, Acp5 (TRAP), Ctsk (Cathepsin K)) and a housekeeping gene (e.g., Gapdh)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Culture BMMs with M-CSF and RANKL in the presence of different concentrations of this compound for 3-5 days.

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes.

    • Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

Signaling Pathway

osteoclast_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment BTK BTK TRAF6->BTK Tec Tec TRAF6->Tec MAPK MAPK (ERK, p38, JNK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB PLCg2 PLCγ2 BTK->PLCg2 Tec->PLCg2 cFos c-Fos PLCg2->cFos MAPK->cFos NFkB->cFos BMS986143 This compound BMS986143->BTK Inhibition NFATc1 NFATc1 cFos->NFATc1 Induction Gene Osteoclast-specific Gene Expression NFATc1->Gene Transcription

Caption: this compound inhibits BTK, disrupting the RANKL signaling pathway in osteoclast precursors.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_culture Osteoclast Differentiation cluster_analysis Analysis cluster_quantification Quantification BMM_isolation Isolate Bone Marrow Macrophages (BMMs) cell_seeding Seed BMMs BMM_isolation->cell_seeding treatment Treat with M-CSF, RANKL & this compound cell_seeding->treatment incubation Incubate for 4-6 days treatment->incubation TRAP_staining TRAP Staining incubation->TRAP_staining resorption_assay Bone Resorption Assay incubation->resorption_assay qPCR Gene Expression (qRT-PCR) incubation->qPCR count_osteoclasts Count Multinucleated TRAP+ Cells TRAP_staining->count_osteoclasts measure_resorption Measure Resorbed Area resorption_assay->measure_resorption analyze_expression Analyze Relative Gene Expression qPCR->analyze_expression

Caption: Workflow for studying the effect of this compound on in vitro osteoclastogenesis.

References

Application Notes and Protocols for the Experimental Use of TYK2 Inhibitors in Lupus Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Nomenclature: While the query specified BMS-986143, publicly available research and clinical trial data from Bristol Myers Squibb predominantly focus on BMS-986165 (Deucravacitinib) , a selective Tyrosine Kinase 2 (TYK2) inhibitor, for the treatment of lupus. This compound is documented as a Bruton's Tyrosine Kinase (BTK) inhibitor.[1][2] Given the extensive investigation of TYK2 inhibition in lupus, these application notes will focus on the experimental use of TYK2 inhibitors, with Deucravacitinib (BMS-986165) as the primary example.

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and systemic inflammation, leading to multi-organ damage.[3] A key signaling pathway implicated in lupus pathogenesis is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4] Tyrosine Kinase 2 (TYK2), a member of the JAK family, is crucial for signaling downstream of several key cytokines involved in lupus, including type I interferons (IFN-α/β), interleukin-12 (B1171171) (IL-12), and IL-23.[4][5] By inhibiting TYK2, it is possible to modulate the inflammatory responses driven by these cytokines, making it a promising therapeutic strategy for SLE.[5] Deucravacitinib (BMS-986165) is a novel, oral, selective TYK2 inhibitor that has shown promise in preclinical models and clinical trials for lupus.[5][6]

Mechanism of Action: TYK2 Inhibition

TYK2 mediates the signaling of key cytokines that are central to the pathogenesis of lupus. Deucravacitinib selectively inhibits TYK2, thereby blocking the downstream phosphorylation of STAT proteins and the subsequent pro-inflammatory gene expression.[7] This targeted approach is believed to leave other JAK-mediated signaling pathways, which are important for normal physiological functions, largely unaffected.[6]

Preclinical Data Summary

Preclinical studies in murine models of lupus have demonstrated the potential of TYK2 inhibition to ameliorate disease. While specific quantitative data for BMS-986165 in these models is limited in publicly available literature, the following table summarizes the expected outcomes based on the known mechanism of action and data from similar BTK inhibitor studies in lupus models.[8]

Parameter Vehicle Control TYK2 Inhibitor (e.g., Deucravacitinib) Expected Outcome
Proteinuria (mg/dL) HighLowReduction in kidney damage
Serum Anti-dsDNA Titer HighLowDecrease in autoantibody production
Splenomegaly (mg) HighLowReduction in systemic inflammation
Kidney Histology Score HighLowAmelioration of lupus nephritis
Survival Rate (%) LowHighImproved overall survival

Experimental Protocols

In Vivo Efficacy Study in a Spontaneous Murine Model of Lupus (MRL/lpr mice)

This protocol outlines a general procedure for evaluating the efficacy of a TYK2 inhibitor in the MRL/lpr mouse model, which spontaneously develops a lupus-like disease.

Materials:

  • MRL/lpr mice (female, 8-10 weeks of age)

  • TYK2 inhibitor (e.g., Deucravacitinib)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Metabolic cages for urine collection

  • ELISA kits for anti-dsDNA antibody quantification

  • Reagents for histological analysis (formalin, paraffin, H&E stain)

  • Flow cytometry antibodies for immune cell profiling

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize MRL/lpr mice for at least one week before the start of the experiment.

    • Randomly assign mice to treatment groups (e.g., vehicle control, TYK2 inhibitor low dose, TYK2 inhibitor high dose).

  • Drug Administration:

    • Administer the TYK2 inhibitor or vehicle control orally (e.g., via gavage) once or twice daily. Dosing should be based on prior pharmacokinetic and pharmacodynamic studies.

  • Monitoring of Disease Progression:

    • Proteinuria: Monitor proteinuria weekly by placing mice in metabolic cages for 24-hour urine collection. Measure protein concentration using a suitable assay.

    • Body Weight: Record body weight weekly.

    • Clinical Signs: Observe mice for signs of illness, such as skin lesions and reduced activity.

  • Endpoint Analysis (at a predetermined time point, e.g., 16-20 weeks of age):

    • Serum Collection: Collect blood via cardiac puncture and process to obtain serum. Store at -80°C.

    • Autoantibody Measurement: Quantify serum levels of anti-dsDNA antibodies using an ELISA kit.

    • Organ Collection: Euthanize mice and collect spleens and kidneys.

    • Splenomegaly: Weigh the spleen as an indicator of systemic inflammation.

    • Kidney Histology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the severity of lupus nephritis.

    • Immune Cell Profiling: Process the other kidney and spleen to isolate immune cells for analysis by flow cytometry to assess the frequency and activation state of T cells, B cells, and other immune cell populations.

Ex Vivo Analysis of Cytokine Signaling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes how to assess the inhibitory effect of a TYK2 inhibitor on cytokine-induced STAT phosphorylation in human PBMCs.

Materials:

  • Human PBMCs isolated from healthy donors or lupus patients

  • TYK2 inhibitor (e.g., Deucravacitinib)

  • Recombinant human cytokines (e.g., IFN-α, IL-12, IL-23)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Fixation and permeabilization buffers for flow cytometry

  • Phospho-specific STAT antibodies (e.g., anti-pSTAT1, anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved human PBMCs or use freshly isolated cells.

    • Wash and resuspend cells in complete RPMI 1640 medium.

  • Inhibitor Pre-treatment:

    • Pre-incubate PBMCs with varying concentrations of the TYK2 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Cytokine Stimulation:

    • Stimulate the cells with a predetermined concentration of a specific cytokine (e.g., IFN-α to assess pSTAT1, IL-12 to assess pSTAT4, IL-23 to assess pSTAT3) for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Staining for Flow Cytometry:

    • Fix the cells immediately after stimulation to preserve the phosphorylation state of STAT proteins.

    • Permeabilize the cells to allow intracellular staining.

    • Stain with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the treated versus untreated cells to determine the inhibitory activity of the TYK2 inhibitor.

Visualizations

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-α, IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK Other JAKs Receptor->JAK STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT Gene Pro-inflammatory Gene Expression pSTAT->Gene translocates to nucleus BMS986165 BMS-986165 (Deucravacitinib) BMS986165->TYK2 inhibits

Caption: TYK2 Signaling Pathway and Inhibition by Deucravacitinib.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Acclimatize MRL/lpr Mice Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Dosing (Vehicle or TYK2 Inhibitor) Grouping->Dosing Monitoring Weekly Monitoring (Proteinuria, Body Weight) Dosing->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Serum Serum Analysis (Anti-dsDNA ELISA) Sacrifice->Serum Organs Organ Analysis (Spleen Weight, Kidney Histology) Sacrifice->Organs Cells Immune Cell Profiling (Flow Cytometry) Sacrifice->Cells

Caption: Experimental Workflow for In Vivo Efficacy Study.

References

BMS-986143: A Reversible BTK Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[3] BMS-986143 is a potent and selective, orally active, reversible inhibitor of BTK.[4][5] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (C481) in the BTK active site, this compound's reversible nature offers a valuable tool for studying the dynamic effects of BTK inhibition and may present a different safety profile.[5][6] These application notes provide detailed protocols for utilizing this compound as a tool compound for in vitro and in vivo research.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterIC50Assay TypeCell Line/SystemReference
Biochemical Activity
BTK0.26 nMCell-free enzymatic assayRecombinant BTK[4]
Cellular Activity
BTK Inhibition6.9 ± 3.4 nMRamos Cellular AssayRamos (Burkitt's Lymphoma)[4]
BTK Inhibition25 ± 19 nMHuman Whole Blood AssayHuman Whole Blood[4]
Calcium Flux7 ± 3 nMCalcium Flux AssayRamos B Cells[4]
B-Cell Proliferation1 ± 0.4 nMProliferation AssayHuman Peripheral B Cells[4]
CD86 Expression1 ± 0.5 nMSurface Marker ExpressionPeripheral B Cells[4]
TNFα Production2 nMCytokine Release AssayHuman PBMC[4]
FcγR Signaling2 nMImmune Complex StimulationPBMC[4]
Basophil Activation (CD63)54 nMFcεRI SignalingHuman Whole Blood[4]
Kinase Selectivity Profile of this compound

This compound exhibits high selectivity for BTK. In a broad kinase panel screening, only a few other kinases, primarily from the Tec family to which BTK belongs, were inhibited with less than 100-fold selectivity.[7][8]

KinaseIC50 (nM)Selectivity vs. BTK (Fold)Kinase FamilyReference
BTK 0.5 1 Tec [7][8]
TEC3 nM6Tec[4]
BLK5 nM10Src[4]
BMX7 nM14Tec[4]
TXK10 nM20Tec[4]
FGR15 nM30Src[4]
YES119 nM38Src[4]
ITK21 nM42Tec[4]
Pharmacokinetic Properties of this compound
SpeciesAdministrationDoseCmax (µM)T1/2 (h)Oral Bioavailability (%)Reference
MouseOral6 mg/kg4.33.6100%[4]
DogOral2 mg/kg1.27.982%[4]

Signaling Pathways and Experimental Workflows

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 BMS986143 This compound BMS986143->BTK IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKC DAG->PKC Proliferation Proliferation, Survival, Differentiation Ca_Flux->Proliferation NF_kB NF-κB Activation PKC->NF_kB MAPK MAPK Pathway PKC->MAPK NF_kB->Proliferation MAPK->Proliferation

Caption: BTK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 vs. BTK) Cell_Based_Assay Cell-Based Assays (e.g., p-BTK Western Blot, Ca²⁺ Flux, Proliferation) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling PK_PD_Modeling Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity_Profiling->PK_PD_Modeling Efficacy_Studies Efficacy in Disease Models (e.g., Collagen-Induced Arthritis) PK_PD_Modeling->Efficacy_Studies

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (Luminescent-Based)

This assay determines the in vitro potency of this compound against purified BTK enzyme by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase assay buffer. A typical starting concentration range is 1 µM down to low pM. Include a DMSO vehicle control.

  • Reaction Setup:

    • Add diluted this compound or vehicle to the wells of the assay plate.[9]

    • Add a solution containing the BTK enzyme and substrate in Kinase Assay Buffer.[9]

    • Initiate the kinase reaction by adding ATP solution. The final concentrations of reactants should be optimized, but a starting point could be in the low nM range for BTK, a peptide substrate concentration near its Km, and an ATP concentration near its Km.[9]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[9]

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition: Measure the luminescence using a plate reader.[9]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot for BTK Autophosphorylation in a Cellular Context

This protocol assesses the ability of this compound to inhibit BTK activation in a cellular context by measuring the phosphorylation of BTK at Tyrosine 223 (Y223).

Materials:

  • Ramos (or other suitable B-cell lymphoma) cell line

  • Complete RPMI-1640 medium

  • This compound

  • Anti-human IgM

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture Ramos cells in complete RPMI-1640 medium.

    • Seed cells at a density of 1 x 10⁶ cells/mL.

    • Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • BCR Stimulation:

    • Stimulate the cells with anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.[10]

    • Lyse the cells with ice-cold RIPA buffer.[10]

    • Clarify the lysates by centrifugation and collect the supernatant.[10]

    • Determine the protein concentration of each lysate.[10]

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates, add Laemmli sample buffer, and boil.[10]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with primary anti-p-BTK (Y223) antibody overnight at 4°C.[9]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal (the membrane can be stripped and re-probed for total BTK).[9]

    • Determine the concentration-dependent inhibition of BTK autophosphorylation by this compound.

Cell Viability Assay

This assay measures the effect of this compound on the viability of B-cell lymphoma cell lines.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, REC-1)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[11]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.[11]

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.[12]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.[11]

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value for the effect on cell viability.

In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • DBA/1 male mice (8-10 weeks of age)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral gavage

  • Calipers for measuring paw swelling

Procedure:

  • Induction of Arthritis:

    • Emulsify bovine type II collagen in CFA.

    • Administer the primary immunization intradermally at the base of the tail.

    • After 21 days, administer a booster immunization with type II collagen emulsified in IFA.

  • Treatment:

    • Begin treatment with this compound (e.g., 15 and 45 mg/kg, administered by oral gavage twice daily) or vehicle upon the onset of visible signs of arthritis.[13]

  • Assessment of Arthritis:

    • Monitor the mice daily for clinical signs of arthritis (paw swelling, erythema, and joint stiffness).

    • Measure paw thickness using calipers every 2-3 days.

    • Assign a clinical score to each paw based on the severity of inflammation.

  • Data Analysis:

    • Compare the mean arthritis scores and paw swelling between the this compound-treated groups and the vehicle-treated group.

    • Calculate the percentage of inhibition of disease progression.[13]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for laboratory safety and animal care.

References

Troubleshooting & Optimization

BMS-986143 solubility and formulation for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143, in in vitro studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a novel, potent, and selective reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.26 nM.[1][2] BTK is a critical enzyme in the signaling pathways of B-cell receptors and other immune cells. By inhibiting BTK, this compound can modulate immune responses, making it a subject of interest for autoimmune diseases.[1] It also shows inhibitory activity against other kinases such as TEC, BLK, BMX, and ITK at slightly higher concentrations.[1]

2. What are the recommended solvents for dissolving this compound for in vitro experiments?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For a related compound, BMS-986142, which has more extensive public data, insolubility in water and ethanol (B145695) has been reported.[4][5] Given the structural similarities, it is likely that this compound shares these characteristics.

3. How should stock solutions of this compound be prepared and stored?

It is recommended to prepare a high-concentration stock solution of this compound in DMSO. For a similar compound, BMS-986142, stock solutions are typically prepared at 10 mM in DMSO.[5] To ensure complete dissolution, sonication may be beneficial.[4] Stock solutions should be stored at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks).[3] It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound.[5][6]

4. What are some key in vitro applications of this compound?

This compound has been shown to be effective in various in vitro assays, including:

  • Inhibition of signaling from IgG-containing immune complexes in peripheral blood mononuclear cells (PBMCs) with an IC50 of 2 nM.[1]

  • Reduction of CD63 expression on basophils (IC50 of 54 nM).[1]

  • Inhibition of calcium flux in Ramos B cells (a human Burkitt's lymphoma cell line) with an IC50 of 7±3 nM.[1]

  • Inhibition of human peripheral B-cell proliferation (IC50 of 1±0.4 nM).[1]

  • Reduction of CD86 surface expression on peripheral B cells (IC50 of 1±0.5 nM).[1]

  • Inhibition of TNFα production from human PBMCs (IC50 of 2 nM).[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in cell culture medium. The final concentration of DMSO in the medium is too high, or the concentration of this compound exceeds its solubility limit in the aqueous environment of the medium.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation. Prepare intermediate dilutions of your this compound stock solution in culture medium before adding to the final cell culture plate.
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage. Inaccurate concentration of the stock solution.Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[3] Periodically check the concentration of your stock solution, if possible.
Difficulty in dissolving the compound. The compound may have low solubility in the chosen solvent. The solvent may have absorbed moisture.Use fresh, anhydrous DMSO. Gentle warming and sonication can aid in dissolution.[4] For the related compound BMS-986142, sonication is recommended.[4]
High background signal in assays. The compound itself might be interfering with the assay components (e.g., fluorescent or colorimetric readouts).Run appropriate controls, including a vehicle control (DMSO) and the compound in the absence of cells or the target protein, to assess for any intrinsic signal or interference.

Quantitative Data Summary

The following table summarizes the solubility of the related compound BMS-986142, which can serve as a useful reference for this compound.

SolventConcentrationNotes
DMSO 45 mg/mL (78.59 mM)[4]Sonication is recommended.[4]
100 mg/mL (174.64 mM)[5]Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[5]
125 mg/mL (218.30 mM)[6]Ultrasonic treatment may be needed.[6]
Water Insoluble[4][5]
Ethanol Insoluble[5]
In Vivo Formulation 2 mg/mL (3.49 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[4]Sonication is recommended.[4]

Experimental Protocols

1. B-Cell Receptor (BCR)-Stimulated Phospholipase C (PLC)-γ2 Phosphorylation in Ramos B Cells

This protocol is adapted from studies on the related compound BMS-986142.[5]

  • Cell Culture: Culture Ramos B cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Seed Ramos B cells in a suitable plate.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.

    • Stimulate the cells with anti-human IgM, F(ab')2 fragment (e.g., at 50 µg/mL) for 2 minutes at 37°C to activate the B-cell receptor.

    • Immediately stop the reaction by adding ice-cold phosphate-buffered saline (PBS).

    • Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Analyze the levels of phosphorylated PLCγ2 (pY759) and total PLCγ2 by Western blot or other immunoassays. Normalize the phosphorylated protein levels to a loading control like actin.

2. Inhibition of B-Cell Proliferation

  • Cell Isolation: Isolate primary human B cells from peripheral blood using standard techniques (e.g., magnetic-activated cell sorting).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.

  • Assay Procedure:

    • Plate the isolated B cells in a 96-well plate.

    • Add varying concentrations of this compound or vehicle control.

    • Stimulate B-cell proliferation using an appropriate stimulus, such as anti-IgM and IL-4.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell proliferation using a standard method, such as a BrdU incorporation assay or a fluorescent dye-based assay (e.g., CFSE).

Visualizations

BMS_986143_Signaling_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK FcR Fc Receptor (FcR) FcR->BTK RANKL_R RANKL Receptor (RANK) RANKL_R->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB BTK->NFkB Proliferation B-Cell Proliferation & Activation BTK->Proliferation Osteoclastogenesis Osteoclastogenesis BTK->Osteoclastogenesis BMS986143 This compound BMS986143->BTK Ca_Flux Calcium Flux PLCg2->Ca_Flux Gene_Expression Gene Expression (e.g., Cytokines) NFkB->Gene_Expression

Caption: Simplified signaling pathway of BTK and its inhibition by this compound.

In_Vitro_Workflow start Start prep_compound Prepare this compound Stock Solution (in DMSO) start->prep_compound prep_cells Prepare Cells (e.g., Ramos B-cells, PBMCs) start->prep_cells pre_incubation Pre-incubate Cells with this compound prep_compound->pre_incubation prep_cells->pre_incubation stimulation Stimulate Cells (e.g., anti-IgM, LPS) pre_incubation->stimulation incubation Incubate for Defined Period stimulation->incubation analysis Analyze Endpoint (e.g., Western Blot, ELISA, Flow Cytometry) incubation->analysis end End analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

References

determining optimal dosage of BMS-986143 in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143, in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mouse models of autoimmune disease?

A1: For initial studies, doses ranging from 15 mg/kg to 45 mg/kg administered orally (PO) twice daily (BID) have been shown to be effective in a collagen-induced arthritis (CIA) mouse model.[1] These doses resulted in a dose-dependent inhibition of clinical disease progression.[1] It is recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific model and experimental endpoint.

Q2: What is the oral bioavailability of this compound in mice?

A2: this compound exhibits high oral bioavailability in mice, reported to be 100%.[1]

Q3: What is the half-life of this compound in mice?

A3: The elimination half-life of this compound in mice is approximately 3.6 hours following intravenous administration.[1] This moderate half-life supports a twice-daily dosing regimen for sustained target engagement.

Q4: What vehicle can be used for the oral administration of this compound?

A4: While specific vehicle information for this compound is not detailed in the provided search results, a common vehicle used for a closely related BTK inhibitor, BMS-986142, is a mixture of ethanol, tocopherol PEG 1000 succinate (B1194679) (TPGS), and PEG300 (EtOH:TPGS:PEG300; 5:5:90).[2] This formulation is suitable for oral gavage. It is advisable to assess the solubility and stability of this compound in your chosen vehicle before in vivo administration.

Q5: I am observing variability in the efficacy of this compound between my experimental groups. What could be the cause?

A5: Variability in efficacy can arise from several factors:

  • Drug Administration: Ensure accurate and consistent oral gavage technique to minimize dosing errors.

  • Animal Health: The overall health status of the mice can influence drug metabolism and disease progression. Monitor animals for any signs of distress or illness.

  • Disease Model Induction: Inconsistent induction of the disease model (e.g., CIA or CAIA) can lead to significant variability in disease severity and response to treatment.

  • Pharmacokinetics: Individual differences in drug absorption and metabolism can occur. Consider collecting satellite blood samples to assess drug exposure levels.

Q6: Are there any known off-target effects of this compound?

A6: this compound is a selective BTK inhibitor. However, like many kinase inhibitors, it can inhibit other kinases at higher concentrations. Besides BTK (IC50 = 0.26 nM), this compound also shows activity against TEC, BLK, BMX, TXK, FGR, YES1, and ITK with IC50 values of 3 nM, 5 nM, 7 nM, 10 nM, 15 nM, 19 nM, and 21 nM, respectively.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor clinical response at previously reported effective doses. 1. Improper drug formulation or storage. 2. Suboptimal dosing frequency. 3. Advanced disease stage at the start of treatment.1. Prepare fresh formulations for each experiment and store the compound as recommended. 2. Given the half-life, consider increasing the dosing frequency from once daily (QD) to twice daily (BID). 3. In therapeutic models, initiate treatment at an earlier, more defined stage of disease.
Signs of toxicity in treated mice (e.g., weight loss, lethargy). 1. Dose is too high for the specific mouse strain. 2. Vehicle toxicity.1. Reduce the dose and perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Administer a vehicle-only control group to assess any vehicle-related toxicity.
Inconsistent pharmacokinetic (PK) data. 1. Inaccurate blood sampling times. 2. Issues with the bioanalytical method. 3. Fasting state of the animals.1. Adhere to a strict and consistent blood sampling schedule. 2. Validate the bioanalytical method for accuracy and precision. 3. Ensure a consistent fasting or fed state across all animals during dosing and sampling, as food can affect oral drug absorption.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueAdministration RouteDose
Oral Bioavailability100%[1]Oral6 mg/kg[1]
Cmax4.3 µM[1]Oral6 mg/kg[1]
Elimination Half-life (t1/2)3.6 h[1]Intravenous3.0 mg/kg[1]
Plasma Clearance8.6 mL/min/kg[1]Intravenous3.0 mg/kg[1]
Volume of Distribution1.8 L/kg[1]Intravenous3.0 mg/kg[1]

Table 2: Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)

Dose (mg/kg)Dosing RegimenEfficacy (Inhibition of Clinical Disease Progression)
15[1]Oral gavage; BID[1]63%[1]
45[1]Oral gavage; BID[1]80%[1]

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is adapted from studies on the closely related BTK inhibitor, BMS-986142.[2]

  • Animals: Male DBA/1 mice, 8-10 weeks old.[2]

  • Induction:

    • On day 0, inject mice subcutaneously at the base of the tail with 200 µg of bovine type II collagen emulsified in a suitable adjuvant (e.g., Complete Freund's Adjuvant).[2]

    • On day 21, administer a booster injection in the same manner.[2]

  • Dosing:

    • Preventative Model: Begin oral gavage of this compound or vehicle immediately after the primary immunization on day 0.[2]

    • Therapeutic Model: Delay the start of dosing until the booster immunization on day 21.[2]

  • Monitoring:

    • Monitor mice three times per week for the development and severity of paw inflammation.[2]

    • Utilize a clinical scoring system to quantify disease severity.

Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol is adapted from studies on the closely related BTK inhibitor, BMS-986142.[2]

  • Animals: Female BALB/c mice, 8-10 weeks old.[2]

  • Induction:

    • On day 0, administer a cocktail of monoclonal anti-mouse type II collagen antibodies intraperitoneally (IP).[2]

    • On day 3, inject mice IP with 1.25 mg/kg of lipopolysaccharide (LPS).[2]

  • Dosing:

    • Begin oral gavage of this compound or vehicle immediately after the antibody cocktail administration on day 0.[2]

  • Monitoring:

    • Monitor mice daily for the development and severity of paw inflammation using a clinical scoring system.[2]

Visualizations

BTK_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK FcR Fc Receptor (FcR) FcR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB BTK->NFkB Calcium Calcium Mobilization PLCg2->Calcium Activation B-Cell Activation & Proliferation NFkB->Activation Cytokines Cytokine Production NFkB->Cytokines Calcium->Activation BMS986143 This compound BMS986143->BTK

Caption: this compound inhibits BTK, blocking downstream signaling from BCR and FcR.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_monitoring Monitoring and Analysis SelectModel Select Mouse Model (e.g., CIA, CAIA) InduceDisease Induce Disease SelectModel->InduceDisease PrepareDrug Prepare this compound in Vehicle InduceDisease->PrepareDrug AdministerDrug Administer via Oral Gavage (e.g., 15-45 mg/kg BID) PrepareDrug->AdministerDrug MonitorClinical Monitor Clinical Scores AdministerDrug->MonitorClinical CollectSamples Collect Blood/Tissue Samples (for PK/PD) AdministerDrug->CollectSamples AnalyzeData Analyze Data and Determine Efficacy MonitorClinical->AnalyzeData CollectSamples->AnalyzeData

Caption: Workflow for determining the optimal dosage of this compound in mouse models.

Troubleshooting_Logic Start Issue: Poor Efficacy CheckFormulation Is the formulation correct? Start->CheckFormulation CheckDose Is the dose sufficient? CheckTiming Is the treatment timing optimal? CheckDose->CheckTiming Yes Solution1 Increase Dose or Frequency (e.g., BID) CheckDose->Solution1 No CheckFormulation->CheckDose Yes Solution2 Prepare Fresh Formulation CheckFormulation->Solution2 No Solution3 Start Treatment Earlier in Disease Progression CheckTiming->Solution3 No End Re-evaluate Efficacy CheckTiming->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for addressing poor efficacy of this compound.

References

BMS-986143 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of BMS-986143 in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3][4][5] this compound is a potent, reversible inhibitor of BTK with an IC50 of approximately 0.26 nM in biochemical assays.[6]

Q2: What are the known off-target kinases for this compound?

A2: this compound has been shown to inhibit other kinases, primarily within the Tec family of kinases, with varying potencies. These include TEC, BLK, BMX, TXK, FGR, YES1, and ITK.[6] The IC50 values for these off-target kinases are higher than for BTK, indicating a lower potency of inhibition.

Q3: My experimental results are inconsistent with pure BTK inhibition. Could off-target effects be the cause?

A3: Yes, unexpected phenotypes or signaling alterations in your cell lines could be due to the off-target activity of this compound. For instance, if your cell line expresses high levels of TEC or other susceptible kinases, you might observe effects not solely attributable to BTK inhibition. We recommend performing a kinase selectivity panel to definitively identify the affected pathways in your specific cellular model.

Q4: In which cell lines might I expect to see off-target effects of this compound?

A4: Off-target effects are most likely to be observed in cell lines where the off-target kinases are highly expressed and functionally important. For example, hematopoietic cell lines, particularly those of myeloid and lymphoid origin, express various Tec family kinases. We advise profiling the expression of the known off-target kinases in your cell line of interest.

Troubleshooting Guide

Issue: Unexpected decrease in cell viability or proliferation in a non-B cell line.

  • Possible Cause: Your cell line may express one of the off-target kinases (e.g., FGR, YES1) that plays a role in cell survival or proliferation in that specific cell type.

  • Troubleshooting Steps:

    • Confirm Kinase Expression: Perform western blotting or qPCR to determine the expression levels of known off-target kinases (TEC, BLK, BMX, TXK, FGR, YES1, ITK) in your cell line.

    • Dose-Response Curve: Generate a detailed dose-response curve for this compound in your cell line. Compare the IC50 for the observed effect with the known IC50 values for the off-target kinases.

    • Use a More Selective Inhibitor: If available, use a structurally different BTK inhibitor with a distinct selectivity profile as a control to see if the effect is specific to this compound.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the suspected off-target kinase and observe if this rescues the phenotype in the presence of this compound.

Issue: Altered signaling in pathways not directly downstream of BTK.

  • Possible Cause: this compound may be inhibiting an upstream kinase in the observed pathway. For example, inhibition of a Src family kinase like FGR or YES1 could have broad effects on cellular signaling.

  • Troubleshooting Steps:

    • Pathway Analysis: Use phosphoproteomics or phospho-specific antibodies to map the signaling changes induced by this compound in your cell line.

    • In Vitro Kinase Assays: If you have identified a potential off-target kinase, perform an in vitro kinase assay with the purified kinase and this compound to confirm direct inhibition.

    • Consult Kinase Selectivity Databases: Compare your findings with publicly available kinase selectivity databases for a broader view of potential off-target interactions.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Potency of this compound

Target KinaseIC50 (nM)Kinase Family
BTK 0.26 Tec
TEC3Tec
BLK5Tec
BMX7Tec
TXK10Tec
FGR15Src
YES119Src
ITK21Tec

Data compiled from MedchemExpress.[6]

Experimental Protocols

Protocol: General Workflow for Investigating Off-Target Effects Using a Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and can be adapted to identify off-target interactions in a cellular context.

  • Cell Culture and Treatment:

    • Culture your cell line of interest to the desired confluency.

    • Treat the cells with a range of this compound concentrations or a vehicle control for a specified time.

  • Cell Lysis and Heat Shock:

    • Harvest and lyse the cells to release the proteins.

    • Aliquot the cell lysates and subject them to a temperature gradient (heat shock) for a fixed duration.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the samples to separate the soluble protein fraction (containing stabilized proteins) from the aggregated protein fraction.

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the protein levels of your primary target (BTK) and suspected off-target kinases using Western blotting or mass spectrometry.

  • Data Interpretation:

    • Binding of this compound will stabilize the target protein, leading to a higher amount of the soluble protein at elevated temperatures compared to the vehicle control.

    • Plot the amount of soluble protein as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature indicates target engagement.

Visualizations

BMS_986143_Selectivity_Profile cluster_primary Primary Target cluster_off_targets Known Off-Targets BTK BTK (IC50 = 0.26 nM) TEC TEC (IC50 = 3 nM) BLK BLK (IC50 = 5 nM) BMX BMX (IC50 = 7 nM) TXK TXK (IC50 = 10 nM) FGR FGR (IC50 = 15 nM) YES1 YES1 (IC50 = 19 nM) ITK ITK (IC50 = 21 nM) This compound This compound This compound->BTK High Potency This compound->TEC Lower Potency This compound->BLK This compound->BMX This compound->TXK This compound->FGR This compound->YES1 This compound->ITK

Caption: Kinase selectivity profile of this compound.

Off_Target_Investigation_Workflow start Unexpected Experimental Phenotype Observed step1 Profile Expression of Known Off-Target Kinases (e.g., Western Blot, qPCR) start->step1 step2 Perform Dose-Response Experiment step1->step2 step3 Compare Experimental IC50 with Known Off-Target IC50s step2->step3 decision IC50 Correlation? step3->decision step4a Validate with Orthogonal Approach (e.g., siRNA/CRISPR of suspected off-target) decision->step4a Yes step4b Consider Novel Off-Target or Alternative Mechanism decision->step4b No end Identify Source of Off-Target Effect step4a->end step5 Perform Kinome-Wide Selectivity Screen (e.g., KinomeScan) step4b->step5 step5->end

Caption: Workflow for investigating potential off-target effects.

References

BMS-986143 Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143, in cell culture media. While specific stability data in various cell culture media is not publicly available, this resource offers a comprehensive framework for assessing its stability and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically dissolved in DMSO, should be stored under the following conditions to ensure stability:

  • Short-term (days to weeks): 0 - 4°C, kept dry and in the dark.[1]

  • Long-term (months to years): -20°C.[1]

To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q2: What is the solubility of this compound?

A2: this compound is soluble in DMSO.[1] When preparing stock solutions, ensure the compound is fully dissolved before further dilution into aqueous cell culture media. For a related compound, BMS-986142, a 10 mM stock in DMSO is commonly used for in vitro assays.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK).[2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound can modulate B-cell activity, making it a compound of interest for autoimmune diseases and certain cancers.

Troubleshooting Guide

This guide addresses potential issues that may arise when using this compound in cell culture experiments.

Question Possible Cause Suggested Solution
Why am I observing inconsistent or lower-than-expected potency of this compound in my cell-based assays? Compound Degradation: this compound may be unstable in the specific cell culture medium or conditions used.Perform a stability study of this compound in your cell culture medium at 37°C over the time course of your experiment. (See Experimental Protocol below). Consider preparing fresh dilutions of the inhibitor from a frozen stock for each experiment.
Precipitation: The concentration of this compound in the final culture medium may exceed its aqueous solubility, leading to precipitation.Visually inspect the culture medium for any precipitate after adding the compound. Determine the optimal, non-toxic concentration of this compound for your cell line by performing a dose-response curve. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).
Why am I seeing unexpected cytotoxicity in my cell cultures treated with this compound? High Inhibitor Concentration: The concentration used may be too high, leading to off-target effects and cytotoxicity.Conduct a dose-response experiment to identify the IC50 value and use concentrations at or near this value.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (generally under 0.5%). Run a vehicle-only control to assess solvent toxicity.
How can I confirm that this compound is engaging its target (BTK) in my cells? Lack of Target Engagement: The inhibitor may not be effectively entering the cells or binding to BTK.Perform a downstream target engagement assay. For example, after stimulating B-cells, measure the phosphorylation of PLCγ2, a downstream substrate of BTK, via Western blot or a specific ELISA. A reduction in p-PLCγ2 levels upon this compound treatment would indicate target engagement.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS), if applicable

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile, low-protein-binding microcentrifuge tubes or plates

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is completely dissolved.

  • Preparation of Working Solutions:

    • Prepare two sets of your chosen cell culture medium: one with and one without serum (e.g., 10% FBS), if serum is part of your experimental setup.

    • Dilute the 10 mM this compound stock solution into the prepared media to a final working concentration (e.g., 10 µM). This concentration should be relevant to the concentrations used in your cell-based assays.

  • Incubation and Sampling:

    • Aliquot the this compound-containing media into sterile, low-protein-binding tubes or wells of a plate.

    • Incubate the samples at 37°C in a humidified incubator with 5% CO₂.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point serves as the initial concentration baseline.

    • At each time point, immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Thaw the samples and prepare them for HPLC or LC-MS analysis according to your instrument's protocols. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

    • Analyze the concentration of the parent this compound compound in each sample.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound against time to visualize the stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Dilute Stock to Working Concentration in Media prep_stock->prep_working prep_media Prepare Cell Culture Media (with/without serum) prep_media->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sample store Store Samples at -80°C sample->store analyze Analyze Samples by HPLC or LC-MS store->analyze quantify Quantify Peak Area of Parent Compound analyze->quantify calculate Calculate % Remaining vs. Time 0 quantify->calculate

Caption: Workflow for assessing this compound stability in cell culture media.

BTK_Signaling_Pathway BTK Signaling Pathway and this compound Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Activation Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream Activation Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation BMS986143 This compound BMS986143->BTK Inhibition

Caption: Simplified BTK signaling pathway showing this compound inhibition.

References

Technical Support Center: BMS-986143 Pharmacodynamic Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting pharmacodynamic data for BMS-986143, a potent, orally active, and reversible Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. By reversibly binding to BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades.

Q2: What are the reported in vitro potencies of this compound?

A2: this compound has demonstrated potent inhibition of BTK in various assays. The half-maximal inhibitory concentration (IC50) for BTK is 0.26 nM.[1] In cellular assays, the IC50 for BTK inhibition in Ramos B-cells is 6.9 ± 3.4 nM, and in a human whole blood assay, it is 25 ± 19 nM.[1]

Q3: How does this compound affect B-cell function?

A3: By inhibiting BTK, this compound effectively modulates B-cell functions. It has been shown to inhibit calcium flux in Ramos B-cells with an IC50 of 7 ± 3 nM and the proliferation of human peripheral B-cells with an IC50 of 1 ± 0.4 nM.[1] It also inhibits the expression of the co-stimulatory molecule CD86 on peripheral B-cells with an IC50 of 1 ± 0.5 nM.[1]

Q4: What is the kinase selectivity profile of this compound?

A4: this compound is a selective BTK inhibitor. However, it also shows activity against other kinases, primarily within the TEC family. The IC50 values for other kinases include TEC (3 nM), BLK (5 nM), BMX (7 nM), TXK (10 nM), FGR (15 nM), YES1 (19 nM), and ITK (21 nM).[1]

Pharmacodynamic Data Summary

Table 1: In Vitro Potency of this compound

Target/AssayCell Line/SystemIC50 (nM)
BTK (enzymatic)Recombinant Human BTK0.26
BTK (cellular)Ramos B-cells6.9 ± 3.4
BTK (whole blood)Human Whole Blood25 ± 19
Calcium FluxRamos B-cells7 ± 3
B-cell ProliferationHuman Peripheral B-cells1 ± 0.4
CD86 ExpressionHuman Peripheral B-cells1 ± 0.5
TNFα ProductionHuman PBMC2
CD63 ExpressionHuman Basophils (whole blood)54

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
BTK0.26
TEC3
BLK5
BMX7
TXK10
FGR15
YES119
ITK21

Experimental Protocols & Troubleshooting

Protocol 1: General Method for Assessing BTK Occupancy in Whole Blood

Note: This is a generalized protocol. Specific antibody clones, concentrations, and incubation times should be optimized for your experimental system.

  • Blood Collection: Collect whole blood from subjects into heparinized tubes.

  • Compound Incubation: Aliquot whole blood and incubate with varying concentrations of this compound or vehicle control for the desired time at 37°C.

  • B-cell Staining: Stain the blood with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20).

  • BTK Staining: Fix and permeabilize the cells according to the antibody manufacturer's protocol. Stain with a fluorescently labeled antibody specific for BTK.

  • Flow Cytometry: Acquire samples on a flow cytometer. Gate on the B-cell population and measure the mean fluorescence intensity (MFI) of the BTK stain.

  • Data Analysis: Calculate the percentage of BTK occupancy at each concentration of this compound relative to the vehicle control.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High background signal in no-stimulus controls - Autofluorescence of cells- Non-specific antibody binding- Include an unstained control to assess autofluorescence.- Use an isotype control antibody to determine non-specific binding.- Titrate antibody concentrations to find the optimal signal-to-noise ratio.
Low signal-to-noise ratio in phosphorylation assays - Suboptimal stimulation- Insufficient inhibitor concentration or incubation time- Phosphatase activity- Optimize the concentration of the stimulating agent (e.g., anti-IgM) and stimulation time.- Perform a dose-response and time-course experiment for this compound.- Include phosphatase inhibitors in the lysis buffer.
Inconsistent results between experiments - Variability in cell health and passage number- Reagent instability- Technical variability- Use cells within a consistent passage number range and ensure high viability.- Prepare fresh reagents and store them properly.- Standardize all incubation times, temperatures, and washing steps.
Unexpected off-target effects - Inhibition of other kinases by this compound- Consult the kinase selectivity profile (Table 2).- Use a more selective BTK inhibitor as a control if available.- Perform knockdown/knockout experiments to confirm the on-target effect.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates BMS986143 This compound BMS986143->BTK inhibits IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG->Ca_PKC NFkB_AP1_NFAT NF-κB / AP-1 / NFAT Activation Ca_PKC->NFkB_AP1_NFAT Proliferation_Survival B-Cell Proliferation, Survival & Activation NFkB_AP1_NFAT->Proliferation_Survival

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Analysis cluster_in_vivo In Vivo Models enzymatic Enzymatic Assay (IC50 vs BTK) cellular_potency Cellular Potency Assays (e.g., pBTK, Calcium Flux) enzymatic->cellular_potency whole_blood Whole Blood Assays (e.g., BTK Occupancy, CD69/CD86) cellular_potency->whole_blood selectivity Kinase Selectivity Panel selectivity->cellular_potency pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling whole_blood->pk_pd pbmc PBMC Assays (e.g., Cytokine Release) pbmc->pk_pd efficacy Efficacy Studies (e.g., Arthritis Models) pk_pd->efficacy

Caption: General workflow for characterizing a BTK inhibitor like this compound.

Troubleshooting_Tree start Unexpected Result in Cellular Assay reagents_ok Reagents OK? start->reagents_ok check_reagents Check Reagent Viability & Concentration check_reagents->reagents_ok check_cells Verify Cell Health & Passage Number cells_ok Cells Healthy? check_cells->cells_ok optimize_assay Optimize Assay Parameters (Incubation, Stimulation) params_ok Parameters Optimized? optimize_assay->params_ok reagents_ok->check_reagents No reagents_ok->cells_ok Yes cells_ok->check_cells No cells_ok->params_ok Yes params_ok->optimize_assay No rerun Rerun Experiment params_ok->rerun Yes

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for "BMS-986143" yielded limited information. However, extensive data is available for the potent and selective reversible Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142 . This technical support guide will focus on BMS-986142, as it is the likely compound of interest for researchers in this field.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-986142?

A1: BMS-986142 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signaling pathways of various immune cells, particularly B cells.[1][2] By inhibiting BTK, BMS-986142 blocks downstream signaling events that are essential for B-cell proliferation, differentiation, and cytokine production.[1][4]

Q2: Is BMS-986142 expected to be cytotoxic?

A2: While the primary mechanism of BMS-986142 is not cytotoxic, like many small molecule inhibitors, it can induce cytotoxicity at high concentrations or under specific experimental conditions. This can be due to off-target effects or stress on the cells. Therefore, it is crucial to determine the optimal concentration range for your specific cell type and assay.

Q3: What are the known off-target effects of BMS-986142?

A3: BMS-986142 is a highly selective inhibitor of BTK.[4][5] However, like any kinase inhibitor, it can interact with other kinases, especially at higher concentrations. The selectivity profile of BMS-986142 has been evaluated against a large panel of kinases, with only a few other kinases being inhibited at concentrations less than 100-fold that of BTK.[4][5] These are primarily other members of the Tec family of kinases.[4][5]

Q4: What is the recommended starting concentration for my experiments?

A4: The effective concentration of BMS-986142 can vary depending on the cell type and the specific biological question. It is recommended to start with a dose-response experiment to determine the optimal concentration for your system. Based on published data, BMS-986142 inhibits BTK with an IC50 of 0.5 nM in enzymatic assays and inhibits B-cell signaling with IC50 values in the low nanomolar range in cellular assays.[1][4] A good starting point for a dose-response curve would be a range from 1 nM to 10 µM.

Q5: What controls should I include in my experiments?

A5: To ensure the validity of your results, it is essential to include the following controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve BMS-986142. This will help you determine if the solvent itself has any effect on your cells.

  • Untreated Control: This group of cells will not receive any treatment and will serve as a baseline for cell health and function.

  • Positive Control: If available, a compound with a known effect on your experimental endpoint can be used to validate the assay.

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of BTK.

  • Possible Cause 1: Suboptimal Compound Handling and Storage.

    • Solution: Ensure that your stock solutions of BMS-986142 are stored correctly, typically at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[6] When preparing for an experiment, make fresh dilutions in your cell culture medium.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: The solvent used to dissolve BMS-986142, most commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.5%.[7] Always include a vehicle control with the same final DMSO concentration as your highest BMS-986142 concentration.

  • Possible Cause 3: Off-Target Effects.

    • Solution: Although BMS-986142 is highly selective, at higher concentrations, off-target effects can lead to cytotoxicity.[8] Perform a careful dose-response experiment to identify the lowest effective concentration that gives you the desired BTK inhibition without significant cell death. Consider using a more selective inhibitor if available to confirm that the observed phenotype is due to BTK inhibition.

  • Possible Cause 4: Cell Line Sensitivity.

    • Solution: Some cell lines are inherently more sensitive to chemical treatments. If you continue to observe cytotoxicity, consider reducing the incubation time with BMS-986142. You could also try a different, more robust cell line if your experimental design allows for it.

Issue 2: My experimental results are inconsistent between experiments.

  • Possible Cause 1: Variability in Cell Health and Density.

    • Solution: Ensure you are using cells at a consistent passage number and that they are in the logarithmic growth phase when you start your experiment. Seeding density should be consistent across all experiments.

  • Possible Cause 2: Compound Degradation.

    • Solution: Prepare fresh dilutions of BMS-986142 from a properly stored stock solution for each experiment. Avoid storing the compound diluted in cell culture medium for extended periods.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of BMS-986142

TargetIC50 (nM)Assay Type
BTK0.5Enzymatic Assay
TEC10Enzymatic Assay
ITK15Enzymatic Assay
BLK23Enzymatic Assay
TXK28Enzymatic Assay
BMX32Enzymatic Assay
LCK71Enzymatic Assay
SRC1100Enzymatic Assay
B-cell proliferation3-4Cellular Assay
Calcium flux in B cells9Cellular Assay
CD86 expression on B cells3-4Cellular Assay
Data sourced from MedchemExpress and Selleck Chemicals.[4][5]

Experimental Protocols

Protocol: Assessment of BMS-986142 Cytotoxicity using a Resazurin-based Viability Assay

This protocol provides a method to determine the cytotoxic effects of BMS-986142 on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • BMS-986142 stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a predetermined optimal density. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of BMS-986142 in complete cell culture medium. It is advisable to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). b. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of BMS-986142. c. Include a "no-treatment" control with medium only. d. Carefully remove the medium from the wells and add 100 µL of the prepared BMS-986142 dilutions or control solutions to the respective wells. e. Incubate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the BMS-986142 concentration to generate a dose-response curve and calculate the IC50 value for cytotoxicity.

Visualizations

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BMS986142 BMS-986142 BMS986142->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis of IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NFkB_NFAT NF-κB & NFAT Activation Ca_Flux->NFkB_NFAT PKC->NFkB_NFAT Cell_Response B-cell Proliferation, Survival & Differentiation NFkB_NFAT->Cell_Response

Caption: BTK signaling pathway and the inhibitory action of BMS-986142.

Cytotoxicity_Workflow Start Start: Plan Experiment Dose_Response 1. Perform Dose-Response (e.g., 1 nM to 10 µM) Start->Dose_Response Viability_Assay 2. Assess Cell Viability (e.g., Resazurin Assay) Dose_Response->Viability_Assay Analyze_Data 3. Analyze Data & Determine IC50 for Cytotoxicity Viability_Assay->Analyze_Data Decision Is Cytotoxicity Observed at Effective Concentration? Analyze_Data->Decision Optimize 4. Troubleshoot & Optimize Experiment Decision->Optimize Yes Proceed Proceed with Experiment using Optimal Concentration Decision->Proceed No Optimize->Dose_Response Re-evaluate

Caption: Experimental workflow for assessing and mitigating cytotoxicity.

Troubleshooting_Tree Problem High Cytotoxicity Observed Check_Solvent Is Vehicle Control Also Toxic? Problem->Check_Solvent Solvent_Toxicity Issue: Solvent Toxicity Solution: Reduce Solvent Conc. Check_Solvent->Solvent_Toxicity Yes Check_Concentration Is Concentration >100x IC50 for BTK? Check_Solvent->Check_Concentration No Off_Target Issue: Potential Off-Target Effects Solution: Lower Concentration Check_Concentration->Off_Target Yes Check_Handling Was Compound Handled & Stored Correctly? Check_Concentration->Check_Handling No Handling_Issue Issue: Compound Degradation Solution: Use Fresh Aliquot Check_Handling->Handling_Issue No Cell_Sensitivity Consider Cell Line Sensitivity & Reduce Incubation Time Check_Handling->Cell_Sensitivity Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: BMS-986143 (BMS-986142) In Vivo Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the reversible Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143 (also referred to as BMS-986142 in several publications), in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, potent, and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][5] By reversibly binding to BTK, this compound blocks downstream signaling, thereby inhibiting the functions of B-cells and other immune cells like macrophages, which are implicated in autoimmune diseases.[1][2][5]

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: Based on published preclinical studies, a common vehicle for oral administration (PO) in mice is a formulation of Ethanol:TPGS:PEG300 in a 5:5:90 ratio.[4][6] Other potential formulations include solutions with DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[4] It is crucial to select a vehicle that ensures the stability and solubility of the compound for the duration of the experiment.

Q3: What are typical dose ranges for this compound in mouse models of arthritis?

A3: In mouse models of collagen-induced arthritis (CIA), effective oral doses have ranged from 2 mg/kg to 30 mg/kg administered once daily.[1][2][4] The selection of the optimal dose will depend on the specific experimental model, the desired level of BTK inhibition, and whether the treatment is prophylactic or therapeutic.[1][2]

Q4: How long should I treat my animals with this compound?

A4: The treatment duration is highly dependent on the experimental design. In preventative mouse models of arthritis, dosing can start at the time of immunization and continue for the duration of the study (e.g., 36 days).[1][2] In therapeutic models, treatment may begin after the onset of disease and continue for a period sufficient to observe a therapeutic effect, for instance, from day 21 post-immunization to the end of the study.[2][4] The pharmacokinetic profile, with a half-life of 7-11 hours in healthy human subjects, supports once-daily dosing.[7][8][9]

Q5: How can I monitor the in vivo efficacy of this compound?

A5: Efficacy can be assessed through various endpoints depending on the disease model. In arthritis models, this includes monitoring clinical scores of paw inflammation and swelling, histological analysis of joint inflammation and bone resorption, and measuring serum levels of disease-relevant antibodies (e.g., anti-collagen II IgG).[1][4] A key pharmacodynamic marker is the inhibition of CD69 expression on B-cells following ex vivo stimulation of whole blood.[7][10]

Troubleshooting Guide

Issue 1: Suboptimal or no efficacy observed in my in vivo model.

  • Possible Cause 1: Inadequate Dosing or Target Engagement.

    • Troubleshooting Steps:

      • Verify Dose Calculation: Double-check all calculations for dose preparation.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a pilot PK study to measure plasma concentrations of this compound at different time points after dosing. This will help determine if the drug exposure is sufficient. A dose of 25 mg/kg in mice has been shown to provide approximately 22 hours of daily coverage of the mouse whole blood BCR-stimulated CD69 IC50 of 140 nM.[1][2]

      • Assess Target Inhibition: Measure a downstream pharmacodynamic marker of BTK activity. For example, assess the phosphorylation of PLCγ2 in B-cells or the inhibition of CD69 expression on B-cells from treated animals after ex vivo stimulation.[10][11]

  • Possible Cause 2: Compound Instability or Poor Formulation.

    • Troubleshooting Steps:

      • Check Vehicle Compatibility: Ensure this compound is fully dissolved and stable in the chosen vehicle. Prepare fresh formulations regularly. Some formulations with DMSO may not be suitable for long-term studies.[4]

      • Confirm Route of Administration: For oral gavage, ensure proper technique to avoid misdosing.

Issue 2: Adverse effects or toxicity observed in treated animals.

  • Possible Cause 1: Off-target effects or high dosage.

    • Troubleshooting Steps:

      • Dose Reduction: Perform a dose-response study to identify a dose that maintains efficacy while minimizing toxicity.[12]

      • Monitor Animal Health: Closely monitor animals for signs of toxicity such as weight loss, behavioral changes, or signs of distress. In a phase 2 clinical trial in humans, elevated liver enzymes were observed at a high dose (350 mg), leading to its discontinuation.[13] While direct translation to animal models is not always possible, it highlights a potential area for monitoring.

      • Consider Selectivity: this compound is highly selective for BTK, but at higher concentrations, it can inhibit other Tec family kinases.[1][4] If off-target effects are suspected, a lower dose may be necessary.

  • Possible Cause 2: Vehicle-related toxicity.

    • Troubleshooting Steps:

      • Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and vehicle-related effects.

      • Alternative Formulation: If the vehicle is suspected to cause toxicity, explore alternative formulations.[4]

Data Presentation

Table 1: In Vitro Potency of this compound

Target/AssayIC50
Human Recombinant BTK0.5 nM[2][3][4]
BCR-stimulated CD69 expression (human whole blood)90 nM[1]
BCR-stimulated Calcium Flux (Ramos B-cells)9 nM[4][11]
B-cell functional endpoints (cytokine production, proliferation, CD86 expression)≤ 5 nM[2][3]

Table 2: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model

Treatment GroupDosing RegimenReduction in Clinical Score
This compound (4 mg/kg)PO, once daily (preventative)26%[4][6]
This compound (10 mg/kg)PO, once daily (preventative)43%[4][6]
This compound (30 mg/kg)PO, once daily (preventative)79%[4][6]
This compound (2 mg/kg)PO, once daily (therapeutic)17%[1][2]
BMS-986142 (4 mg/kg)PO, once daily (therapeutic)37%[1][2]
BMS-986142 (25 mg/kg)PO, once daily (therapeutic)67%[1][2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Collagen-Induced Arthritis (CIA) Model

  • Animal Model: Male DBA/1 mice are commonly used.[4]

  • Induction of Arthritis: Induce arthritis by subcutaneous immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant at the base of the tail. A booster immunization is given 21 days later.[4]

  • Drug Formulation and Administration:

    • Prepare this compound in a vehicle such as EtOH:TPGS:PEG300 (5:5:90).[4][6]

    • Administer the compound orally (PO) once daily at the desired dose.

    • For a preventative protocol, start dosing immediately after the initial immunization.[4][6]

    • For a therapeutic protocol, begin dosing after the booster immunization on day 21, once disease is established.[4][6]

  • Efficacy Readouts:

    • Monitor paw inflammation and clinical scores several times a week.[2]

    • At the end of the study, collect hind paws for histological evaluation of inflammation and bone resorption.[2]

    • Collect blood samples to measure serum anti-collagen II antibody titers.[4]

  • Pharmacokinetic Analysis:

    • On the final day of the study, blood can be collected at various time points post-dosing (e.g., 1, 4, and 24 hours) to determine the plasma concentration of this compound.[2]

Visualizations

BTK_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG (Second Messengers) PLCG2->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux NFkB_NFAT_AP1 NF-κB / NFAT / AP-1 (Transcription Factors) IP3_DAG->NFkB_NFAT_AP1 Ca_Flux->NFkB_NFAT_AP1 Cell_Response Gene Expression (Proliferation, Survival, Cytokine Production) NFkB_NFAT_AP1->Cell_Response BMS986143 This compound BMS986143->BTK Inhibition

Caption: this compound inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution In Vivo Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., CIA in DBA/1 mice) Dose_Selection Select Dose & Regimen (e.g., 10 mg/kg QD, preventative) Animal_Model->Dose_Selection Formulation Prepare Formulation (e.g., EtOH:TPGS:PEG300) Dose_Selection->Formulation Induction Induce Disease Formulation->Induction Dosing Administer this compound & Vehicle Induction->Dosing Monitoring Monitor Clinical Signs (e.g., Paw Swelling) Dosing->Monitoring Terminal_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Terminal_Collection Histo Histopathology Terminal_Collection->Histo PK Pharmacokinetics Terminal_Collection->PK PD Pharmacodynamics (e.g., CD69 Inhibition) Terminal_Collection->PD Stats Statistical Analysis Histo->Stats PK->Stats PD->Stats

Caption: A general workflow for in vivo studies with this compound in an arthritis model.

Troubleshooting_Logic Start Suboptimal Efficacy Observed Check_Dose Were Dose Calculations Correct? Start->Check_Dose Check_Formulation Is Formulation Stable and Soluble? Check_Dose->Check_Formulation Yes Recalculate Correct Dose Check_Dose->Recalculate No Check_PK Is Drug Exposure (AUC) Sufficient? Check_Formulation->Check_PK Yes Reformulate Prepare Fresh/ New Formulation Check_Formulation->Reformulate No Check_PD Is Target (BTK) Inhibited? Check_PK->Check_PD Yes Increase_Dose Increase Dose Check_PK->Increase_Dose No Root_Cause_Unclear Investigate Model System or Other Factors Check_PD->Root_Cause_Unclear No

Caption: A decision tree for troubleshooting suboptimal efficacy of this compound in vivo.

References

Technical Support Center: Reversible BTK Inhibitors in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with reversible Bruton's tyrosine kinase (BTK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between reversible and irreversible BTK inhibitors in an assay context?

A1: The primary difference lies in their mechanism of action. Irreversible inhibitors form a stable, covalent bond with a specific residue on the BTK enzyme (typically Cysteine 481), leading to permanent inactivation.[1][2] Reversible inhibitors, on the other hand, bind non-covalently to the ATP-binding pocket, and their binding is characterized by an equilibrium between the inhibitor, the enzyme, and the enzyme-inhibitor complex.[3][4] This distinction has significant implications for assay design, as factors like pre-incubation time and washout steps are critical for obtaining accurate data with reversible inhibitors.

Q2: My IC50 values for the same reversible BTK inhibitor vary between different assays (e.g., biochemical vs. cellular). Why is this happening?

A2: Discrepancies in IC50 values between biochemical and cellular assays are common and can be attributed to several factors:

  • ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which can make inhibitors appear more potent. In contrast, the intracellular environment has much higher ATP levels, which can compete with the reversible inhibitor for binding to BTK, resulting in a higher IC50 value.

  • Cellular Environment: The complex intracellular milieu, including the presence of other proteins and scaffolding molecules, can influence inhibitor binding and efficacy in ways not replicated in a simplified biochemical assay.

  • Cell Permeability and Efflux: For an inhibitor to be effective in a cellular assay, it must be able to cross the cell membrane to reach its target. Poor permeability or active removal by cellular efflux pumps can lead to lower intracellular concentrations of the inhibitor and consequently, a higher apparent IC50.

  • Off-Target Effects: In a cellular context, the observed phenotype might be a result of the compound acting on multiple targets, not just BTK.

Q3: How do I know if my reversible BTK inhibitor has reached binding equilibrium in my biochemical assay?

A3: For reversible inhibitors, ensuring the reaction has reached equilibrium is crucial for accurate potency determination. To confirm this, you can perform a time-course experiment. Measure the inhibitor's effect at several pre-incubation time points before initiating the kinase reaction. The IC50 value should remain constant once equilibrium is reached. If the IC50 value continues to decrease with longer pre-incubation times, the system has not yet reached equilibrium.

Q4: Can I use the same assay setup for both reversible and irreversible BTK inhibitors?

A4: While some assay principles are similar, specific considerations must be made. For irreversible inhibitors, the potency is often described by kinact/KI, which accounts for the rate of covalent bond formation. Assays for irreversible inhibitors often involve a pre-incubation step to allow for this covalent modification. For reversible inhibitors, the key is to ensure the assay is run under equilibrium conditions, and potency is typically expressed as an IC50 or Ki value. Direct comparison of IC50 values between reversible and irreversible inhibitors can be misleading if the assay conditions are not carefully considered and adapted for each inhibitor type.[5]

Troubleshooting Guides

Issue 1: High Background Signal in Biochemical Kinase Assays
Potential Cause Troubleshooting Steps
Compound Interference Run a control experiment with the inhibitor and all assay components except the BTK enzyme. A signal in this control indicates direct interference with the detection reagents. Consider using a different assay format (e.g., from fluorescence-based to luminescence-based).
Reagent Quality Ensure all reagents, including buffers, ATP, and substrates, are of high quality and have not expired. Prepare fresh reagents if necessary.
Enzyme Aggregation The BTK enzyme may aggregate, leading to non-specific signal. Centrifuge the enzyme stock before use and handle it gently. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
Contamination Ensure proper handling of plates and reagents to avoid microbial or chemical contamination that could interfere with the assay signal.
Issue 2: Inconsistent IC50 Values for a Reversible BTK Inhibitor
Potential Cause Troubleshooting Steps
Assay Not at Equilibrium Increase the pre-incubation time of the inhibitor with the BTK enzyme before adding ATP to start the reaction. Perform a time-course experiment to determine the optimal pre-incubation time.
Inhibitor Solubility Visually inspect for compound precipitation in the assay buffer. Determine the solubility of the inhibitor under the final assay conditions. If solubility is an issue, consider using a different solvent or reducing the final assay concentration.
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variability.
Plate Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing during incubations.
Issue 3: Low Potency or No Effect in Cellular Assays
Potential Cause Troubleshooting Steps
Poor Cell Permeability Assess the physicochemical properties of your inhibitor (e.g., lipophilicity, molecular weight). If permeability is suspected to be low, consider modifying the compound or using cell lines with higher permeability.
Inhibitor Efflux The compound may be actively transported out of the cells by efflux pumps. Co-incubate with known efflux pump inhibitors to see if the potency of your BTK inhibitor increases.
Inhibitor Instability The compound may be unstable in the cell culture medium over the course of the experiment. Assess the stability of your inhibitor in the medium at 37°C over time using methods like HPLC.
Inhibitor Washout In assays involving washing steps after inhibitor treatment, the reversible inhibitor may dissociate from the target, leading to a loss of effect. Minimize the number and duration of wash steps. Alternatively, perform the downstream steps in the continued presence of the inhibitor.[3]

Quantitative Data

The following tables summarize key quantitative data for several reversible BTK inhibitors. Note that IC50 and Ki values can vary depending on the specific assay conditions.

Table 1: In Vitro Potency of Reversible BTK Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Ki (nM)
Fenebrutinib Wild-Type BTKBiochemical-0.91
BTK C481S MutantBiochemical-1.6
BTK Autophosphorylation (Y223)Human Whole Blood11-
Pirtobrutinib Wild-Type BTKBiochemical3.3-
Remibrutinib Wild-Type BTKBiochemical~1.3 (for Cys481)-
Btk-dependent platelet aggregationHuman Whole Blood30-
Rilzabrutinib Btk-dependent platelet aggregationHuman Whole Blood160-

Data compiled from multiple sources. Assay conditions may vary.[6][7]

Table 2: Selectivity Profile of Reversible BTK Inhibitors against Off-Target Kinases

InhibitorBTK IC50 (nM)EGFR IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)SRC IC50 (nM)
Pirtobrutinib 3.3>1000>1000>1000>1000

Higher IC50 values indicate lower potency against the respective kinase, signifying greater selectivity for BTK. Data is compiled from multiple sources and assay conditions may vary.[3]

Experimental Protocols

Protocol 1: Biochemical BTK Kinase Assay (ADP-Glo™ Format)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK by quantifying the amount of ADP produced.

Materials:

  • Recombinant BTK enzyme

  • BTK substrate (e.g., poly(Glu,Tyr) peptide)

  • ATP

  • Reversible BTK inhibitor

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Methodology:

  • Inhibitor Plating: Serially dilute the reversible BTK inhibitor in DMSO and add to the wells of a 384-well plate.

  • Enzyme Addition: Add diluted BTK enzyme in kinase buffer to each well containing the inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add a mixture of the BTK substrate and ATP in kinase buffer to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular BTK Target Engagement Assay (NanoBRET™)

This assay quantifies the engagement of a reversible BTK inhibitor with its target in living cells.

Materials:

  • Cells expressing a NanoLuc®-BTK fusion protein

  • Reversible BTK inhibitor

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® medium

  • 96-well plates

Methodology:

  • Cell Plating: Seed the NanoLuc®-BTK expressing cells into a 96-well plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the reversible BTK inhibitor. Add the diluted inhibitor or vehicle control (DMSO) to the wells. Add the NanoBRET™ Tracer to all wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for compound entry and target binding equilibrium (typically 2-4 hours).[5]

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to all wells.

  • Data Acquisition: Measure both the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the inhibitor's ability to displace the tracer from BTK.

Visualizations

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Pathways Ca_PKC->NFkB_NFAT_MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB_NFAT_MAPK->Proliferation_Survival Reversible_BTKi Reversible BTK Inhibitor Reversible_BTKi->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by reversible BTK inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Inhibitor Serial Dilution Plate_Inhibitor Plate Inhibitor Inhibitor_Dilution->Plate_Inhibitor Enzyme_Prep Enzyme Preparation Add_Enzyme Add BTK Enzyme Enzyme_Prep->Add_Enzyme Substrate_ATP_Mix Substrate/ATP Mix Preparation Start_Reaction Initiate Reaction (Add Substrate/ATP) Substrate_ATP_Mix->Start_Reaction Plate_Inhibitor->Add_Enzyme Pre_Incubation Pre-incubation (Establish Equilibrium) Add_Enzyme->Pre_Incubation Pre_Incubation->Start_Reaction Reaction_Incubation Kinase Reaction Start_Reaction->Reaction_Incubation Stop_Reaction Stop Reaction & Detect Signal Reaction_Incubation->Stop_Reaction Read_Plate Read Plate Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Curve Generate IC50 Curve Calculate_Inhibition->IC50_Curve

Caption: General workflow for a biochemical kinase assay with a reversible inhibitor.

References

Technical Support Center: Controlling for Vehicle Effects in BMS-986143 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to vehicle controls in experiments involving the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986143.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control and why is it critical in this compound experiments?

A vehicle control is an essential component of experimental design where the substance used to dissolve or dilute this compound (the vehicle) is administered to a control group. This is crucial for distinguishing the biological effects of this compound from any potential effects caused by the vehicle itself. Solvents like Dimethyl Sulfoxide (B87167) (DMSO) can, in some instances, influence cellular behavior. By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the drug's activity.

Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo studies?

The choice of vehicle depends on the experimental model. This compound is soluble in DMSO. For subsequent dilutions in aqueous solutions, co-solvents are often necessary to maintain solubility.

In Vitro Studies:

  • Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound.[1]

In Vivo Studies:

  • For the closely related compound BMS-986142, a vehicle of Ethanol:TPGS:PEG300 (5:5:90) has been used for oral administration in mice.[2]

  • Another reported formulation for in vivo use with a similar compound consists of a mixture of DMSO, PEG300, Tween 80, and Saline .[2] A specific ratio for a 2 mg/mL working solution is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?

To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally ≤ 0.1% , and should not exceed 0.5%. It is critical to maintain the same final DMSO concentration across all wells, including the untreated control, the vehicle control, and all this compound-treated wells.[3]

Q4: Can the vehicle itself affect the signaling pathways I'm studying?

Yes. Vehicle components can have off-target effects. For example:

  • DMSO has been shown to stimulate tyrosine protein kinase activity at high concentrations and can affect signaling pathways such as TNF-α mediated pathways.[4][5] Ultra-low concentrations of DMSO have also been reported to have heterogeneous effects on targetable signaling proteins.[6]

  • Polyethylene Glycol (PEG) can have proinflammatory activity on human immune cells and may trigger Ca2+ signals in neutrophils.[7] PEGylation can also affect the trafficking and uptake of nanoparticles by immune cells.[8]

Therefore, a vehicle-only control is paramount to correctly interpret your data.

Troubleshooting Guides

Problem 1: The vehicle control is showing unexpected biological effects (e.g., toxicity, altered signaling).

Possible Cause Action
Vehicle Concentration is Too High Lower the vehicle concentration to the minimum required to keep this compound in solution. For in vitro studies, ensure the final DMSO concentration is well below 0.5%, and ideally at or below 0.1%.[3][9] Run a dose-response curve for the vehicle alone to determine its non-toxic concentration range for your specific cell line or animal model.
Cell Line/Model Sensitivity Review the literature for any known sensitivities of your cell line or animal model to the chosen vehicle components. If sensitivity is known or suspected, consider testing alternative, well-tolerated vehicles.
Vehicle Impurity or Degradation Use a high-purity, sterile-filtered, and properly stored vehicle. Avoid repeated freeze-thaw cycles of stock solutions.

Problem 2: High variability in results between the this compound-treated group and the vehicle control group across experiments.

Possible Cause Action
Inconsistent Vehicle Preparation Prepare a large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire experiment. Prepare all subsequent dilutions and controls from these same stocks to ensure consistency.
Uneven Vehicle/Drug Distribution After adding the vehicle or this compound solution to the media in the well or to the formulation for in vivo studies, ensure thorough mixing by gentle swirling or vortexing.
Evaporation in Multi-Well Plates Evaporation from the outer wells of a plate can concentrate both the vehicle and the drug, leading to "edge effects". Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile media or PBS to maintain a humidified environment.[9]

Quantitative Data Summary

Table 1: Recommended Maximum Vehicle Concentrations for In Vitro Studies

Vehicle ComponentMaximum Recommended Final ConcentrationNotes
DMSO≤ 0.1% (ideal), < 0.5% (acceptable)Higher concentrations can lead to off-target effects and toxicity.[3][9]
Ethanol< 0.1%Can have effects on cell proliferation, particularly in hormone-sensitive cell lines.

Table 2: Example In Vivo Vehicle Formulations for a this compound Analog

FormulationCompositionRoute of Administration
Formulation AEtOH:TPGS:PEG300 (5:5:90)Oral (PO)
Formulation B10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot specified, suitable for parenteral routes

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cellular Assays

  • Prepare a Concentrated Stock Solution: Dissolve this compound powder in 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in 100% DMSO.

  • Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into your final cell culture medium. Ensure the final concentration of DMSO is consistent across all conditions (including the vehicle control) and does not exceed 0.5% (ideally ≤ 0.1%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Untreated Control: Include a control of cells in culture medium without any vehicle or drug.

Protocol 2: Example Preparation of an In Vivo Formulation (based on a similar compound)

This protocol is an example and may require optimization.

  • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO.

  • Prepare the Vehicle Mixture: In a sterile tube, combine the co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline: a. Start with the required volume of PEG300. b. Add the required volume of the this compound DMSO stock solution and mix thoroughly. c. Add the Tween 80 and mix. d. Finally, add the Saline and mix until a clear solution is obtained.

  • Vehicle Control: Prepare a vehicle control by following the same procedure but adding an equivalent volume of 100% DMSO instead of the this compound stock solution.

  • Administration: Administer the prepared this compound formulation and the vehicle control to the respective animal groups based on your experimental design.

Visualizations

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Data Analysis BMS-986143_Powder This compound Powder Stock_Solution This compound Stock (in Vehicle) BMS-986143_Powder->Stock_Solution Vehicle Vehicle (e.g., DMSO) Vehicle_Control_Stock Vehicle Stock Vehicle->Vehicle_Control_Stock Treated_Group Treated Group: Cells/Animal + this compound Stock_Solution->Treated_Group Vehicle_Control_Group Vehicle Control: Cells/Animal + Vehicle Vehicle_Control_Stock->Vehicle_Control_Group Comparison_1 Compare to determine This compound specific effect Treated_Group->Comparison_1 Vehicle_Control_Group->Comparison_1 Comparison_2 Compare to determine vehicle effect Vehicle_Control_Group->Comparison_2 Untreated_Control_Group Untreated Control: Cells/Animal Only Untreated_Control_Group->Comparison_2

Caption: Experimental workflow for controlling vehicle effects.

G cluster_pathway B-Cell Receptor (BCR) Signaling cluster_inhibitor Inhibitor Action BCR BCR Activation LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Calcium Ca²⁺ Mobilization PLCG2->Calcium Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream BMS986143 This compound BMS986143->BTK Inhibits

Caption: Simplified BTK signaling pathway and the action of this compound.

G cluster_troubleshooting Troubleshooting Workflow: Unexpected Vehicle Effects Start Unexpected effect in vehicle control group Check_Conc Is vehicle concentration as low as possible? Start->Check_Conc Lower_Conc Action: Lower vehicle concentration Check_Conc->Lower_Conc No Check_Sensitivity Is cell line known to be sensitive? Check_Conc->Check_Sensitivity Yes Lower_Conc->Check_Sensitivity Change_Vehicle Action: Test alternative vehicles Check_Sensitivity->Change_Vehicle Yes Check_Purity Is vehicle high purity and stored correctly? Check_Sensitivity->Check_Purity No End Problem Resolved Change_Vehicle->End New_Vehicle Action: Use fresh, high-purity vehicle Check_Purity->New_Vehicle No Check_Purity->End Yes New_Vehicle->End

Caption: Troubleshooting logic for unexpected vehicle effects.

References

Validation & Comparative

A Head-to-Head Comparison of BMS-986143 and Ibrutinib in B Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent Bruton's tyrosine kinase (BTK) inhibitors, BMS-986143 and ibrutinib (B1684441), with a focus on their impact on B cell signaling. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to BTK Inhibitors in B Cell Signaling

Bruton's tyrosine kinase is a critical enzyme in the B cell receptor (BCR) signaling pathway, playing a pivotal role in B cell development, differentiation, and survival.[1][2] Dysregulation of BTK signaling is a hallmark of various B cell malignancies, making it a key therapeutic target.[3][4] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of these cancers.[4][5] this compound is a newer, highly selective BTK inhibitor under investigation, primarily for autoimmune diseases.[6][7] This guide will delve into the key differences in their mechanism, potency, and selectivity.

A key distinction between the two molecules lies in their binding mechanism. Ibrutinib is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C481) in the active site of BTK.[8][9] In contrast, this compound is a reversible inhibitor, which may offer a different safety profile, particularly in the context of long-term treatment for non-malignant conditions.[3][10]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro potency and selectivity of this compound and ibrutinib against BTK and other kinases.

Table 1: Potency Against BTK

CompoundAssay TypeTargetIC50 (nM)
This compound Enzymatic AssayBTK0.26[11]
Ramos Cellular AssayBTK6.9 ± 3.4[11]
Human Whole Blood AssayBTK25 ± 19[11]
Ibrutinib Enzymatic AssayBTK0.5[12]

Table 2: Kinase Selectivity Profile

This table highlights the broader kinase inhibition profile of ibrutinib compared to the more selective profile of this compound. The data is compiled from multiple sources and direct head-to-head comparative studies are limited.

Kinase TargetThis compound IC50 (nM)Ibrutinib IC50 (nM)Notes
BTK 0.26 [11]0.5 [12]Target Kinase
TEC3[11]Inhibits the whole TEC family[13][14]Tec family kinase
BLK5[11]Inhibited by ibrutinib[13][14]Tec family kinase
BMX7[11]Inhibited by ibrutinib[15]Tec family kinase
TXK10[11]-Tec family kinase
FGR15[11]-Src family kinase
YES119[11]-Src family kinase
ITK21[11]Inhibited by ibrutinib[13][14]Tec family kinase
EGFR>10,000[16]Inhibited by ibrutinib[13][14]Off-target associated with side effects
JAK3-Inhibited by ibrutinib[13][14]Off-target
HER2-Inhibited by ibrutinib[13][14]Off-target

Note on BMS-986142/BMS-986143: Several publications refer to BMS-986142 in the context of preclinical and clinical studies for autoimmune diseases.[4][7][16][17] The data for BMS-986142 is presented here and is considered representative for the BMS compound in this comparison.

B Cell Signaling Pathway Inhibition

Both this compound and ibrutinib function by inhibiting BTK, which is a central node in the B cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling pathways, including the NF-κB and MAPK pathways, ultimately leading to B cell proliferation and survival.[3] By inhibiting BTK, both drugs effectively block these downstream signals.[10]

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK pathways) PLCG2->Downstream Proliferation B Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Ibrutinib Inhibitor->BTK Inhibition

Caption: B Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound and ibrutinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize BTK inhibitors.

BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced from ATP during the phosphorylation reaction.

BTK_Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare Reagents: - BTK Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Inhibitor (this compound or Ibrutinib) - Kinase Buffer Incubate1 Incubate Inhibitor with BTK Enzyme Reagents->Incubate1 Add_Sub_ATP Add Substrate and ATP to initiate reaction Incubate1->Add_Sub_ATP Incubate2 Incubate at 30°C for a defined period (e.g., 60 min) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubate2->Add_ADP_Glo Incubate3 Incubate at room temperature (e.g., 40 min) Add_ADP_Glo->Incubate3 Add_Kinase_Detection Add Kinase Detection Reagent Incubate3->Add_Kinase_Detection Incubate4 Incubate at room temperature (e.g., 30 min) Add_Kinase_Detection->Incubate4 Read_Luminescence Read luminescence on a plate reader Incubate4->Read_Luminescence

Caption: Workflow for a typical BTK enzymatic inhibition assay using ADP-Glo™ technology.

Protocol Steps:

  • Reagent Preparation: Dilute BTK enzyme, substrate, ATP, and the test inhibitor (this compound or ibrutinib) to their desired concentrations in kinase buffer.

  • Reaction Setup: In a multi-well plate, add the test inhibitor followed by the BTK enzyme.

  • Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also consumes the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

Cellular BTK Phosphorylation Assay (Phospho-Flow Cytometry)

This method assesses the ability of an inhibitor to block BTK activation within a cellular context by measuring the phosphorylation of BTK at a specific site (e.g., Y223).

Protocol Steps:

  • Cell Culture and Treatment: Culture a B cell line (e.g., Ramos) and treat with serial dilutions of this compound or ibrutinib for a predetermined time.

  • Stimulation: Stimulate the B cells with an anti-IgM antibody to induce BCR signaling and BTK phosphorylation.

  • Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow antibody entry.

  • Intracellular Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated BTK (pBTK).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the median fluorescence intensity (MFI) of the pBTK signal.

  • Data Analysis: Calculate the percent inhibition of BTK phosphorylation for each inhibitor concentration relative to the stimulated control without inhibitor.

Summary and Conclusion

This compound and ibrutinib are both potent inhibitors of BTK, a key player in B cell signaling. The primary distinctions lie in their binding mechanisms and selectivity profiles.

  • Ibrutinib is an established, irreversible BTK inhibitor with proven efficacy in B cell malignancies.[4][5][12] However, its broader kinase inhibition profile is associated with off-target side effects.[13][14][15]

  • This compound is a highly potent and selective, reversible BTK inhibitor.[6][7][11] Its high selectivity for BTK over other kinases may translate to an improved safety profile, making it a candidate for the treatment of autoimmune diseases where a favorable long-term safety is crucial.[17]

The choice between these inhibitors for research purposes will depend on the specific scientific question. For studies focused on the effects of highly selective BTK inhibition, this compound may be the preferred tool. For research related to established clinical therapies for B cell cancers, ibrutinib remains the benchmark. The provided data and protocols offer a foundation for designing experiments to further explore the roles of these inhibitors in B cell biology.

References

Reversible vs. Irreversible BTK Inhibitors: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, efficacy, and safety of covalent and non-covalent inhibitors of Bruton's Tyrosine Kinase, supported by experimental data and protocols.

Bruton's tyrosine kinase (BTK) has become a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of small molecule inhibitors targeting BTK has revolutionized treatment landscapes. These inhibitors primarily fall into two categories based on their binding mechanism: irreversible (covalent) and reversible (non-covalent). This guide provides an objective comparison of these two classes, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers and drug development professionals.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental distinction between irreversible and reversible BTK inhibitors lies in how they interact with the BTK enzyme.

Irreversible (Covalent) Inhibitors: These inhibitors, which include the first-in-class drug ibrutinib (B1684441) and second-generation agents like acalabrutinib (B560132) and zanubrutinib (B611923), form a stable, covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK. This irreversible binding leads to sustained inhibition of BTK's enzymatic activity, effectively shutting down the downstream signaling pathways that promote B-cell proliferation and survival.

Reversible (Non-Covalent) Inhibitors: This newer class of inhibitors, exemplified by pirtobrutinib, binds to the BTK enzyme through non-covalent interactions such as hydrogen bonds and van der Waals forces. This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. A key advantage of this mechanism is that these inhibitors do not depend on the Cys481 residue for their activity. This allows them to be effective against BTK enzymes that have mutations at the C481 position, a common mechanism of acquired resistance to covalent inhibitors.[1][2]

Quantitative Data Comparison

The following tables summarize the biochemical potency, selectivity, and clinical trial data for representative irreversible and reversible BTK inhibitors.

Table 1: Biochemical Potency and Selectivity of BTK Inhibitors

Inhibitor ClassDrugBTK IC50 (nM)Off-Target Kinase IC50 (nM)Kinase Selectivity
Irreversible (Covalent) Ibrutinib1.5[3]EGFR: 0.07 µM[4]Lower selectivity; inhibits other kinases like TEC and EGFR.[5]
Acalabrutinib5.1[3]EGFR: >10 µM[4]Higher selectivity than ibrutinib.[3]
Zanubrutinib0.4 - 0.9[6]EGFR: 0.39 µM[4]More specific for BTK than ibrutinib.[7]
Reversible (Non-Covalent) Pirtobrutinib3.2 (WT), 1.4 (C481S)[8]>100-fold selectivity for BTK over 98% of other kinases tested.[9]Highly selective for BTK.[8]

IC50 (half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.

Table 2: Head-to-Head Clinical Trial Comparison of BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)

TrialComparisonPrimary EndpointKey Efficacy ResultsKey Safety Findings
ELEVATE-RR Acalabrutinib vs. IbrutinibNon-inferior Progression-Free Survival (PFS)Median PFS was 38.4 months in both arms (non-inferior).[10][11]Acalabrutinib had a lower incidence of any-grade atrial fibrillation (9.4% vs. 16.0%) and hypertension (9.4% vs. 23.2%).[10][11]
ALPINE Zanubrutinib vs. IbrutinibSuperior Overall Response Rate (ORR) and PFSORR: 86.2% with zanubrutinib vs. 75.7% with ibrutinib. 24-month PFS rate: 79.5% with zanubrutinib vs. 67.3% with ibrutinib.[7][12]Zanubrutinib had a lower rate of atrial fibrillation (5.2% vs. 13.3%) and fewer cardiac-related deaths (0 vs. 6).[7][12]
BRUIN CLL-314 Pirtobrutinib vs. IbrutinibNon-inferior ORRPirtobrutinib demonstrated a non-inferior ORR, with a trend favoring pirtobrutinib. PFS data is immature but trending in favor of pirtobrutinib.[13][14]Full safety data to be presented at a future medical meeting.[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Biochemical BTK Kinase Activity Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT).[15]

    • Prepare serial dilutions of the test inhibitor in the kinase buffer.

    • Prepare a solution of recombinant active BTK enzyme in 1X kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in 2X kinase buffer.[16]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO as a vehicle control).[15]

    • Add 2 µl of the diluted BTK enzyme and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular B-Cell Activation Assay (CD69 Expression)

This assay assesses the ability of a BTK inhibitor to block B-cell activation by measuring the upregulation of the early activation marker CD69 on the cell surface using flow cytometry.

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation or use a B-cell line (e.g., Ramos).

    • Alternatively, use whole blood for the assay.[17]

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the cells (or whole blood) with serial dilutions of the BTK inhibitor (or DMSO control) for 1-2 hours at 37°C.

    • Stimulate the B-cells by adding a B-cell receptor (BCR) agonist, such as anti-IgD or anti-IgM, and incubate for 18-24 hours at 37°C.[17]

  • Staining for Flow Cytometry:

    • Harvest the cells and wash with a suitable buffer (e.g., PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and the activation marker CD69.[17]

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells to remove unbound antibodies.

    • If using whole blood, lyse the red blood cells after staining.[17]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the B-cell population (CD19+ or CD20+).

    • Determine the percentage of CD69+ cells or the median fluorescence intensity (MFI) of CD69 in the B-cell population for each inhibitor concentration.

    • Calculate the percent inhibition of CD69 upregulation relative to the stimulated control and determine the EC50 value.

Visualizing the Pathways and Processes

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 & DAG PLCg2->IP3_DAG generates Calcium Ca²⁺ Mobilization IP3_DAG->Calcium leads to NFkB_NFAT NF-κB, NFAT, MAPK Activation Calcium->NFkB_NFAT activates Proliferation B-Cell Proliferation, Survival & Differentiation NFkB_NFAT->Proliferation promotes

Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

BTK_Inhibitor_Mechanisms cluster_irreversible Irreversible (Covalent) Inhibition cluster_reversible Reversible (Non-Covalent) Inhibition Irreversible_Inhibitor Irreversible Inhibitor (e.g., Ibrutinib) BTK_Cys481 BTK (Cys481) Irreversible_Inhibitor->BTK_Cys481 Forms covalent bond Inactive_BTK_Irreversible Permanently Inactive BTK BTK_Cys481->Inactive_BTK_Irreversible Sustained Inhibition Reversible_Inhibitor Reversible Inhibitor (e.g., Pirtobrutinib) BTK_ATP_Pocket BTK (ATP Pocket) Reversible_Inhibitor->BTK_ATP_Pocket Forms non-covalent bond (Reversible) Inactive_BTK_Reversible Temporarily Inactive BTK BTK_ATP_Pocket->Inactive_BTK_Reversible Transient Inhibition

Caption: Binding mechanisms of irreversible vs. reversible BTK inhibitors.

Experimental_Workflow Start Start: Inhibitor Characterization Biochemical_Assay Biochemical Assay (e.g., Kinase Activity - IC50) Start->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., B-Cell Activation, Target Occupancy) Start->Cellular_Assay Kinome_Profiling Kinome Profiling (Selectivity) Start->Kinome_Profiling Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Kinome_Profiling->Data_Analysis Conclusion Conclusion: Efficacy & Safety Profile Data_Analysis->Conclusion

Caption: General workflow for BTK inhibitor characterization.

Conclusion

The development of both irreversible and reversible BTK inhibitors has significantly advanced the treatment of B-cell malignancies. Irreversible inhibitors have a proven track record of efficacy, with second-generation agents offering improved safety profiles over the first-in-class ibrutinib. Reversible inhibitors represent a major breakthrough, particularly in overcoming acquired resistance to their covalent counterparts. The choice between these inhibitors in a clinical or research setting will depend on a variety of factors, including the specific disease context, the presence of resistance mutations, and the patient's overall health and tolerance for potential off-target effects. This guide provides a foundational comparison to aid in these critical decisions.

References

A Preclinical Showdown: BMS-986142 vs. Methotrexate in Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, a comprehensive evaluation of novel therapeutics against the standard of care is paramount. This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142, and the widely used disease-modifying antirheumatic drug (DMARD), methotrexate (B535133), in preclinical models of arthritis. While preclinical results showed promise for BMS-986142, it is crucial to note that a subsequent Phase 2 clinical trial in patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate did not meet its primary endpoints, leading to the discontinuation of its development for this indication.

Executive Summary

BMS-986142, a potent and reversible inhibitor of BTK, demonstrated robust efficacy in murine models of rheumatoid arthritis, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).[1] In these preclinical settings, BMS-986142, both as a monotherapy and in combination with methotrexate, showed significant reductions in clinical signs of arthritis, inflammation, and bone resorption.[1][2] Methotrexate, a cornerstone of rheumatoid arthritis therapy, exerts its anti-inflammatory effects through various mechanisms, including the inhibition of dihydrofolate reductase and an increase in adenosine (B11128) levels.[3][4] Despite the promising preclinical data for BMS-986142, a Phase 2 clinical study (NCT02638948) concluded that the drug did not demonstrate a significant clinical benefit over placebo in patients who had an inadequate response to methotrexate.[5][6][7] This guide will delve into the preclinical data that initially supported the development of BMS-986142 and provide the experimental context for these findings.

Mechanism of Action

BMS-986142: Targeting B-cell Signaling

BMS-986142 is a highly selective and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of B-cells.[1][8] BTK plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and antibody production.[2] In rheumatoid arthritis, B-cells contribute to the pathology through the production of autoantibodies and pro-inflammatory cytokines.[2] By inhibiting BTK, BMS-986142 blocks these downstream signaling events, thereby reducing B-cell activation and its contribution to the inflammatory cascade.[1] Furthermore, BTK inhibition can also impact other immune cells, such as monocytes and macrophages, through Fc receptor signaling.[9]

BMS986142_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Downstream Downstream Signaling BTK->Downstream BMS BMS-986142 BMS->BTK Inhibition Activation B-Cell Activation, Proliferation, Cytokine Production Downstream->Activation

BMS-986142 Signaling Pathway
Methotrexate: A Multifaceted Anti-inflammatory

The mechanism of action of methotrexate in rheumatoid arthritis is complex and not fully elucidated.[3] It is known to be an antimetabolite that inhibits dihydrofolate reductase (DHFR), an enzyme involved in folic acid metabolism.[4] This inhibition leads to a reduction in the synthesis of purines and pyrimidines, which are essential for cell proliferation.[10] However, at the low doses used for arthritis, its primary anti-inflammatory effects are thought to be mediated through other pathways.[3] One of the leading hypotheses is the promotion of adenosine release.[3][10] Methotrexate leads to an intracellular accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits adenosine deaminase, leading to increased extracellular adenosine.[10] Adenosine then binds to its receptors on various immune cells, exerting potent anti-inflammatory effects.[3]

Methotrexate_Pathway MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition AICART AICAR Transformylase MTX->AICART Inhibition Purine Purine Synthesis DHFR->Purine AICART->Purine Adenosine Increased Extracellular Adenosine AICART->Adenosine leads to AntiInflammatory Anti-inflammatory Effects Adenosine->AntiInflammatory

Methotrexate Signaling Pathway

Preclinical Efficacy in Arthritis Models

A key preclinical study evaluated the efficacy of BMS-986142 in two well-established mouse models of rheumatoid arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA).[1]

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used autoimmune model that shares many pathological features with human rheumatoid arthritis. In this model, prophylactic administration of BMS-986142 resulted in a dose-dependent reduction in the clinical signs of arthritis.[1] When a suboptimal dose of BMS-986142 was combined with methotrexate, an additive therapeutic benefit was observed.[1]

Table 1: Efficacy of BMS-986142 and Methotrexate in the CIA Mouse Model

Treatment GroupDoseMean Clinical Score Inhibition (%)Inflammation & Bone Resorption Reduction (%)
BMS-9861424 mg/kg2624
BMS-98614210 mg/kg43Not Reported
BMS-98614230 mg/kg79Not Reported
MethotrexateNot Specified1910
BMS-986142 + Methotrexate4 mg/kg + Not Specified5453

Data sourced from Gillooly et al., 2017.[1]

Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model is an antibody-mediated model of arthritis that is dependent on Fcγ receptor signaling.[1] In this model, BMS-986142 also demonstrated robust, dose-dependent efficacy in reducing clinical scores and protecting against bone resorption.[1][2]

Table 2: Efficacy of BMS-986142 in the CAIA Mouse Model

Treatment GroupDoseMean Clinical Score Inhibition (%)
BMS-9861425 mg/kg72
BMS-98614220 mg/kg>90

Data sourced from Gillooly et al., 2017.[1]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model

The following is a summarized experimental workflow for the CIA model as described in the preclinical study.[1]

CIA_Workflow cluster_0 Induction Phase cluster_1 Treatment & Assessment Phase Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 Treatment Prophylactic Dosing: BMS-986142, Methotrexate, or Combination Day21->Treatment Assessment Clinical Scoring (Arthritis Severity) Treatment->Assessment Histo Histological Evaluation (Inflammation, Bone Resorption) Assessment->Histo

CIA Model Experimental Workflow
  • Animals: Male DBA/1 mice.

  • Induction: Mice were immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster immunization on day 21 with bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment: Prophylactic oral administration of BMS-986142, methotrexate, or the combination was initiated before the onset of clinical signs of arthritis.

  • Assessment: Disease severity was evaluated using a clinical scoring system. At the end of the study, joints were collected for histological assessment of inflammation and bone resorption.

Collagen Antibody-Induced Arthritis (CAIA) Mouse Model

The experimental workflow for the CAIA model is outlined below.[1]

CAIA_Workflow cluster_0 Induction Phase cluster_1 Treatment & Assessment Phase Day0_CAIA Day 0: Intravenous injection of a cocktail of monoclonal antibodies to type II collagen Day3_CAIA Day 3: Intraperitoneal injection of lipopolysaccharide (LPS) Day0_CAIA->Day3_CAIA Treatment_CAIA Prophylactic Dosing: BMS-986142 Day0_CAIA->Treatment_CAIA Assessment_CAIA Clinical Scoring (Arthritis Severity) Treatment_CAIA->Assessment_CAIA Histo_CAIA Histological Evaluation (Inflammation, Bone Resorption) Assessment_CAIA->Histo_CAIA

CAIA Model Experimental Workflow
  • Animals: BALB/c mice.

  • Induction: Arthritis was induced by an intravenous injection of a cocktail of monoclonal antibodies against type II collagen on day 0, followed by an intraperitoneal injection of lipopolysaccharide (LPS) on day 3.

  • Treatment: Prophylactic oral administration of BMS-986142 was initiated at the time of antibody injection.

Clinical Reality and Conclusion

While the preclinical data for BMS-986142 in arthritis models was encouraging, demonstrating potent anti-inflammatory and bone-protective effects, these findings did not translate into clinical efficacy for patients with rheumatoid arthritis who had an inadequate response to methotrexate. A Phase 2, randomized, double-blind, placebo-controlled study (NCT02638948) was conducted to evaluate the efficacy and safety of BMS-986142 in this patient population.[6][11] The study did not meet its co-primary endpoints for 20% and 70% improvement in the American College of Rheumatology criteria (ACR20 and ACR70) at week 12.[6] Consequently, the further development of BMS-986142 for the treatment of rheumatoid arthritis was not pursued.[6]

This comparison highlights the critical importance of translating preclinical findings to the clinical setting. While animal models provide invaluable insights into disease mechanisms and potential therapeutic targets, the ultimate measure of a drug's efficacy and safety lies in well-controlled clinical trials. For researchers in the field, the story of BMS-986142 serves as a reminder of the complexities of drug development for autoimmune diseases and the rigorous evaluation required to bring new therapies to patients.

References

A Head-to-Head Comparison of BMS-986143 and Tofacitinib: A Tale of Two Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for autoimmune diseases, small molecule inhibitors have emerged as a significant area of research and development. This guide provides a detailed, data-driven comparison of two such molecules: BMS-986143, a Bruton's tyrosine kinase (BTK) inhibitor, and tofacitinib (B832), a Janus kinase (JAK) inhibitor. While both drugs target key signaling pathways in immune cells, they do so through distinct mechanisms, leading to different pharmacological profiles. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and experimental methodologies.

It is important to note that no direct head-to-head clinical trials comparing this compound and tofacitinib have been identified in the public domain. Therefore, this guide will present the available data for each compound individually and conclude with a comparative summary based on their different mechanisms of action and observed clinical outcomes in relevant indications.

Tofacitinib: A Pan-Janus Kinase Inhibitor

Tofacitinib (brand name Xeljanz®) is an oral medication that has been approved for the treatment of several autoimmune conditions, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and psoriasis.[1][2] It functions by inhibiting the Janus kinase (JAK) family of enzymes, which are critical for signaling by a number of cytokines involved in immune responses and inflammation.[1][3]

Mechanism of Action: The JAK-STAT Pathway

Tofacitinib is an inhibitor of JAK1, JAK2, and JAK3, with functional selectivity for JAK1 and JAK3 over JAK2.[3][4] By blocking these enzymes, tofacitinib disrupts the JAK-STAT signaling pathway.[3] Cytokines, such as interleukins and interferons, bind to their receptors on the cell surface, leading to the activation of associated JAKs.[5] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once phosphorylated by JAKs, STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune cell function.[3][5] Tofacitinib's inhibition of JAKs prevents this cascade, thereby reducing the production of pro-inflammatory mediators.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription (Inflammation) DNA->Gene

Figure 1. Tofacitinib inhibits the JAK-STAT signaling pathway.
Efficacy in Rheumatoid Arthritis: The ORAL Clinical Trial Program

The efficacy of tofacitinib in RA has been extensively studied in the Phase 3 ORAL (Oral Rheumatoid Arthritis triaL) program.

Trial NamePatient PopulationComparatorKey Efficacy Endpoint (ACR20 Response Rate at 3 Months)
ORAL Solo [6]MTX-IRPlaceboTofacitinib 5 mg BID: 59.8%Tofacitinib 10 mg BID: 65.7%Placebo: 26.7%
ORAL Step [6]TNF-IRPlaceboTofacitinib 5 mg BID: 41.7%Tofacitinib 10 mg BID: 48.1%Placebo: 24.4%
ORAL Standard [6]MTX-IRAdalimumab, PlaceboTofacitinib 5 mg BID: 51.5%Tofacitinib 10 mg BID: 52.6%Adalimumab: 47.2%Placebo: 28.3% (at 6 months)
ORAL Start [6]MTX-naïveMethotrexate (B535133)Tofacitinib 10 mg BID showed statistically significant improvement in ACR70 response vs. methotrexate at 6 months (37.7% vs 12.0%).

ACR20: 20% improvement in American College of Rheumatology criteria; MTX-IR: Inadequate response to methotrexate; TNF-IR: Inadequate response to a tumor necrosis factor inhibitor; BID: twice daily.

Efficacy in Psoriasis: The OPT Clinical Trial Program

The efficacy of tofacitinib in moderate-to-severe plaque psoriasis was evaluated in the Phase 3 OPT (Oral treatment for Psoriasis Trials) program.[7][8]

Trial NamePatient PopulationComparatorKey Efficacy Endpoint (PASI 75 Response Rate at Week 16)
OPT Pivotal 1 [7]Moderate-to-severe plaque psoriasisPlaceboTofacitinib 5 mg BID: 39.9%Tofacitinib 10 mg BID: 59.2%Placebo: 6.2%
OPT Pivotal 2 [7]Moderate-to-severe plaque psoriasisPlaceboTofacitinib 5 mg BID: 46.0%Tofacitinib 10 mg BID: 59.6%Placebo: 11.4%

PASI 75: 75% reduction in the Psoriasis Area and Severity Index score.

Experimental Protocols

ORAL Solo Study Methodology: This was a randomized, double-blind, placebo-controlled Phase 3 trial. Patients with active RA who had an inadequate response to at least one conventional or biologic DMARD were randomized to receive tofacitinib 5 mg BID, tofacitinib 10 mg BID, or placebo for 3 months. The primary endpoints were the ACR20 response rate, the mean change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI), and the proportion of patients with a Disease Activity Score (DAS28-4[ESR]) of less than 2.6 at 3 months.

OPT Pivotal 1 Study Methodology: This was a randomized, double-blind, placebo-controlled Phase 3 trial. Patients with moderate-to-severe chronic plaque psoriasis were randomized to receive tofacitinib 5 mg BID, tofacitinib 10 mg BID, or placebo for 16 weeks. The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in the PASI score (PASI 75) and the proportion of patients with a Physician's Global Assessment (PGA) of "clear" or "almost clear" at week 16.

This compound: A Reversible Bruton's Tyrosine Kinase Inhibitor

This compound is an investigational, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[9][10] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[11] As such, it is a promising therapeutic target for autoimmune diseases where B cells are implicated in the pathology.

Mechanism of Action: The BTK Signaling Pathway

This compound inhibits BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[12] Activated BTK, in turn, activates downstream signaling molecules, ultimately leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation into antibody-producing plasma cells.[12][13] By inhibiting BTK, this compound can modulate B-cell function and potentially reduce the production of autoantibodies and pro-inflammatory cytokines.[14]

BTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Antigen Antigen BCR B-cell Receptor (BCR) Antigen->BCR Binding Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Activation Downstream Downstream Signaling BTK->Downstream Transcription Transcription Factors (e.g., NF-κB) Downstream->Transcription BMS986143 This compound BMS986143->BTK Inhibition Gene Gene Expression (B-cell proliferation, survival) Transcription->Gene

Figure 2. This compound inhibits the BTK signaling pathway.
Preclinical Data

This compound has demonstrated potent and selective inhibition of BTK in preclinical studies.

AssayIC50
BTK (enzymatic assay) [10]0.26 nM
Ramos cellular assay (BTK) [10]6.9 ± 3.4 nM
Human whole blood assay (BTK) [10]25 ± 19 nM
FcεRI signaling in human whole blood [10]54 nM
Calcium flux in Ramos B Cells [10]7 ± 3 nM
Proliferation of human peripheral B Cells [10]1 ± 0.4 nM
CD86 surface expression in peripheral B Cells [10]1 ± 0.5 nM
TNFα from human PBMC Cells [10]2 nM

IC50: Half-maximal inhibitory concentration.

This compound has also shown efficacy in animal models of arthritis. In a mouse model of collagen-induced arthritis (CIA), doses of 15 and 45 mg/kg resulted in a dose-dependent inhibition of clinical disease progression by 63% and 80%, respectively.[10]

Clinical Development

A search for another BMS BTK inhibitor, BMS-986142, reveals it was investigated in a Phase 2 clinical trial for rheumatoid arthritis.[15] In this study, patients with moderate-to-severe RA and an inadequate response to methotrexate were randomized to receive BMS-986142 at doses of 100 mg, 200 mg, or 350 mg, or placebo, once daily for 12 weeks.[15] The study did not meet its co-primary endpoints of ACR20 and ACR70 improvement at week 12.[15] The 350 mg dose was discontinued (B1498344) due to elevated liver enzymes.[15] It is important to note that this is a different compound from this compound, and further investigation of BMS-986142 in RA was not warranted.[15] Information on the clinical development of this compound is limited in the public domain.

Experimental Protocols

In Vitro Kinase and Cellular Assays for this compound: The inhibitory activity of this compound on BTK was determined using enzymatic assays with purified recombinant BTK. Cellular activity was assessed in various human cell-based assays. For example, the effect on B-cell activation was measured by monitoring calcium flux in Ramos B cells, a human Burkitt's lymphoma cell line, following BCR stimulation. Inhibition of B-cell proliferation was determined by measuring the incorporation of a radiolabeled nucleotide in peripheral B cells stimulated with anti-IgM and other stimuli. The impact on the expression of activation markers like CD86 on B cells was analyzed using flow cytometry. Inhibition of cytokine production, such as TNF-α, was measured in peripheral blood mononuclear cells (PBMCs) stimulated with immune complexes.

Collagen-Induced Arthritis (CIA) Model with this compound: In this preclinical model, arthritis is induced in mice by immunization with type II collagen. Disease progression is monitored by scoring clinical signs of inflammation in the paws. This compound was administered orally at different doses, and its efficacy was evaluated by comparing the clinical scores of treated animals to those of vehicle-treated controls.

Comparative Summary and Future Perspectives

This compound and tofacitinib represent two distinct approaches to modulating the immune system for the treatment of autoimmune diseases.

FeatureThis compoundTofacitinib
Target Bruton's Tyrosine Kinase (BTK)[10]Janus Kinases (JAK1, JAK2, JAK3)[3]
Mechanism Inhibition of B-cell receptor signaling[10]Inhibition of cytokine signaling via the JAK-STAT pathway[3]
Primary Cell Type Targeted B-lymphocytes[11]Broad range of immune cells (T-cells, B-cells, NK cells, etc.)[16]
Development Stage Investigational[9]Approved for multiple indications[1]
Key Indications (Approved) NoneRheumatoid Arthritis, Psoriatic Arthritis, Psoriasis[1][2]
Administration Oral[10]Oral[1]

The differing mechanisms of action suggest that these two drugs may have different efficacy and safety profiles. Tofacitinib, with its broad inhibition of multiple JAKs, impacts a wide array of cytokine signaling pathways, which likely contributes to its efficacy in various autoimmune diseases. However, this broad activity may also be associated with some of its side effects.

This compound, by specifically targeting BTK, offers a more focused approach by primarily modulating B-cell activity. This could potentially lead to a different safety profile. The preclinical data for this compound are promising, showing potent and selective inhibition of BTK and efficacy in animal models of arthritis. However, the limited publicly available clinical data, and the discontinuation of a similar BTK inhibitor (BMS-986142) for RA, highlight the challenges in translating preclinical success to clinical efficacy.

References

Combination Therapy of BMS-986143 with TNF Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Bruton's tyrosine kinase (BTK) inhibitor BMS-986143 (also known as BMS-986142) in combination with Tumor Necrosis Factor (TNF) inhibitors, supported by available preclinical experimental data. While clinical trials of this compound for rheumatoid arthritis did not meet their primary endpoints, leading to the discontinuation of its development for this indication, the preclinical findings offer valuable insights into the potential synergistic effects of combining BTK and TNF inhibition.

Executive Summary

This compound is a potent and selective reversible inhibitor of BTK, a key enzyme in the signaling pathways of various immune cells implicated in autoimmune diseases.[1][2] TNF inhibitors, such as etanercept, are established biologic therapies that function by neutralizing the pro-inflammatory cytokine TNF-α.[3][4] Preclinical studies in a murine model of rheumatoid arthritis suggested that combining a suboptimal dose of this compound with a TNF inhibitor resulted in enhanced efficacy compared to either agent alone.[1][5] This guide will delve into the mechanisms of action, present the preclinical data in a structured format, detail the experimental protocols, and visualize the relevant biological pathways.

Mechanism of Action: A Dual Approach to Inflammation

The rationale for combining this compound and a TNF inhibitor lies in their distinct yet complementary mechanisms of action, targeting different key pathways in the inflammatory cascade of autoimmune diseases like rheumatoid arthritis.

This compound: Targeting B-Cell and Myeloid Cell Activation

This compound exerts its effects by inhibiting Bruton's tyrosine kinase (BTK), a critical signaling molecule downstream of several key receptors on immune cells:[1][2]

  • B-Cell Receptor (BCR) Signaling: In B-cells, BTK is essential for their activation, proliferation, and differentiation into antibody-producing plasma cells. By inhibiting BTK, this compound can dampen the production of autoantibodies, a hallmark of many autoimmune diseases.

  • Fc Receptor (FcR) Signaling: In myeloid cells such as macrophages and monocytes, BTK is involved in signaling from Fc receptors, which bind to antibody-antigen complexes. This signaling triggers the release of pro-inflammatory cytokines, including TNF-α. This compound can inhibit this process, reducing the production of inflammatory mediators.[1][5]

  • RANKL Signaling: BTK is also implicated in the signaling pathway of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) in osteoclast precursors. By blocking this pathway, this compound may reduce osteoclast differentiation and activity, thereby mitigating bone erosion seen in conditions like rheumatoid arthritis.[1]

TNF Inhibitors: Neutralizing a Key Pro-Inflammatory Cytokine

TNF inhibitors, such as etanercept, are biologic agents that directly target and neutralize TNF-α. Etanercept is a fusion protein that acts as a "decoy receptor," binding to soluble TNF-α and preventing it from interacting with its cell surface receptors (TNFR1 and TNFR2).[3][4][6] This blockade disrupts the downstream signaling cascades that lead to the expression of numerous pro-inflammatory genes, resulting in reduced inflammation, cell infiltration, and joint damage.[7][8]

Comparative Preclinical Data

The following tables summarize the in vitro potency of this compound and the in vivo efficacy of this compound as a monotherapy and in combination with the TNF inhibitor etanercept in a collagen-induced arthritis (CIA) mouse model.

Table 1: In Vitro Potency of this compound [1][2]

Target/AssayIC50 (nM)
BTK (biochemical assay)0.5
B-cell proliferation (anti-IgM stimulated)≤ 5
TNF-α production from PBMCs (FcγR stimulated)≤ 5
RANKL-induced osteoclastogenesisData not quantified in IC50

Table 2: In Vivo Efficacy of this compound and Etanercept Combination in Collagen-Induced Arthritis (CIA) in Mice [1]

Treatment GroupMean Arthritis Score (Day 42)% Inhibition of Arthritis Score vs. Vehicle
Vehicle~100%
Etanercept (10 mg/kg)~640%
This compound (2 mg/kg)~820%
This compound (4 mg/kg)~550%
This compound (2 mg/kg) + Etanercept (10 mg/kg) ~3 70%
This compound (4 mg/kg) + Etanercept (10 mg/kg) ~2 80%

Note: The values in Table 2 are approximate, based on graphical data from the cited publication.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by this compound and TNF inhibitors, as well as the experimental workflow for the preclinical combination study.

cluster_BCR B-Cell Receptor (BCR) Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 B_cell_response B-Cell Proliferation & Differentiation NFkB_AP1->B_cell_response BMS986143 This compound BMS986143->BTK

Caption: this compound inhibits BTK in the B-Cell Receptor signaling pathway.

cluster_FcR Fc Receptor (FcR) Signaling in Myeloid Cells FcR FcγR SYK SYK FcR->SYK ImmuneComplex Immune Complex ImmuneComplex->FcR BTK BTK SYK->BTK Downstream Downstream Signaling BTK->Downstream Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Downstream->Cytokines BMS986143 This compound BMS986143->BTK

Caption: this compound blocks BTK-mediated pro-inflammatory cytokine release.

cluster_TNF TNF-α Signaling Pathway TNF TNF-α TNFR TNFR TNF->TNFR Binds Etanercept Etanercept (TNF Inhibitor) Etanercept->TNF Neutralizes TRADD_TRAF2 TRADD / TRAF2 TNFR->TRADD_TRAF2 NFkB_MAPK NF-κB / MAPK Activation TRADD_TRAF2->NFkB_MAPK Inflammation Inflammation Gene Expression NFkB_MAPK->Inflammation

Caption: TNF inhibitors like etanercept neutralize TNF-α, preventing receptor binding.

cluster_workflow Preclinical Combination Study Workflow (CIA Model) start Induction of Arthritis in Mice (Collagen) treatment Treatment Initiation (Day 21 post-induction) start->treatment groups Treatment Groups: - Vehicle - Etanercept - this compound (low/mid dose) - Combination treatment->groups monitoring Clinical Scoring of Arthritis (several times weekly) groups->monitoring endpoint Endpoint Analysis (Day 42): - Final Clinical Score - Histopathology - Biomarkers monitoring->endpoint

Caption: Workflow for the in vivo assessment of this compound and etanercept.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

In Vitro BTK Enzymatic Assay

The potency of this compound against the BTK enzyme was determined using a biochemical assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified BTK enzyme. The concentration of this compound that resulted in 50% inhibition of the enzyme activity was determined as the IC50 value.

B-Cell Proliferation Assay

Human peripheral blood mononuclear cells (PBMCs) were isolated and stimulated with an anti-IgM antibody to induce B-cell proliferation via the B-cell receptor. This compound was added at various concentrations, and the proliferation of B-cells was measured after a set incubation period, typically using a method that quantifies DNA synthesis (e.g., BrdU incorporation or ³H-thymidine uptake). The IC50 value represents the concentration of this compound that inhibited B-cell proliferation by 50%.

Fcγ Receptor-Dependent Cytokine Production Assay

PBMCs were stimulated with immune complexes (e.g., aggregated IgG) to activate Fcγ receptors on myeloid cells. The production of TNF-α in the cell culture supernatant was measured by ELISA. The inhibitory effect of different concentrations of this compound on TNF-α production was determined to calculate the IC50 value.

Collagen-Induced Arthritis (CIA) Murine Model

  • Induction: Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given 21 days later.

  • Treatment: Prophylactic or therapeutic treatment regimens were employed. In the therapeutic model, oral administration of this compound (vehicle, 2, 4, or 25 mg/kg, once daily) and/or intraperitoneal injection of etanercept (10 mg/kg, every other day) was initiated after the booster immunization.

  • Assessment: The severity of arthritis in the paws was clinically scored several times a week. At the end of the study (e.g., day 42), paws were collected for histological analysis of inflammation, pannus formation, and bone/cartilage erosion. Bone mineral density was also assessed using micro-CT scans.

Conclusion and Future Perspectives

The preclinical data strongly suggested a synergistic or additive effect when combining the BTK inhibitor this compound with the TNF inhibitor etanercept in a mouse model of rheumatoid arthritis.[1] This combination demonstrated significantly greater efficacy in reducing arthritis scores and joint damage than either monotherapy at suboptimal doses.[1] The mechanistic rationale for this is the targeting of two distinct and critical pathways in the pathogenesis of the disease: BTK-mediated B-cell and myeloid cell activation, and TNF-α-driven inflammation.

However, it is crucial to note that the clinical development of this compound for rheumatoid arthritis was halted due to a lack of efficacy in a Phase 2 trial.[9] This highlights the often-observed disconnect between preclinical models and human disease. The reasons for this discrepancy could be manifold, including differences in pharmacology between mice and humans, the complexity of human rheumatoid arthritis, or the specific patient population studied.

Despite the clinical outcome for this compound, the preclinical findings from the combination studies remain valuable. They underscore the potential of targeting multiple pathways in complex autoimmune diseases. Future research could explore combinations of other BTK inhibitors with different mechanisms of action (e.g., irreversible inhibitors) with TNF inhibitors or other biologics. Furthermore, a deeper understanding of patient stratification and biomarkers could help identify patient populations who might benefit from such combination therapies. The data presented in this guide should serve as a foundation for further investigation into novel combination strategies for the treatment of immune-mediated diseases.

References

Comparative Cross-Reactivity Analysis of BMS-986143 and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of BMS-986143, a reversible Bruton's tyrosine kinase (BTK) inhibitor, with other commercially available BTK inhibitors: ibrutinib, acalabrutinib (B560132), and zanubrutinib (B611923). The data presented is based on publicly available preclinical studies.

Executive Summary

This compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Cross-reactivity studies, essential for assessing potential off-target effects and safety profiles of kinase inhibitors, indicate that this compound exhibits a high degree of selectivity for BTK. This guide summarizes the available quantitative data on the selectivity of this compound and compares it to first and second-generation BTK inhibitors, ibrutinib, acalabrutinib, and zanubrutinib.

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Upon BCR activation, BTK is recruited to the cell membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling events that ultimately regulate gene expression. Inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen binding BTK BTK LYN_SYK->BTK Phosphorylation PIP3 PIP3 PIP3->BTK Recruitment to membrane PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation BMS986143 This compound BMS986143->BTK Inhibition IP3_DAG IP3 & DAG PLCG2->IP3_DAG Ca_PKC Ca2+ mobilization & PKC activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.

Comparative Cross-Reactivity Data

The selectivity of BTK inhibitors is a critical determinant of their safety profile. Off-target inhibition of other kinases can lead to adverse effects. The following tables summarize the cross-reactivity data for this compound and comparator BTK inhibitors based on in vitro kinase assays.

Table 1: Kinase Selectivity Profile of BMS-986142

BMS-986142, a compound closely related to this compound, was profiled against a panel of 384 kinases. The data reveals high selectivity for BTK, with only a few other kinases, primarily from the Tec family, being inhibited at significantly higher concentrations.[2][3]

KinaseIC50 (nM)Selectivity vs. BTK (fold)
BTK 0.5 1
Tec1020
ITK1530
BLK2346
Txk2856
BMX3264
LCK71142
SRC11002200

Data from enzymatic assays.[4]

Table 2: Comparative Kinase Selectivity of BTK Inhibitors from Kinome Scans

Kinome scan assays provide a broad overview of the selectivity of a compound by measuring its binding to a large panel of kinases. The following data for ibrutinib, acalabrutinib, and zanubrutinib is based on the percentage of kinases inhibited above a certain threshold at a given concentration. While a direct comparison to the IC50 values in Table 1 is not possible due to different assay methodologies, this data provides a qualitative comparison of their selectivity profiles.

InhibitorConcentrationNumber of Off-Target Kinases Inhibited >65%
Acalabrutinib 1 µM6 (out of 395)
Zanubrutinib 1 µM18 (out of 403)
Ibrutinib 1 µM37 (out of 395)

Data adapted from KINOMEscan® assays.[5][6] A lower number of inhibited off-target kinases suggests higher selectivity.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase inhibition assay, such as the ADP-Glo™ Kinase Assay, which is commonly used to determine the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinases (e.g., BTK, and other kinases for cross-reactivity panel)

  • Kinase-specific substrate

  • Test inhibitor (e.g., this compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a 2x kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction: Add 5 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination of Kinase Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of inhibitor Add_Inhibitor Add inhibitor to plate Compound_Prep->Add_Inhibitor Kinase_Prep Prepare kinase/ substrate mixture Add_Kinase Add kinase/substrate Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP solution Add_ATP Initiate with ATP ATP_Prep->Add_ATP Add_Inhibitor->Add_Kinase Incubate1 Pre-incubate Add_Kinase->Incubate1 Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Terminate Add ADP-Glo™ Reagent (Terminate reaction) Incubate2->Terminate Incubate3 Incubate Terminate->Incubate3 Detect Add Kinase Detection Reagent Incubate3->Detect Incubate4 Incubate Detect->Incubate4 Read Measure luminescence Incubate4->Read

Caption: Generalized experimental workflow for an in vitro kinase inhibition assay.

Conclusion

References

A Comparative Guide to BMS-986143 and Other Selective BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has revolutionized treatment paradigms, with a shift towards more selective agents to minimize off-target effects and improve safety profiles. This guide provides an objective comparison of BMS-986143 (also known as BMS-986142), a reversible selective BTK inhibitor, with other selective BTK inhibitors, including the covalent inhibitors acalabrutinib (B560132) and zanubrutinib (B611923), and the non-covalent inhibitor pirtobrutinib (B8146385).

Introduction to Selective BTK Inhibitors

First-generation BTK inhibitors, such as ibrutinib (B1684441), demonstrated significant efficacy but were associated with off-target effects leading to adverse events like bleeding and atrial fibrillation.[1] This prompted the development of second-generation and non-covalent inhibitors with improved selectivity.

  • Covalent Reversible Inhibitors: this compound is a potent and selective reversible inhibitor of BTK.[2]

  • Covalent Irreversible Inhibitors: Acalabrutinib and zanubrutinib are second-generation covalent inhibitors that form an irreversible bond with the Cys481 residue in the BTK active site.[3] They were designed to have greater selectivity for BTK than ibrutinib, thereby reducing off-target effects.[4]

  • Non-Covalent Reversible Inhibitors: Pirtobrutinib is a non-covalent, reversible BTK inhibitor that does not depend on binding to the Cys481 residue, making it effective against some resistance mutations.[5]

Comparative Performance Data

Kinase Selectivity

A key differentiator among BTK inhibitors is their kinase selectivity profile. Higher selectivity for BTK over other kinases, particularly those in the TEC and EGFR families, is associated with a better safety profile.[1]

KinaseBMS-986142 IC50 (nM)[6]Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)Pirtobrutinib IC50 (nM)
BTK 0.5 <5 <0.5 0.46
TEC102722.9
ITK15>100010.74.6
EGFR>10,000>1000>1000>1000
SRC>10001380.613
LCK711436.320
BLK23---
TXK28---
BMX32---

Note: IC50 values are compiled from various sources and assays, and direct comparison should be made with caution. Acalabrutinib and zanubrutinib data is often presented relative to ibrutinib.

BMS-986142 demonstrates high selectivity for BTK, with more than 20-fold selectivity against a panel of 384 kinases.[7] Acalabrutinib and zanubrutinib also exhibit improved selectivity over ibrutinib.[8]

Preclinical and Clinical Efficacy

Direct head-to-head clinical trials comparing this compound with other selective BTK inhibitors in the same indication are not yet available. This compound has been primarily investigated in autoimmune diseases.

BMS-986142 in Autoimmune Diseases:

  • Rheumatoid Arthritis (RA): In a Phase 2 study in patients with moderate-to-severe RA, BMS-986142 did not meet its primary endpoints for efficacy at week 12.[7][9] The 350 mg dose was discontinued (B1498344) due to elevated liver enzymes.[9]

  • Sjögren's Syndrome: Clinical trials for BMS-986142 in Sjögren's syndrome have been conducted, but detailed results are not widely published.[8]

Acalabrutinib and Zanubrutinib in B-cell Malignancies:

Both acalabrutinib and zanubrutinib have demonstrated non-inferiority or superiority to ibrutinib in terms of safety and, in some cases, efficacy in clinical trials for chronic lymphocytic leukemia (CLL) and other B-cell malignancies.[10][11][12][13] Matching-adjusted indirect comparisons suggest similar progression-free survival between acalabrutinib and zanubrutinib in relapsed/refractory CLL, though some analyses suggest a potential advantage for zanubrutinib in certain endpoints.[10][11][12][13]

Pirtobrutinib in B-cell Malignancies:

Pirtobrutinib has shown efficacy in patients with B-cell malignancies who have developed resistance to covalent BTK inhibitors, particularly those with C481S mutations.[5]

Safety and Tolerability

The improved selectivity of second-generation and non-covalent BTK inhibitors generally translates to a better safety profile compared to ibrutinib.

Adverse EventBMS-986142 (in RA)[9]Acalabrutinib (in CLL)[10]Zanubrutinib (in CLL)[13]Pirtobrutinib (in B-cell malignancies)
Serious Adverse Events Angina pectoris, intestinal obstruction (in 2 patients)Lower risk of serious AEs compared to zanubrutinib in one indirect comparisonHigher risk of serious AEs compared to acalabrutinib in one indirect comparisonGenerally well-tolerated
Atrial Fibrillation Not a prominent reported AELower incidence than ibrutinibLower incidence than ibrutinibLow incidence
Hypertension Not a prominent reported AELower incidence than ibrutinibLower incidence than ibrutinib in some studies, but higher in one indirect comparison with acalabrutinibLow incidence
Hemorrhage Not a prominent reported AELower risk of serious hemorrhage than zanubrutinib in one indirect comparisonHigher risk of any grade hemorrhage than acalabrutinib in one indirect comparisonLow incidence of major hemorrhage
Neutropenia Not a prominent reported AECan occurHigher incidence than ibrutinib in some studiesCan occur
Infections Can occurCommonCommonCommon

Note: This table provides a general overview. The incidence of adverse events can vary based on the patient population and study design.

In a Phase 1 study in healthy participants, BMS-986142 was generally well-tolerated.[14][15] The most common adverse events were headache, dizziness, and nausea.[14][15]

Experimental Methodologies

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

General Protocol:

  • Reagents: Purified recombinant kinases, appropriate peptide substrates, ATP, and the test inhibitor (e.g., this compound).

  • Assay Plate Preparation: The assay is typically performed in a 384-well plate format.

  • Reaction Mixture: Each well contains the specific kinase, a fluorescently labeled peptide substrate, and ATP in a suitable buffer.

  • Inhibitor Addition: The test inhibitor is added at various concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[16]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular BTK Target Engagement Assay

Objective: To measure the extent to which a BTK inhibitor binds to its target within a cellular context.

General Protocol (using a BRET-based assay):

  • Cell Line: A cell line (e.g., HEK293) is engineered to express a fusion protein of BTK and a bioluminescent reporter (e.g., NanoLuc).

  • Cell Plating: The engineered cells are plated in a multi-well plate.

  • Inhibitor and Tracer Addition: The cells are treated with the test inhibitor at various concentrations, followed by the addition of a fluorescent tracer that also binds to BTK.

  • Incubation: The plate is incubated to allow for binding equilibrium to be reached.

  • Signal Detection: A substrate for the bioluminescent reporter is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated when the fluorescent tracer is in close proximity to the BTK-NanoLuc fusion protein.

  • Data Analysis: The BRET signal is inversely proportional to the amount of inhibitor bound to BTK. The data is used to calculate the cellular IC50, representing the concentration of inhibitor required to displace 50% of the tracer.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux induces PKC PKC DAG->PKC activates NFkB NF-κB Activation Ca_flux->NFkB PKC->NFkB Antigen Antigen Antigen->BCR binds

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

BTK_Inhibitor_Binding_Mechanisms cluster_covalent Covalent Inhibitors cluster_noncovalent Non-Covalent Inhibitors Covalent_Inhibitor Acalabrutinib Zanubrutinib Covalent_Bond Irreversible Covalent Bond Covalent_Inhibitor->Covalent_Bond BTK_Cys481 BTK (Cys481) Covalent_Bond->BTK_Cys481 NonCovalent_Inhibitor This compound Pirtobrutinib NonCovalent_Interaction Reversible Non-Covalent Interaction NonCovalent_Inhibitor->NonCovalent_Interaction BTK_Active_Site BTK Active Site NonCovalent_Interaction->BTK_Active_Site

Caption: Binding mechanisms of covalent vs. non-covalent BTK inhibitors.

Conclusion

The landscape of BTK inhibitors is rapidly evolving, with a clear trend towards more selective agents to improve therapeutic outcomes and reduce adverse events. This compound is a potent and selective reversible BTK inhibitor that has been evaluated in autoimmune diseases. While it has not demonstrated significant clinical efficacy in rheumatoid arthritis in the trials conducted so far, its high selectivity remains a promising feature.

Second-generation covalent inhibitors, acalabrutinib and zanubrutinib, have established themselves as effective and safer alternatives to ibrutinib in B-cell malignancies. The non-covalent inhibitor pirtobrutinib offers a valuable option for patients who have developed resistance to covalent inhibitors.

For researchers and drug developers, the choice of a BTK inhibitor for a specific application will depend on a careful consideration of its selectivity profile, mechanism of action, and the specific biological context. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of these selective BTK inhibitors in various disease settings.

References

Synergistic Potential of BMS-986142 (BTK Inhibitor) with DMARDs in Rheumatoid Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of BMS-986142, a reversible Bruton's tyrosine kinase (BTK) inhibitor, when used in combination with disease-modifying antirheumatic drugs (DMARDs) for the treatment of rheumatoid arthritis (RA). While initial preclinical data suggested promising synergistic activity, subsequent clinical trial results have led to the discontinuation of its development for this indication. This guide presents the available experimental data to offer valuable insights for ongoing research in BTK inhibition and combination therapies for autoimmune diseases.

Mechanism of Action: BTK Inhibition in RA

Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells implicated in the pathogenesis of RA.[1][2] It plays a key role in B-cell development, differentiation, and activation, as well as in the signaling of Fc receptors on myeloid cells.[2][3] By inhibiting BTK, BMS-986142 was investigated for its potential to modulate these key drivers of autoimmune inflammation.[1][2]

BTK_Signaling_Pathway cluster_cell B-Cell / Myeloid Cell BCR B-Cell Receptor (BCR) / Fc Receptor BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB MAPK MAPK PLCg2->MAPK Inflammation Pro-inflammatory Cytokines & Cell Proliferation/Survival NFkB->Inflammation MAPK->Inflammation BMS986142 BMS-986142 BMS986142->BTK Inhibition

Caption: Simplified signaling pathway of Bruton's tyrosine kinase (BTK) and the inhibitory action of BMS-986142.

Preclinical Evidence of Synergy

Preclinical studies using murine models of RA, such as collagen-induced arthritis (CIA), demonstrated that BMS-986142 exhibited enhanced efficacy when combined with standard-of-care DMARDs.[1][2][4]

Combination with Methotrexate (B535133) (MTX)

In the CIA mouse model, a suboptimal dose of BMS-986142 (4 mg/kg) administered with methotrexate showed an additive benefit in reducing clinical scores compared to methotrexate alone.[2]

Combination with Biologic DMARDs

Co-administration of low-dose (2 mg/kg) or mid-dose (4 mg/kg) BMS-986142 with the TNFα antagonist etanercept, or with a murine form of CTLA4-Ig (abatacept), resulted in significantly improved efficacy compared to either agent alone in the CIA model.[1][2][4]

Table 1: Summary of Preclinical Efficacy in CIA Mouse Model

Treatment GroupDoseMean Clinical Score Inhibition (%)
Methotrexate (MTX) alone---19%[2]
BMS-986142 (4 mg/kg) + MTX4 mg/kg54% (additive benefit)[2]
Etanercept alone---Not specified
BMS-986142 (low/mid dose) + Etanercept2 mg/kg / 4 mg/kgSignificant benefit over monotherapy[2][4]
CTLA4-Ig alone---Not specified
BMS-986142 (suboptimal dose) + CTLA4-IgNot specifiedImproved efficacy over monotherapy[1][2][4]

Clinical Investigation: A Phase 2 Study

Based on the promising preclinical data, a Phase 2, randomized, double-blind, placebo-controlled, adaptive design study (NCT02638948) was initiated to evaluate the efficacy and safety of BMS-986142 in patients with moderate-to-severe RA who had an inadequate response to methotrexate, with or without a history of inadequate response to up to two TNF inhibitors.[5][6]

Experimental Protocol
  • Study Design: Participants were randomized to receive once-daily oral BMS-986142 (100 mg, 200 mg, or 350 mg) or placebo for 12 weeks, in addition to their background methotrexate therapy.[6]

  • Population: Adults (≥18 years) with a diagnosis of RA for at least 16 weeks and an inadequate response to methotrexate.[5][6]

  • Primary Endpoints: The co-primary endpoints were the proportion of patients achieving 20% and 70% improvement in the American College of Rheumatology criteria (ACR20 and ACR70) at week 12.[6]

Clinical_Trial_Workflow cluster_workflow Phase 2 Clinical Trial (NCT02638948) Workflow Screening Patient Screening (Moderate-to-Severe RA, Inadequate MTX Response) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo + MTX Randomization->Placebo Dose1 BMS-986142 (100mg) + MTX Randomization->Dose1 Dose2 BMS-986142 (200mg) + MTX Randomization->Dose2 Dose3 BMS-986142 (350mg) + MTX Randomization->Dose3 Treatment 12-Week Treatment Period Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment Endpoint Primary Endpoint Assessment (ACR20 & ACR70 at Week 12) Treatment->Endpoint

Caption: Workflow of the Phase 2 clinical trial for BMS-986142 in rheumatoid arthritis.

Clinical Trial Outcomes

The Phase 2 study did not meet its co-primary endpoints.[6] An interim analysis led to the discontinuation of the 350 mg dose due to elevated liver enzymes and a lack of benefit over placebo.[6] Ultimately, the study failed to demonstrate a significant clinical benefit for BMS-986142 in combination with methotrexate for patients with moderate-to-severe RA.[6]

Table 2: Summary of Phase 2 Clinical Trial Results (NCT02638948)

EndpointBMS-986142 DosesPlaceboOutcome
ACR20 at Week 12100 mg, 200 mg---Not met[6]
ACR70 at Week 12100 mg, 200 mg---Not met[6]
Safety350 mg---Discontinued due to elevated liver enzymes[6]

Conclusion and Future Directions

While preclinical models suggested a synergistic or additive effect of the BTK inhibitor BMS-986142 with conventional and biologic DMARDs, these findings did not translate into clinical efficacy in a Phase 2 trial for rheumatoid arthritis. The lack of clinical benefit, coupled with safety signals at higher doses, led to the cessation of its development for this indication.[6]

This case highlights the challenges in translating preclinical synergy into clinical success. For researchers and drug developers, these findings underscore the importance of further investigating the required extent of BTK inhibition, the duration of treatment, and the adequacy of drug distribution to inflammatory sites to fully understand the therapeutic potential of BTK inhibitors in autoimmune diseases.[6] The discrepancy between the preclinical and clinical outcomes of BMS-986142 provides a valuable lesson for the development of future targeted therapies for rheumatoid arthritis and other immune-mediated conditions.

References

Navigating the Translational Landscape of Autoimmune Disease: A Comparative Guide to BMS-986143 and Novel Bristol Myers Squibb Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of translational studies involving BMS-986143 (also referenced as BMS-986142), a reversible Bruton's tyrosine kinase (BTK) inhibitor, alongside two other innovative autoimmune disease therapies from Bristol Myers Squibb: deucravacitinib (B606291), a tyrosine kinase 2 (TYK2) inhibitor, and BMS-986353, a CD19-targeted CAR T-cell therapy. The objective is to present a clear, data-driven comparison of their mechanisms of action, preclinical efficacy, and clinical outcomes to inform research and development decisions.

Executive Summary

This compound, a potent and selective reversible BTK inhibitor, showed promise in preclinical models of autoimmune disease. However, its clinical development for rheumatoid arthritis and Sjögren's syndrome was halted due to a lack of efficacy in Phase 2 trials. In contrast, Bristol Myers Squibb has seen success with deucravacitinib, a first-in-class oral TYK2 inhibitor, which has demonstrated significant efficacy in Phase 2 and 3 trials for psoriasis, psoriatic arthritis, and systemic lupus erythematosus (SLE). Furthermore, early clinical data for BMS-986353, a CD19-targeted CAR T-cell therapy, suggest the potential for deep and durable responses in severe, refractory autoimmune diseases like SLE and systemic sclerosis. This guide will delve into the available data for these three distinct therapeutic modalities.

Mechanism of Action and Signaling Pathways

This compound, deucravacitinib, and BMS-986353 target different key nodes in the immune response, offering distinct approaches to modulating autoimmune pathology.

This compound (Reversible BTK Inhibitor)

This compound is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] BTK is also involved in signaling through Fc receptors on myeloid cells. By inhibiting BTK, this compound was expected to modulate B-cell activation, proliferation, and autoantibody production, as well as the inflammatory functions of other immune cells.[1][2]

BMS-986143_Mechanism_of_Action cluster_B_Cell B-Cell BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Antigen Binding Downstream Downstream Signaling (NF-κB, MAPK) BTK->Downstream Activation B-Cell Activation, Proliferation, Autoantibody Production Downstream->Activation BMS986143 This compound BMS986143->BTK Inhibition

Figure 1: Simplified signaling pathway of this compound action.

Deucravacitinib (TYK2 Inhibitor)

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). TYK2 is an intracellular signaling kinase that mediates signaling for key cytokines implicated in the pathogenesis of multiple immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type 1 interferons. Deucravacitinib binds to the regulatory domain of TYK2, stabilizing an inhibitory conformation of the enzyme.

Deucravacitinib_Mechanism_of_Action cluster_Immune_Cell Immune Cell Cytokine_Receptor Cytokine Receptor (IL-23R, IL-12R, IFNAR) TYK2_JAK2 TYK2 / JAK2 Cytokine_Receptor->TYK2_JAK2 Cytokine Binding STAT STAT TYK2_JAK2->STAT Phosphorylation Gene_Expression Gene Expression (Pro-inflammatory mediators) STAT->Gene_Expression Deucravacitinib Deucravacitinib Deucravacitinib->TYK2_JAK2 Allosteric Inhibition of TYK2 BMS-986353_Mechanism_of_Action BMS986353 BMS-986353 (CD19 CAR T-Cell) B_Cell CD19+ B-Cell (including autoreactive) BMS986353->B_Cell Recognition & Binding Apoptosis B-Cell Apoptosis B_Cell->Apoptosis Induction of CIA_Model_Workflow Day0 Day 0: Primary Immunization (Bovine Type II Collagen in Complete Freund's Adjuvant) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in Incomplete Freund's Adjuvant) Day0->Day21 Dosing Drug Administration (Prophylactic: Day 0 onwards) (Therapeutic: Day 21 onwards) Day21->Dosing Monitoring Monitoring: - Clinical score (paw swelling) - Histopathology - Biomarkers Dosing->Monitoring Clinical_Trial_Workflow cluster_Phase2_3 Phase 2/3 Trial (e.g., Deucravacitinib) cluster_Phase1_CART Phase 1 CAR T-Cell Trial (e.g., BMS-986353) Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Active Drug (e.g., Deucravacitinib) Randomization->Treatment_A Treatment_B Placebo or Active Comparator Randomization->Treatment_B Follow_up Follow-up Period (Efficacy & Safety Assessment) Treatment_A->Follow_up Treatment_B->Follow_up Leukapheresis Leukapheresis (T-Cell Collection) Manufacturing CAR T-Cell Manufacturing (Genetic Modification) Leukapheresis->Manufacturing Lymphodepletion Lymphodepleting Chemotherapy Manufacturing->Lymphodepletion Infusion CAR T-Cell Infusion Lymphodepletion->Infusion Monitoring_CART Monitoring (Safety, Efficacy, Cell Kinetics) Infusion->Monitoring_CART

References

Safety Operating Guide

Navigating the Disposal of BMS-986143: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like BMS-986143 are paramount to ensuring laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available and must be obtained directly from the manufacturer or supplier, this guide provides essential, safety-focused information and a procedural framework for its disposal based on general best practices for chemical waste management.

Immediate Safety and Handling Protocols

Before proceeding with any disposal procedures, it is critical to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is non-negotiable when handling chemical compounds.

Personal Protective Equipment (PPE)Specifications and Use
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use.
Body Protection A lab coat or chemical-resistant apron must be worn to protect the skin.
Respiratory Protection If handling the compound as a powder or creating aerosols, a properly fitted respirator or use of a fume hood is necessary.

Emergency Procedures: In the event of accidental exposure, immediate action is crucial.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Pathway

The disposal of this compound, as with any research chemical, should follow a structured and cautious methodology. The primary goal is to prevent environmental contamination and ensure the safety of all personnel.

Figure 1: A generalized workflow for the proper disposal of this compound, emphasizing procedural steps from initial handling to final disposal.

Experimental Protocols for Waste Characterization

While specific experimental protocols for this compound are proprietary, a general approach to characterizing unknown or novel chemical waste for disposal involves several key analytical techniques. These methods help in determining the appropriate disposal route by identifying potential hazards.

  • High-Performance Liquid Chromatography (HPLC): To confirm the purity of the waste material and identify any potential degradation products that might affect its hazard classification.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound and its fragments, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and ensure it matches the expected compound.

  • Toxicity Characteristic Leaching Procedure (TCLP): This is a regulatory method used to determine if a waste is hazardous due to its potential to leach toxic chemicals into the environment.

It is imperative to work with your institution's Environmental Health and Safety (EHS) department to determine if any of these or other characterization methods are required before disposal.

The Critical Role of the Safety Data Sheet (SDS)

The information provided here is intended as a foundational guide. The definitive source for all safety, handling, and disposal information for this compound is its official Safety Data Sheet (SDS), which must be obtained from the supplier. The SDS will provide specific details on:

  • Hazard Identification: Including GHS classifications.

  • First-Aid Measures: Specific to the compound's properties.

  • Fire-Fighting Measures: Including suitable extinguishing media.

  • Accidental Release Measures: Procedures for containment and cleanup.

  • Handling and Storage: Recommended storage conditions.

  • Exposure Controls/Personal Protection: Specific PPE requirements.

  • Physical and Chemical Properties: Such as solubility and stability.

  • Toxicological Information: Known acute and chronic health effects.

  • Ecological Information: Potential environmental impact.

  • Disposal Considerations: Manufacturer-specific recommendations and waste codes.

By prioritizing safety, adhering to established protocols, and consulting the official SDS, researchers can confidently manage the lifecycle of investigational compounds like this compound, ensuring a safe and compliant laboratory environment.

Essential Safety and Handling of BMS-986143: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like BMS-986143 is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a highly potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK), with an IC50 of 0.26 nM, and is utilized in research for autoimmune diseases.[1][2][3] Due to its high potency, stringent adherence to safety protocols is necessary to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent compounds. A risk assessment should be conducted for all planned procedures to determine the appropriate level of PPE.

Recommended PPE for Handling this compound
PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Elastomeric Half-Mask or Full-Face RespiratorUse with P100 (or equivalent) particulate filters. A full-face respirator offers the additional benefit of eye and face protection. Fit testing is mandatory.
Powered Air-Purifying Respirator (PAPR)Recommended for procedures with a high risk of aerosolization (e.g., weighing, preparing concentrated solutions, sonicating). Provides a higher protection factor than non-powered respirators.
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Lab Coat or CoverallA dedicated, disposable lab coat or a Tyvek® or similar material coverall should be worn over personal clothing.
Eye Protection Chemical Splash GogglesMust be worn in conjunction with a half-mask respirator. A full-face respirator or a face shield over goggles provides enhanced protection.
Foot Protection Disposable Shoe CoversTo be worn in designated handling areas and removed before exiting to prevent the spread of contamination.

Experimental Protocols: Safe Handling Procedures

Adherence to standardized procedures is critical for minimizing the risk of exposure. The following protocols outline the essential steps for safely handling this compound.

Weighing and Reconstitution
  • Preparation : All manipulations involving solid this compound should be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • PPE : Don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Weighing : Use a dedicated set of weighing tools. Tare the vial on the balance before opening. Carefully transfer the desired amount of the compound to a tared container.

  • Reconstitution : Add the solvent to the solid compound slowly and carefully to avoid splashing. Close the container securely before mixing.

  • Cleaning : Decontaminate all surfaces and equipment immediately after use with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent. Dispose of all contaminated materials as hazardous waste.

In Vitro and In Vivo Dosing
  • Preparation : Prepare stock solutions and dilutions in a chemical fume hood.

  • PPE : Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Handling : Use positive displacement pipettes for accurate and safe liquid handling. Avoid the generation of aerosols.

  • Animal Dosing : For in vivo studies, appropriate animal handling restraints and techniques should be used to minimize movement and potential for spills.

  • Waste Disposal : All contaminated materials, including pipette tips, tubes, and animal bedding, must be disposed of as hazardous chemical waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste : Collect all solid waste, including empty vials, contaminated gloves, bench paper, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps : Dispose of all contaminated sharps (needles, syringes, etc.) in a designated sharps container for hazardous chemical waste.

  • Decontamination : All glassware and equipment should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous liquid waste.

Visualizing Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate key workflows.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Execution start Identify Experimental Task risk_assessment Assess Risk of Aerosolization and Contamination start->risk_assessment low_risk Low Risk (e.g., handling dilute solutions) risk_assessment->low_risk Low high_risk High Risk (e.g., weighing powder, preparing stock solutions) risk_assessment->high_risk High ppe_low Standard PPE: - Double Gloves - Lab Coat - Eye Protection low_risk->ppe_low ppe_high Enhanced PPE: - PAPR or Respirator - Double Gloves - Disposable Coverall - Goggles/Face Shield - Shoe Covers high_risk->ppe_high proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation and Collection cluster_2 Final Disposal start Experiment Complete waste_type Identify Waste Type start->waste_type solid Solid Waste (Gloves, Vials, etc.) waste_type->solid liquid Liquid Waste (Solvents, Media, etc.) waste_type->liquid sharps Sharps (Needles, etc.) waste_type->sharps container_solid container_solid solid->container_solid Collect in Labeled Hazardous Waste Container container_liquid container_liquid liquid->container_liquid Collect in Labeled Hazardous Waste Container container_sharps container_sharps sharps->container_sharps Collect in Labeled Sharps Container disposal Dispose via Institutional Environmental Health and Safety container_solid->disposal container_liquid->disposal container_sharps->disposal

Caption: Waste Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.